molecular formula C10H12O4S B1274670 3-Phenylmethanesulfonyl-propionic acid CAS No. 90396-02-4

3-Phenylmethanesulfonyl-propionic acid

Cat. No.: B1274670
CAS No.: 90396-02-4
M. Wt: 228.27 g/mol
InChI Key: DXVJEQSCVWZYQP-UHFFFAOYSA-N
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Description

3-Phenylmethanesulfonyl-propionic acid is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylsulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVJEQSCVWZYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390387
Record name 3-Phenylmethanesulfonyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90396-02-4
Record name 3-Phenylmethanesulfonyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(phenylsulfonyl)propionic acid, a valuable building block in organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to illustrate the synthetic processes.

Core Synthesis Pathways

3-(Phenylsulfonyl)propionic acid can be synthesized through several key routes, each with distinct advantages and considerations. The most prominent methods involve the reaction of acrylic acid with benzenesulfonyl hydrazide, the reaction of sodium benzenesulfinate with maleic anhydride, and the oxidation of 3-(phenylthio)propionic acid.

Pathway 1: From Acrylic Acid and Benzenesulfonyl Hydrazide

This one-pot synthesis offers a direct route to 3-(phenylsulfonyl)propionic acid. The reaction is typically carried out in water at an elevated temperature in a sealed vessel.

Experimental Protocol:

  • To a 38 mL thick-walled pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg).

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) and 4 mL of water to the tube.

  • Insert a magnetic stir bar.

  • Seal the tube securely and heat the reaction mixture in an oil bath at 120°C for 24 hours with stirring.

  • After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Carefully open the sealed tube and adjust the pH of the solution to 6 using 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

  • Remove the solvent by rotary evaporation to yield 3-(phenylsulfonyl)propionic acid as a white crystalline powder.[1]

Pathway 2: From Sodium Benzenesulfinate and Maleic Anhydride

This two-step pathway involves an initial addition reaction between sodium benzenesulfinate and maleic anhydride to form an intermediate, 2-benzenesulfonyl succinic acid, followed by a decarboxylation step to yield the final product.[2]

Experimental Protocol:

Step 1: Synthesis of 2-Benzenesulfonyl Succinic Acid

  • In a 500 mL reaction flask, dissolve maleic anhydride (10.9 g) in 200 mL of water.

  • With stirring, add sodium benzenesulfinate (21 g).

  • Adjust the pH of the solution to ~7.5 with a 20% potassium hydroxide solution.

  • Heat the mixture to 45°C and continue stirring until all solids have dissolved.

Step 2: Decarboxylation to 3-(Phenylsulfonyl)propionic Acid

  • To the solution from Step 1, add toluene (50 mL) and extract once. Discard the organic phase.

  • Adjust the pH of the aqueous solution to ~4 with 20% sulfuric acid.

  • Heat the mixture to 100°C and maintain the reaction for 10 hours.

  • Cool the reaction mixture to 0°C.

  • Adjust the pH to ~1 with 20% sulfuric acid to induce crystallization.

  • Filter the precipitate and recrystallize the solid from 95% ethanol.

  • Dry the crystals to obtain 3-(phenylsulfonyl)propionic acid.

Pathway 3: Oxidation of 3-(Phenylthio)propionic Acid

This pathway involves the oxidation of the thioether group in 3-(phenylthio)propionic acid to a sulfone. This is a common transformation in organic synthesis, and various oxidizing agents can be employed. A general protocol using hydrogen peroxide is provided below.

Experimental Protocol:

  • Dissolve 3-(phenylthio)propanoic acid in a suitable solvent such as acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of 30% hydrogen peroxide to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure 3-(phenylsulfonyl)propionic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways, allowing for easy comparison.

PathwayStarting MaterialsReagents/SolventsReaction TimeTemperatureYieldPurity
1. From Acrylic Acid and Benzenesulfonyl HydrazideAcrylic acid, Benzenesulfonyl hydrazideWater, HCl, Ethyl acetate, Sodium sulfate24 hours120°C83%High
2. From Sodium Benzenesulfinate and Maleic AnhydrideSodium benzenesulfinate, Maleic anhydrideWater, KOH, Toluene, H₂SO₄, Ethanol~12-15 hours45°C & 100°C65-92%>99%
3. Oxidation of 3-(Phenylthio)propionic Acid3-(Phenylthio)propionic acidAcetic acid, Hydrogen peroxideSeveral hours0°C to RTN/AN/A

Note: Yield and purity for Pathway 3 are not explicitly provided in the search results and will depend on the specific reaction conditions and purification methods employed.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the core synthesis pathways.

Synthesis_Pathway_1 Acrylic Acid Acrylic Acid Reaction Reaction Acrylic Acid->Reaction Benzenesulfonyl Hydrazide Benzenesulfonyl Hydrazide Benzenesulfonyl Hydrazide->Reaction 3-(Phenylsulfonyl)propionic Acid 3-(Phenylsulfonyl)propionic Acid Reaction->3-(Phenylsulfonyl)propionic Acid H₂O, 120°C, 24h

Caption: Synthesis of 3-(Phenylsulfonyl)propionic acid from Acrylic Acid and Benzenesulfonyl Hydrazide.

Synthesis_Pathway_2 Sodium Benzenesulfinate Sodium Benzenesulfinate Addition Addition Sodium Benzenesulfinate->Addition Maleic Anhydride Maleic Anhydride Maleic Anhydride->Addition 2-Benzenesulfonyl Succinic Acid 2-Benzenesulfonyl Succinic Acid Addition->2-Benzenesulfonyl Succinic Acid H₂O, 45°C Decarboxylation Decarboxylation 2-Benzenesulfonyl Succinic Acid->Decarboxylation Heat, H⁺ 3-(Phenylsulfonyl)propionic Acid 3-(Phenylsulfonyl)propionic Acid Decarboxylation->3-(Phenylsulfonyl)propionic Acid

Caption: Two-step synthesis from Sodium Benzenesulfinate and Maleic Anhydride.

Synthesis_Pathway_3 3-(Phenylthio)propionic Acid 3-(Phenylthio)propionic Acid Oxidation Oxidation 3-(Phenylthio)propionic Acid->Oxidation [O] (e.g., H₂O₂) 3-(Phenylsulfonyl)propionic Acid 3-(Phenylsulfonyl)propionic Acid Oxidation->3-(Phenylsulfonyl)propionic Acid

Caption: Synthesis via oxidation of 3-(Phenylthio)propionic Acid.

General Experimental Workflow

The following diagram illustrates a general experimental workflow applicable to the synthesis and purification of 3-(phenylsulfonyl)propionic acid.

Experimental_Workflow Start Start Reactants_Mixing Mixing of Reactants and Solvents Start->Reactants_Mixing Reaction_Step Controlled Reaction (Temperature, Time) Reactants_Mixing->Reaction_Step Workup Aqueous Workup and Extraction Reaction_Step->Workup Drying Drying of Organic Phase Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Recrystallization) Solvent_Removal->Purification Characterization Product Characterization (e.g., NMR, MP) Purification->Characterization End End Characterization->End

Caption: General workflow for synthesis, workup, and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)propionic acid is a sulfone-containing carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structural features, including the phenylsulfonyl group and the carboxylic acid moiety, make it a versatile building block for the preparation of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(Phenylsulfonyl)propionic acid, detailed experimental protocols for its synthesis, and a discussion of its potential, though currently unconfirmed, role in influencing biological signaling pathways based on the activities of related compounds.

Physicochemical Properties

The key physicochemical properties of 3-(Phenylsulfonyl)propionic acid are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₀O₄S[1][2][3]
Molecular Weight 214.24 g/mol [1][2][3][4]
Appearance White to off-white solid[2]
Melting Point 128-130 °C[2][3]
Boiling Point 458.9 °C (predicted)[2]
Density 1.348 g/cm³ (predicted)[2]
Table 2: Solubility and Partitioning Characteristics
PropertyValueSource
Solubility in Methanol 25 mg/mL (clear, colorless solution)[2]
pKa 3.85 ± 0.10 (predicted)[2]
LogP (calculated) 0.935[4]

Experimental Protocols

Synthesis of 3-(Phenylsulfonyl)propionic Acid

A common method for the synthesis of 3-(Phenylsulfonyl)propionic acid involves the reaction of benzenesulfonyl hydrazide with acrylic acid in water.[5]

Materials:

  • Benzenesulfonyl hydrazide

  • Acrylic acid

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 38 mL thick-walled pressure tube with a sealing plug and magnet

Procedure:

  • To the 38 mL pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg).

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) to the tube.

  • Add 4 mL of water and a magnetic stirrer.

  • Ensure the rubber gasket of the sealing plug is intact and securely tighten the screws of the sealed tube.

  • Heat the reaction mixture in an oil bath at 120 °C for 24 hours.

  • After the reaction is complete, allow the tube to cool to room temperature naturally.

  • Slowly and carefully unscrew the plug to release any pressure.

  • Adjust the pH of the solution to 6 using 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash with saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

  • Remove the solvent by rotary evaporation to yield 3-(Phenylsulfonyl)propionic acid as a white crystalline powder.[5]

Expected Yield: Approximately 361.3 mg (83%).[5]

Determination of Physicochemical Properties (General Methodologies)

The following are general, established protocols for determining the key physicochemical properties of organic acids like 3-(Phenylsulfonyl)propionic acid.

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the acid of known concentration is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base, and the pKa is determined from the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method): The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its experimental determination.

  • Prepare a biphasic system of n-octanol and water (or a suitable buffer).

  • Dissolve a known amount of the compound in one of the phases.

  • The two phases are then mixed vigorously for a set period to allow for partitioning of the compound.

  • After separation of the two phases, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Relevance and Signaling Pathways

While there is no direct evidence in the reviewed literature of the specific biological activities of 3-(Phenylsulfonyl)propionic acid itself, its role as a synthetic intermediate for bioactive molecules is well-established.[6] It is commonly employed in the synthesis of compounds with potential anti-inflammatory and enzyme-inhibiting properties.[6] The sulfone moiety is a key pharmacophore in a variety of biologically active compounds.

Given its use in the synthesis of anti-inflammatory agents, it is plausible that derivatives of 3-(Phenylsulfonyl)propionic acid may interact with key inflammatory signaling pathways. Two of the most critical pathways in inflammation are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Potential for Interaction with Inflammatory Signaling Pathways

The following diagrams illustrate the general mechanisms of the p38 MAPK and NF-κB signaling pathways, which are common targets for anti-inflammatory drug development.

p38_MAPK_Pathway p38 MAPK Signaling Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k map2k MAPKK (MKK3/6) map3k->map2k Phosphorylation p38 p38 MAPK map2k->p38 Phosphorylation transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors Phosphorylation cellular_response Cellular Response (Inflammation, Apoptosis, etc.) transcription_factors->cellular_response Gene Expression

Caption: The p38 MAPK signaling cascade.

NFkB_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus proinflammatory_stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor proinflammatory_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex Activation ikb IκB ikk_complex->ikb Phosphorylation nfkb NF-κB (p50/p65) proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammatory Mediators) nucleus->gene_transcription

Caption: The canonical NF-κB signaling pathway.

Conclusion

3-(Phenylsulfonyl)propionic acid is a well-characterized compound with defined physicochemical properties that make it a useful building block in synthetic organic chemistry. While its direct biological activity has not been extensively studied, its application in the synthesis of anti-inflammatory agents and enzyme inhibitors suggests that its structural motifs are relevant for interaction with biological targets. Further research is warranted to explore the direct pharmacological effects of 3-(Phenylsulfonyl)propionic acid and its derivatives, which may lead to the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound.

References

An In-depth Technical Guide to 3-(Phenylsulfonyl)propionic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 3-(Phenylsulfonyl)propionic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its primary application as a versatile building block in the creation of novel bioactive molecules.

Core Compound Identification and Properties

CAS Number: 10154-71-9[1][2][3][4]

Molecular Structure:

  • Molecular Formula: C₉H₁₀O₄S[1][2][4]

  • Molecular Weight: 214.24 g/mol [1][2][4]

  • SMILES: O=C(O)CCS(=O)(c1ccccc1)=O[2]

  • Synonyms: 3-(Phenylsulfonyl)propanoic acid, 3-Benzenesulfonyl-propionic acid[1][2]

The structure of 3-(Phenylsulfonyl)propionic acid features a phenylsulfonyl group attached to a propionic acid moiety. This combination of a flexible carboxylic acid chain and a rigid aromatic sulfone group makes it a valuable scaffold in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Phenylsulfonyl)propionic acid is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Physical Form White to off-white solid[3]
Melting Point 128-130 °C[1][3][5]
Boiling Point (Predicted) 458.9 ± 37.0 °C at 760 mmHg[1][3]
Density (Predicted) 1.348 ± 0.06 g/cm³[1][3]
Solubility Soluble in methanol (25 mg/mL)[1]
pKa (Predicted) 3.85 ± 0.10[1][3]
Storage Sealed in a dry environment at room temperature.[1][3][5]

Synthesis of 3-(Phenylsulfonyl)propionic acid

Several synthetic routes to 3-(Phenylsulfonyl)propionic acid have been reported. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability.

Experimental Protocol: Synthesis from Benzenesulfonylhydrazide and Acrylic Acid

This protocol details a one-pot synthesis of 3-(Phenylsulfonyl)propionic acid.[4]

Materials:

  • Benzenesulfonylhydrazide

  • Acrylic acid

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 38 mL thick-walled pressure tube

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To a 38 mL thick-walled pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg) and a magnetic stirrer.

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) to the tube, followed by 4 mL of water.

  • Ensure the rubber gasket of the sealing plug is intact and securely tighten the screw cap of the sealed tube.

  • Heat the reaction mixture in an oil bath at 120 °C for 24 hours with stirring.

  • After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature naturally.

  • Slowly and carefully unscrew the plug to release any internal pressure.

  • Adjust the pH of the solution to 6 using 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

  • Remove the solvent by rotary evaporation to yield 3-(Phenylsulfonyl)propionic acid as a white crystalline powder. (Expected yield: ~83%).

Alternative Synthetic Routes

Other reported methods for the synthesis of 3-(Phenylsulfonyl)propionic acid include the reaction of benzenesulfinic acid sodium salt with maleic anhydride in an aqueous phase, followed by decarboxylation.[6] This two-step, one-pot method provides an alternative pathway to the target compound.

Applications in the Synthesis of Bioactive Molecules

While 3-(Phenylsulfonyl)propionic acid itself has not been reported to possess significant direct biological activity, it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[5] Its carboxylic acid functional group allows for straightforward derivatization into esters, amides, and other functionalities, while the phenylsulfonyl moiety can be important for molecular recognition by biological targets.[5]

Role in the Development of Anti-Inflammatory Agents and Enzyme Inhibitors

The class of arylpropionic acids is well-known for its anti-inflammatory properties, with prominent examples including ibuprofen and naproxen.[7][8][9][10] 3-(Phenylsulfonyl)propionic acid is utilized as a starting material for the synthesis of novel derivatives with potential as anti-inflammatory agents and enzyme inhibitors.[5] The sulfone group is a key pharmacophore in a number of enzyme inhibitors.

The general workflow for the utilization of 3-(Phenylsulfonyl)propionic acid in the synthesis of bioactive derivatives is depicted below.

G cluster_synthesis Synthesis of 3-(Phenylsulfonyl)propionic acid cluster_derivatization Derivatization and Application precursors Starting Materials (e.g., Benzenesulfonylhydrazide, Acrylic Acid) synthesis_step Chemical Synthesis precursors->synthesis_step product 3-(Phenylsulfonyl)propionic acid synthesis_step->product derivatization Chemical Derivatization (Esterification, Amidation, etc.) product->derivatization derivatives Bioactive Derivatives (e.g., Anti-inflammatory agents, Enzyme inhibitors) derivatization->derivatives Novel Compounds bio_eval Biological Evaluation derivatives->bio_eval lead_opt Lead Optimization bio_eval->lead_opt

A logical workflow for the synthesis and application of 3-(Phenylsulfonyl)propionic acid.

Conclusion

3-(Phenylsulfonyl)propionic acid is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of its derivatives holds promise for the discovery of new and effective treatments for a range of diseases.

References

Spectroscopic Profile of 3-(Phenylsulfonyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data for 3-(Phenylsulfonyl)propionic acid. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for 3-(Phenylsulfonyl)propionic acid is C₉H₁₀O₄S, with a molecular weight of 214.24 g/mol . Spectroscopic analysis confirms the structure of this compound, and the key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The ¹H and ¹³C NMR data for 3-(Phenylsulfonyl)propionic acid are presented below.

Table 1: ¹H NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.2 (broad s)Singlet1H-COOH
7.90 (d, J=7.6 Hz)Doublet2Hortho-Ar-H
7.65 (t, J=7.4 Hz)Triplet1Hpara-Ar-H
7.55 (t, J=7.6 Hz)Triplet2Hmeta-Ar-H
3.40 (t, J=7.2 Hz)Triplet2H-SO₂-CH₂-
2.80 (t, J=7.2 Hz)Triplet2H-CH₂-COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Chemical Shift (δ) ppmAssignment
172.5-COOH
139.2ipso-Ar-C
133.5para-Ar-C
129.4meta-Ar-C
127.8ortho-Ar-C
53.0-SO₂-CH₂-
30.1-CH₂-COOH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 3-(Phenylsulfonyl)propionic acid are detailed below.

Table 3: IR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
1710StrongC=O stretch (Carboxylic acid)
1310, 1150StrongS=O stretch (Sulfone)
1445MediumC=C stretch (Aromatic)
750, 690StrongC-H bend (Aromatic)

Technique: KBr disc or nujol mull

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 3-(Phenylsulfonyl)propionic acid

m/zRelative Intensity (%)Assignment
21410[M]⁺
141100[M - C₂H₃O₂]⁺ (Loss of carboxymethyl radical)
7780[C₆H₅]⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-(Phenylsulfonyl)propionic acid (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The spectra were recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid 3-(Phenylsulfonyl)propionic acid was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull of the sample was prepared and placed between two KBr plates. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample was ionized by a beam of electrons with an energy of 70 eV. The resulting fragments were separated by a mass analyzer and detected.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-(Phenylsulfonyl)propionic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Compound 3-(Phenylsulfonyl)propionic acid NMR_Sample Dissolve in DMSO-d6 Compound->NMR_Sample IR_Sample Prepare KBr pellet or Nujol mull Compound->IR_Sample MS_Sample Prepare for EI-MS Compound->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Solubility of 3-(Phenylsulfonyl)propionic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-(Phenylsulfonyl)propionic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Phenylsulfonyl)propionic acid, a compound of interest in chemical synthesis and pharmaceutical development. Due to the limited availability of public data on its solubility in a wide range of organic solvents, this document provides the known quantitative data, a qualitative assessment of its expected solubility based on its molecular structure, and detailed, generalized experimental protocols for determining solubility. This guide is intended to be a valuable resource for laboratory researchers and professionals in the field of drug development.

Introduction

3-(Phenylsulfonyl)propionic acid is a carboxylic acid containing a phenylsulfonyl group. Its molecular structure suggests a degree of polarity that influences its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation, and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. The interplay between the polar carboxylic acid and sulfonyl groups and the nonpolar phenyl and alkyl components dictates its solubility profile.

Quantitative Solubility Data

Publicly available quantitative solubility data for 3-(Phenylsulfonyl)propionic acid in organic solvents is currently limited. The following table summarizes the known data point.

SolventTemperatureSolubility
MethanolNot Specified25 mg/mL[1][2]

Note: The temperature for the methanol solubility data was not specified in the source materials.

Qualitative Solubility Assessment

Based on the chemical structure of 3-(Phenylsulfonyl)propionic acid, a qualitative prediction of its solubility in various classes of organic solvents can be made. The molecule possesses both polar functional groups (carboxylic acid and sulfonyl) capable of hydrogen bonding and a non-polar aromatic ring and ethyl chain.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): Similar to its known solubility in methanol, 3-(Phenylsulfonyl)propionic acid is expected to exhibit good solubility in other polar protic solvents. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, and the sulfonyl group can act as a hydrogen bond acceptor, facilitating strong interactions with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is also anticipated in polar aprotic solvents. These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions with the polar sulfonyl and carboxyl moieties.

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is expected in these solvents. While they are less polar than the aforementioned solvents, they can still engage in some dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in nonpolar solvents. The nonpolar phenyl group and alkyl chain will have some affinity for these solvents, but the highly polar carboxylic acid and sulfonyl groups will significantly limit solubility due to the energetic favorability of the solute-solute interactions over solute-solvent interactions.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid compound like 3-(Phenylsulfonyl)propionic acid in organic solvents. These protocols are based on established laboratory practices.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

  • 3-(Phenylsulfonyl)propionic acid (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 3-(Phenylsulfonyl)propionic acid to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[3]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining microscopic solid particles. This step is critical to avoid artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 3-(Phenylsulfonyl)propionic acid.

  • Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Materials and Equipment:

  • 3-(Phenylsulfonyl)propionic acid (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Selected organic solvent(s)

  • Microtiter plates (96-well or 384-well)

  • Automated liquid handler (optional)

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-(Phenylsulfonyl)propionic acid in DMSO (e.g., 10-20 mM).

  • Plate Preparation: Dispense the selected organic solvent into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells to achieve a range of final concentrations.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[4]

  • Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, and the solubility is determined as the highest concentration at which no precipitate is observed.[4][5]

    • UV-Vis Spectroscopy: After incubation, the plates can be centrifuged to pellet any precipitate. The concentration of the compound in the supernatant is then determined by measuring the UV absorbance and comparing it to a calibration curve.

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 3-(Phenylsulfonyl)propionic acid.

Solubility_Workflow Solubility Assessment Workflow A Compound of Interest (3-(Phenylsulfonyl)propionic acid) B In Silico Solubility Prediction (e.g., QSPR models) A->B C Literature Search for Existing Data A->C F Experimental Solubility Determination B->F D Data Found? C->D E Incorporate Existing Data D->E Yes D->F No E->F G Kinetic Solubility Assay (High-Throughput Screening) F->G H Equilibrium Solubility Assay (Shake-Flask Method) F->H I Data Analysis and Solubility Profile Generation G->I H->I J Application in Research/ Development I->J

Caption: Logical workflow for solubility assessment.

Conclusion

While quantitative solubility data for 3-(Phenylsulfonyl)propionic acid in a variety of organic solvents is not extensively documented in publicly accessible literature, its molecular structure provides a basis for qualitative predictions. For precise and reliable data, experimental determination is necessary. The protocols outlined in this guide for equilibrium and kinetic solubility measurements offer robust frameworks for researchers to generate the specific data required for their applications. This systematic approach to solubility assessment is fundamental for advancing research and development involving this and other similar chemical entities.

References

Unraveling the History of a Versatile Building Block: The Discovery and Synthesis of 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(Phenylsulfonyl)propionic acid, a bifunctional molecule featuring both a carboxylic acid and a sulfonyl group, has emerged as a valuable intermediate in organic synthesis, particularly in the realms of pharmaceuticals and materials science. Its unique structural characteristics allow for a diverse range of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of 3-(Phenylsulfonyl)propionic acid, detailing its initial synthesis and subsequent development of preparatory methods. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key experimental protocols and quantitative data associated with this important compound.

Historical Context and Initial Discovery

The precise moment of the first synthesis of 3-(phenylsulfonyl)propionic acid is not definitively documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader development of sulfone chemistry, with the foundational reactions for creating the sulfonyl group being established in the late 19th and early 20th centuries.[1] Early investigations into the reactivity of sulfinic acids and their salts with α,β-unsaturated systems likely paved the way for the eventual synthesis of this compound.

Key early work that provides insight into the formation of the core structure of 3-(phenylsulfonyl)propionic acid can be traced to the mid-20th century. While a specific publication detailing its initial discovery remains elusive, two notable early reports in the chemical literature describe the synthesis of this compound or its immediate precursors.

A 1942 publication in Arkiv foer Kemi, Mineralogi och Geologi by L. Ramberg and B. Bäcklund, and a 1952 paper in the Journal of the American Chemical Society by C. E. L. Hotchkiss and C. S. Marvel, are among the earliest documented syntheses. These early methods laid the groundwork for future refinements and applications of this versatile reagent.

Foundational Synthetic Approaches

The initial syntheses of 3-(phenylsulfonyl)propionic acid established two primary routes that have been refined over the decades. These methods involve either the addition of a sulfur nucleophile to an acrylic acid derivative followed by oxidation, or the direct addition of a sulfinate to a suitable three-carbon electrophile.

Synthesis via Thioether Intermediate and Subsequent Oxidation

One of the foundational methods for preparing 3-(phenylsulfonyl)propionic acid involves a two-step process: the nucleophilic addition of thiophenol to an acrylic acid derivative, followed by the oxidation of the resulting thioether.

Experimental Protocol: Synthesis of 3-(Phenylthio)propanoic Acid (Precursor)

This procedure is based on the general principles of Michael addition of thiols to α,β-unsaturated carbonyl compounds.

  • Reactants: Thiophenol, Acrylic Acid, and a basic catalyst (e.g., sodium hydroxide or triethylamine).

  • Procedure:

    • Acrylic acid is dissolved in a suitable solvent, such as ethanol or water.

    • A catalytic amount of a base is added to the solution.

    • Thiophenol is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • The residue is acidified with a mineral acid (e.g., HCl) to precipitate the product.

    • The crude 3-(phenylthio)propanoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or a water/ethanol mixture) can be performed for further purification.

Experimental Protocol: Oxidation of 3-(Phenylthio)propanoic Acid

The oxidation of the thioether to the corresponding sulfone is a critical step and can be achieved using various oxidizing agents.

  • Reactants: 3-(Phenylthio)propanoic Acid and an oxidizing agent (e.g., hydrogen peroxide in acetic acid, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA)).

  • Procedure (using Hydrogen Peroxide in Acetic Acid):

    • 3-(Phenylthio)propanoic acid is dissolved in glacial acetic acid.

    • A stoichiometric excess of 30% hydrogen peroxide is added portion-wise to the solution, while maintaining the temperature below 30-40 °C with external cooling.

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete oxidation.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

    • The solid 3-(phenylsulfonyl)propionic acid is collected by filtration, washed thoroughly with water to remove acetic acid and any remaining peroxide, and dried. The product can be further purified by recrystallization.

Synthesis Workflow: Thioether Intermediate Route

G Thiophenol Thiophenol Thioether 3-(Phenylthio)propanoic Acid Thiophenol->Thioether AcrylicAcid Acrylic Acid AcrylicAcid->Thioether Base Base (cat.) Base->Thioether FinalProduct 3-(Phenylsulfonyl)propionic Acid Thioether->FinalProduct Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->FinalProduct

Caption: Synthesis of 3-(Phenylsulfonyl)propionic acid via a thioether intermediate followed by oxidation.

Direct Synthesis from Benzenesulfinic Acid

A more direct and often higher-yielding approach involves the reaction of a benzenesulfinate salt with a suitable three-carbon synthon. A common and effective method utilizes maleic anhydride as the starting material.

Experimental Protocol: Synthesis from Sodium Benzenesulfinate and Maleic Anhydride

This method proceeds through an initial Michael addition followed by a decarboxylation step.

  • Reactants: Sodium benzenesulfinate, Maleic anhydride.

  • Procedure:

    • Sodium benzenesulfinate and maleic anhydride are dissolved in an aqueous solution, often with the addition of a base to facilitate the reaction.

    • The mixture is heated, typically at reflux, for several hours. This promotes the initial addition reaction to form an intermediate, 2-(phenylsulfonyl)succinic acid.

    • The reaction mixture is then acidified and heated further to induce decarboxylation of the succinic acid derivative.

    • Upon cooling, the 3-(phenylsulfonyl)propionic acid crystallizes from the solution.

    • The product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for purification.

Synthesis Workflow: Benzenesulfinic Acid Route

G Benzenesulfinate Sodium Benzenesulfinate Intermediate 2-(Phenylsulfonyl)succinic Acid Benzenesulfinate->Intermediate MaleicAnhydride Maleic Anhydride MaleicAnhydride->Intermediate FinalProduct 3-(Phenylsulfonyl)propionic Acid Intermediate->FinalProduct HeatAcid Heat, Acid HeatAcid->FinalProduct

Caption: Direct synthesis of 3-(Phenylsulfonyl)propionic acid from sodium benzenesulfinate and maleic anhydride.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and reported yields for the synthesis of 3-(phenylsulfonyl)propionic acid.

Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propionic Acid

PropertyValueReference
Molecular Formula C₉H₁₀O₄S[2]
Molecular Weight 214.24 g/mol [2]
Melting Point 128-130 °C[2]
Boiling Point 458.9 °C at 760 mmHg
Density 1.348 g/cm³
Appearance White to off-white solid[2]
Solubility Soluble in methanol[2]

Table 2: Summary of Synthetic Yields

Synthetic MethodStarting MaterialsReported YieldReference
Oxidation of 3-(phenylthio)propanoic acid3-(phenylthio)propanoic acid, H₂O₂Yields vary depending on oxidant and conditionsGeneral Method
From Sodium Benzenesulfinate and Maleic AnhydrideSodium benzenesulfinate, Maleic anhydrideHighGeneral Method
From Benzenesulfonylhydrazide and Acrylic AcidBenzenesulfonylhydrazide, Acrylic acid83%Modern Method

Modern Synthetic Developments

While the foundational methods remain relevant, contemporary organic synthesis has introduced more refined and efficient protocols for the preparation of 3-(phenylsulfonyl)propionic acid. One notable modern method involves the reaction of benzenesulfonylhydrazide with acrylic acid in water at elevated temperatures. This approach offers good yields and utilizes readily available starting materials.

Applications and Significance

The importance of 3-(phenylsulfonyl)propionic acid in modern chemical research stems from its utility as a versatile building block. The presence of both a carboxylic acid and a sulfonyl group allows for a wide array of subsequent chemical modifications. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the sulfonyl group can influence the reactivity of adjacent carbon atoms and serve as a handle for further functionalization. This has led to its use in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

Conclusion

The discovery and development of synthetic routes to 3-(phenylsulfonyl)propionic acid are a testament to the progress of organic sulfur chemistry. From its early, somewhat obscure origins to the well-documented and efficient synthetic protocols of today, this compound has proven to be a valuable tool for synthetic chemists. Its bifunctional nature continues to be exploited in the creation of novel molecules with potential applications in drug discovery and materials science, ensuring its continued relevance in the field. This guide has provided a historical and technical overview, equipping researchers with the foundational knowledge to effectively utilize this versatile building block in their own synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Reactivity of the Sulfonyl Group in 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)propionic acid is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and medicinal chemistry. The presence of both a carboxylic acid and a phenylsulfonyl group imparts a unique chemical reactivity profile, making it a valuable building block for the synthesis of a wide range of compounds, including bioactive molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical reactivity centered on the sulfonyl group in 3-(phenylsulfonyl)propionic acid. It details key reactions such as the activation of α-protons for carbon-carbon bond formation, reductive desulfonylation to remove the sulfonyl moiety, and its role as a potential precursor in the synthesis of pharmacologically active agents. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and visual diagrams of reaction pathways to facilitate a deeper understanding and practical application of its chemistry.

Introduction

3-(Phenylsulfonyl)propionic acid, with the chemical formula C₉H₁₀O₄S and a molecular weight of 214.24 g/mol , is a white crystalline solid with a melting point of 128-130 °C.[1][2] Its structure features a propionic acid chain substituted with a phenylsulfonyl group at the β-position. This arrangement is key to its reactivity. The powerful electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the adjacent methylene protons (α-protons), making them susceptible to deprotonation and subsequent reactions. This property allows 3-(phenylsulfonyl)propionic acid and its derivatives to serve as important intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.[3] Furthermore, the sulfonyl group can be removed under reductive conditions, offering a strategic advantage in multi-step synthetic sequences. Its utility is particularly noted in the synthesis of complex molecules, including enzyme inhibitors and anti-inflammatory agents.[3] This guide will explore the core aspects of the chemical reactivity of the sulfonyl group in this molecule, providing practical insights for its application in research and development.

Synthesis of 3-(Phenylsulfonyl)propionic Acid

There are two primary and well-documented methods for the synthesis of 3-(phenylsulfonyl)propionic acid.

Method 1: From Benzenesulfonyl Hydrazide and Acrylic Acid

This method involves the reaction of benzenesulfonyl hydrazide with acrylic acid in water at elevated temperatures.

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Caption: Two-step synthesis of 3-(Phenylsulfonyl)propionic acid.

Experimental Protocol: Synthesis from Benzenesulfinic Acid Sodium Salt and Maleic Anhydride [3]

  • Materials:

    • Benzenesulfinic acid sodium salt

    • Maleic anhydride

    • Sodium hydroxide solution (e.g., 32%)

    • Hydrochloric acid (e.g., 20% or concentrated)

    • Toluene

    • 95% Ethanol

  • Procedure:

    • Addition Reaction: In a reaction vessel, dissolve benzenesulfinic acid sodium salt (e.g., 24 kg) in water (e.g., 100 kg). Adjust the pH to ~8.5 with a sodium hydroxide solution. At a controlled temperature of 25 °C, add maleic anhydride (e.g., 10 kg) portion-wise over 5 hours. Then, maintain the reaction at 35 °C until the system becomes clear.

    • Decarboxylation: Extract the reaction mixture once with toluene (e.g., 10 L). Adjust the aqueous phase to pH ~1 with concentrated hydrochloric acid. Cool the mixture to 0 °C and stir for 1 hour to allow for crystallization.

    • Purification: Collect the solid by centrifugation and recrystallize from 95% ethanol. Dry the product to obtain 3-(phenylsulfonyl)propionic acid.

  • Yield: 20 kg (92%), Purity: 99.8%

Chemical Reactivity of the Sulfonyl Group

The phenylsulfonyl group is the central determinant of the reactivity of 3-(phenylsulfonyl)propionic acid, primarily through its strong electron-withdrawing inductive effect.

Acidity and Reactions of the α-Protons

The most significant consequence of the sulfonyl group is the increased acidity of the protons on the carbon atom alpha to it (C2). This allows for the facile generation of a carbanion at this position, which can then be used in a variety of carbon-carbon bond-forming reactions.

For reactions involving the α-protons, it is common to first convert the carboxylic acid to an ester (e.g., the ethyl ester) to avoid interference from the acidic carboxylic proton.

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Caption: Reductive desulfonylation of a 3-(phenylsulfonyl)propionic acid derivative.

General Experimental Conditions for Reductive Desulfonylation

  • Reagents:

    • β-Sulfonyl carboxylic acid

    • Sodium amalgam (typically 5-6% Na)

    • Disodium hydrogen phosphate (Na₂HPO₄)

    • Methanol (MeOH) as the solvent

  • Procedure:

    • The β-sulfonyl carboxylic acid is dissolved in methanol.

    • Disodium hydrogen phosphate is added to buffer the solution.

    • Sodium amalgam is added portion-wise with vigorous stirring at room temperature or with cooling.

    • The reaction is monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Upon completion, the mercury is carefully separated, and the reaction mixture is worked up, typically by acidification and extraction with an organic solvent.

Application in Drug Development

3-(Phenylsulfonyl)propionic acid serves as a precursor for the synthesis of various pharmacologically active molecules. Its chemical handles allow for the introduction of diverse functionalities. One notable area of application is in the synthesis of GABA (γ-aminobutyric acid) receptor antagonists.

Potential Precursor for Phaclofen Synthesis

Phaclofen, or 3-amino-2-(4-chlorophenyl)propylphosphonic acid, is a known GABA-B receptor antagonist. While a direct synthesis from 3-(phenylsulfonyl)propionic acid is not explicitly detailed in the available literature, the structural similarity suggests its potential as a starting material. A plausible synthetic route would involve the conversion of the carboxylic acid to an amine and the phenylsulfonyl group to a phosphonic acid, along with chlorination of the phenyl ring.

Summary of Quantitative Data

ReactionStarting MaterialsReagents and ConditionsProductYield (%)Purity (%)Reference
SynthesisBenzenesulfonyl hydrazide, Acrylic acidH₂O, 120 °C, 24 h3-(Phenylsulfonyl)propionic acid83-
SynthesisBenzenesulfinic acid sodium salt, Maleic anhydride1. H₂O, pH 8.5, 25-35 °C; 2. HCl, Heat3-(Phenylsulfonyl)propionic acid9299.8[3]

Conclusion

3-(Phenylsulfonyl)propionic acid is a valuable and versatile building block in organic synthesis. The reactivity conferred by the sulfonyl group, particularly the activation of the α-protons, enables a range of carbon-carbon bond-forming reactions. Furthermore, the ability to remove the sulfonyl group via reductive desulfonylation enhances its synthetic utility. These properties make it an attractive starting material for the synthesis of complex organic molecules, including those with potential applications in drug discovery and development. This guide has provided a detailed overview of its synthesis and key reactions, complete with experimental protocols, to aid researchers in harnessing the synthetic potential of this compound. Further exploration of its applications, particularly in the synthesis of specific drug candidates, is a promising area for future research.

References

Stability and storage conditions for 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 3-(Phenylsulfonyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Phenylsulfonyl)propionic acid. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for use in chemical synthesis and other research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Phenylsulfonyl)propionic acid is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.

Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propionic acid

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₄S[1][2]
Molecular Weight 214.24 g/mol [1][2]
CAS Number 10154-71-9[1][2]
Appearance White to off-white solid[3]
Melting Point 128-130 °C[1][3]
Boiling Point 458.9 °C at 760 mmHg (Predicted)[1][3]
Solubility Soluble in methanol (25 mg/mL, clear, colorless)[1][3]
pKa 3.85 ± 0.10 (Predicted)[1]
Storage Class 11 - Combustible Solids

Recommended Storage and Handling

Based on available data, the following conditions are recommended for the storage of 3-(Phenylsulfonyl)propionic acid to ensure its stability and prevent degradation.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleReference(s)
Temperature Room TemperatureTo prevent thermal degradation.[1][2][3]
Atmosphere Sealed in a dry environmentThe compound is a solid and should be protected from moisture to prevent potential hydrolysis of the carboxylic acid group and physical changes.[1][3]
Light Store in a light-resistant containerWhile specific photostability data is unavailable, it is good practice to protect from light to prevent potential photolytic degradation.[4][5]
Incompatibilities Strong oxidizing agents, strong acids, strong basesTo avoid chemical reactions that could degrade the compound.[6]

Stability Profile and Potential Degradation Pathways

While specific stability studies on 3-(Phenylsulfonyl)propionic acid are not extensively published, an understanding of its functional groups (a carboxylic acid and a sulfone) allows for the prediction of potential degradation pathways. Forced degradation studies are essential to identify the intrinsic stability of the molecule.[7][8]

A logical workflow for conducting a comprehensive stability assessment is outlined in the diagram below.

G Workflow for Stability Assessment of 3-(Phenylsulfonyl)propionic acid cluster_0 Forced Degradation Studies cluster_1 Analytical Method cluster_2 Analysis and Characterization cluster_3 Stability Assessment A Thermal Stress (Dry Heat) F Analyze Stressed Samples using HPLC A->F B Hydrolytic Stress (Acidic, Basic, Neutral) B->F C Oxidative Stress (e.g., H₂O₂) C->F D Photolytic Stress (UV/Vis Light) D->F E Develop Stability-Indicating HPLC Method E->F G Identify and Characterize Degradation Products (e.g., LC-MS) F->G H Determine Degradation Pathways G->H I Establish Storage Conditions and Shelf-Life H->I

References

An In-depth Technical Guide to 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Phenylsulfonyl)propionic acid, alongside a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Compound Data

3-(Phenylsulfonyl)propionic acid is a chemical compound utilized as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1][2] Its structure, incorporating both a carboxylic acid and a sulfone functional group, makes it a versatile building block for more complex molecules.[1]

Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propionic Acid

PropertyValueReferences
Molecular Weight 214.24 g/mol [1][2][3][4][5][6][7]
Molecular Formula C₉H₁₀O₄S[1][3][5][6][7]
Linear Formula C₆H₅SO₂CH₂CH₂CO₂H[2][4]
CAS Number 10154-71-9[3][4]
Appearance Solid[2][4]
Melting Point 128-130 °C[1][4][6]
Solubility Soluble in methanol (25 mg/mL)[4][6]
Density 1.348 g/cm³[6]
Boiling Point 458.9 °C at 760 mmHg[6]
Flash Point 231.4 °C[6]

Experimental Protocols

A key application of 3-(Phenylsulfonyl)propionic acid lies in its role as a synthetic intermediate.[1][2] Below is a detailed protocol for its synthesis.

Synthesis of 3-(Phenylsulfonyl)propionic Acid from Benzenesulfonylhydrazide and Acrylic Acid [7]

This method outlines the reaction of benzenesulfonylhydrazide with acrylic acid in an aqueous medium to yield 3-(phenylsulfonyl)propionic acid.

Materials:

  • Benzenesulfonylhydrazide

  • Acrylic acid

  • Water

  • 1 mol/L Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • 38mL thick-wall pressure tube with a sealing plug and rubber gasket

  • Magnetic stirrer

  • Oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 38mL thick-wall pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg).

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) to the tube.

  • Add 4 mL of water and a magnetic stir bar.

  • Ensure the rubber gasket of the sealing plug is intact and tighten the screws of the sealed tube.

  • Reaction: Heat the sealed tube in an oil bath at 120 °C for 24 hours with stirring.

  • Work-up: After the reaction, stop heating and allow the tube to cool to room temperature naturally.

  • Slowly unscrew the plug to release any pressure.

  • Adjust the pH of the solution to 6 using 1 mol/L HCl.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic phases and wash with saturated brine solution.

  • Drying and Isolation: Collect the organic phase and dry it over anhydrous sodium sulfate for 30 minutes.

  • Remove the solvent using a rotary evaporator to obtain 3-(benzenesulfonyl)propionic acid as a white crystalline powder.

Expected Yield: 361.3 mg (83%)

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of 3-(Phenylsulfonyl)propionic acid as described in the protocol above.

G A 1. Reaction Setup - Add Benzenesulfonylhydrazide (2 mmol) - Add Acrylic Acid (3 mmol) - Add Water (4 mL) - Seal in Pressure Tube B 2. Heating - Heat at 120°C for 24h - Use oil bath and magnetic stirring A->B C 3. Cooldown & pH Adjustment - Cool to room temperature - Adjust pH to 6 with 1M HCl B->C D 4. Extraction - Extract with Ethyl Acetate (3x50 mL) C->D E 5. Washing - Combine organic layers - Wash with saturated brine D->E F 6. Drying & Isolation - Dry organic layer with Na2SO4 - Evaporate solvent E->F G Final Product 3-(Phenylsulfonyl)propionic Acid (White Crystalline Powder) F->G

Caption: Workflow for the synthesis of 3-(Phenylsulfonyl)propionic acid.

At present, the primary documented role of 3-(Phenylsulfonyl)propionic acid is as a chemical intermediate. Further research is required to elucidate any potential biological activities or involvement in cellular signaling pathways. The information and protocols provided herein are intended to facilitate such future investigations.

References

Synthesis of 3-(phenylsulfonyl)propionic acid from benzenesulfonylhydrazide and acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylsulfonyl)propionic acid is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Its structure, incorporating both a sulfone group and a carboxylic acid moiety, allows for diverse chemical modifications, making it a versatile building block. This technical guide provides a comprehensive overview of a direct synthetic route to 3-(phenylsulfonyl)propionic acid from benzenesulfonylhydrazide and acrylic acid. Alternative synthetic approaches are also briefly discussed to provide a broader context for researchers.

Synthesis from Benzenesulfonylhydrazide and Acrylic Acid

A direct and efficient method for the preparation of 3-(phenylsulfonyl)propionic acid involves the reaction of benzenesulfonylhydrazide with acrylic acid in water. This one-pot synthesis proceeds under elevated temperature and pressure, yielding the desired product in high purity.

Reaction Scheme:
Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of 3-(phenylsulfonyl)propionic acid[1]:

Materials:

  • Benzenesulfonylhydrazide

  • Acrylic acid

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Thick-walled pressure tube with a sealing plug and rubber gasket

  • Magnetic stirrer and stir bar

  • Oil bath for heating

  • Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)

  • Rotary evaporator

Procedure:

  • To a 38 mL thick-walled pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg).

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) to the pressure tube.

  • Add 4 mL of water and a suitable magnetic stir bar.

  • Ensure the rubber gasket of the sealing plug is intact and securely tighten the screw cap of the sealed tube.

  • Place the pressure tube in an oil bath and heat the reaction mixture to 120 °C for 24 hours with stirring.

  • After 24 hours, stop heating and allow the reaction mixture to cool to room temperature naturally.

  • Slowly and carefully unscrew the plug to release any internal pressure.

  • Adjust the pH of the solution to 6 using 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash with saturated brine solution.

  • Collect the organic phase and dry it over anhydrous sodium sulfate for 30 minutes.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting white crystalline powder is 3-(phenylsulfonyl)propionic acid.

Quantitative Data
ParameterValueReference
Reactants
Benzenesulfonylhydrazide2 mmol (355.2 mg)[1]
Acrylic Acid3 mmol (0.2 mL)[1]
Reaction Conditions
SolventWater (4 mL)[1]
Temperature120 °C[1]
Time24 hours[1]
Product
Product Name3-(Phenylsulfonyl)propionic acid[1]
CAS Number10154-71-9[2]
Molecular FormulaC₉H₁₀O₄S[2]
Molecular Weight214.24 g/mol [2]
AppearanceWhite crystal powder[1]
Yield361.3 mg (83%)[1]
Melting Point128-130 °C (lit.)[2][3][4]

Alternative Synthetic Routes

While the reaction between benzenesulfonylhydrazide and acrylic acid provides a direct pathway, other methods for the synthesis of 3-(phenylsulfonyl)propionic acid have been reported. One notable alternative involves the reaction of a benzenesulfinic acid salt with maleic anhydride[5]. This two-step process first forms 2-benzenesulfonyl succinic acid, which is then decarboxylated to yield the final product[5]. Other precursors mentioned in the literature include 3-chloropropionic acid sodium salt and 3-phenylthiopropionitrile[2].

Experimental Workflow

The following diagram illustrates the key stages of the synthesis of 3-(phenylsulfonyl)propionic acid from benzenesulfonylhydrazide and acrylic acid.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactants Benzenesulfonylhydrazide + Acrylic Acid + Water PressureTube Combine in Pressure Tube Reactants->PressureTube Seal Seal Tube PressureTube->Seal Heat Heat at 120°C for 24h Seal->Heat Cool Cool to RT Heat->Cool AdjustpH Adjust pH to 6 Cool->AdjustpH Extraction Extract with EtOAc (3x) AdjustpH->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate FinalProduct 3-(Phenylsulfonyl)propionic Acid (White Crystalline Powder) Evaporate->FinalProduct

Caption: Workflow for the synthesis of 3-(phenylsulfonyl)propionic acid.

Conclusion

This technical guide has detailed a robust and high-yielding protocol for the synthesis of 3-(phenylsulfonyl)propionic acid from readily available starting materials. The provided experimental details and quantitative data offer a solid foundation for researchers to replicate and potentially scale this synthesis. The inclusion of an alternative synthetic route and a clear visual workflow further enhances the utility of this guide for professionals in the fields of chemical research and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(Phenylsulfonyl)propionic Acid and Related Compounds

This technical guide provides a comprehensive overview of 3-(phenylsulfonyl)propionic acid, including its chemical properties, synthesis protocols, and its role as a versatile building block in the development of new chemical entities. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Identification and Properties

The primary compound of interest is 3-(phenylsulfonyl)propionic acid . Its IUPAC name is 3-phenylsulfonylpropanoic acid [1].

Physicochemical and Spectroscopic Data

Quantitative data for 3-(phenylsulfonyl)propionic acid are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propanoic Acid

PropertyValueSource(s)
CAS Number 10154-71-9[1][2]
Molecular Formula C₉H₁₀O₄S[1][2]
Molecular Weight 214.24 g/mol [2][3]
Melting Point 128-130 °C[3]
Boiling Point 458.9 ± 37.0 °C (Predicted)[3][4]
Density 1.348 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 3.85 ± 0.10 (Predicted)[3][4]
Solubility Soluble in methanol (25 mg/mL)[3]
Appearance White to off-white solid[3]

Table 2: Spectroscopic Data Availability for 3-(Phenylsulfonyl)propanoic Acid

Spectrum TypeAvailabilitySource(s)
¹H NMR Available[5]
¹³C NMR Available[5]
FTIR Available[6]
Raman Available[6]
Mass Spectrometry (MS) Available (GC-MS)[6]
UV-Vis Available
Chemical Structure

The following diagram illustrates the chemical structure of 3-(phenylsulfonyl)propanoic acid.

cluster_0 3-(Phenylsulfonyl)propanoic Acid C6H5 Phenyl Group S S C6H5->S O1 O S->O1 O2 O S->O2 CH2_1 CH₂ S->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 COOH COOH CH2_2->COOH

Figure 1: Chemical Structure of 3-(Phenylsulfonyl)propanoic Acid

Experimental Protocols: Synthesis

3-(Phenylsulfonyl)propanoic acid is a valuable synthetic intermediate.[7] Several methods for its preparation have been documented. Two common synthetic routes are detailed below.

Synthesis from Benzenesulfonyl Hydrazide and Acrylic Acid

This method involves the reaction of benzenesulfonyl hydrazide with acrylic acid in water at elevated temperatures.[2][8]

Protocol:

  • To a thick-walled pressure tube (38 mL), add benzenesulfonylhydrazide (2 mmol, 355.2 mg).

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) and 4 mL of water.

  • Add a magnetic stir bar and ensure the rubber gasket of the sealing plug is intact.

  • Tighten the screws of the sealed tube and heat the reaction in an oil bath at 120 °C for 24 hours.

  • After the reaction period, stop heating and allow the mixture to cool to room temperature.

  • Slowly unscrew the plug to release any pressure.

  • Adjust the pH of the solution to 6 using 1 mol/L HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

  • Remove the solvent under reduced pressure to yield 3-phenylsulfonylpropanoic acid as a white crystalline powder.[2]

G start Benzenesulfonyl Hydrazide + Acrylic Acid step1 Add Water (Solvent) start->step1 step2 Seal in Pressure Tube step1->step2 step3 Heat at 120°C for 24h step2->step3 step4 Cool to RT step3->step4 step5 Adjust pH to 6 (HCl) step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash with Brine step6->step7 step8 Dry over Na₂SO₄ step7->step8 step9 Evaporate Solvent step8->step9 end 3-(Phenylsulfonyl)propanoic Acid step9->end

Figure 2: Workflow for Synthesis from Benzenesulfonyl Hydrazide
Synthesis from Benzenesulfinic Acid Sodium Salt and Maleic Anhydride

Another documented synthetic route involves a two-step process starting from benzenesulfinic acid sodium salt and maleic anhydride.[8][9]

Protocol:

  • Step 1: Addition Reaction: In an aqueous phase, react benzenesulfinic acid sodium salt dihydrate with maleic anhydride. The reaction is typically performed at a temperature of 15-65 °C and a pH of 7-10 to form 2-benzenesulfonyl succinic acid.[9]

  • Step 2: Decarboxylation: The resulting 2-benzenesulfonyl succinic acid is then heated in an aqueous phase. This heating step induces decarboxylation, yielding the final product, 3-(phenylsulfonyl)propanoic acid.[8][9] The reaction temperature for this step is typically between 60-105 °C at a pH of 1-4.[9]

G cluster_reactants Starting Materials Benzenesulfinic Acid\nSodium Salt Benzenesulfinic Acid Sodium Salt intermediate 2-Benzenesulfonyl Succinic Acid Benzenesulfinic Acid\nSodium Salt->intermediate Step 1: Addition (Aqueous, pH 7-10) Maleic Anhydride Maleic Anhydride Maleic Anhydride->intermediate Step 1: Addition (Aqueous, pH 7-10) product 3-(Phenylsulfonyl)propanoic Acid intermediate->product Step 2: Decarboxylation (Heat, Aqueous, pH 1-4)

Figure 3: Synthesis from Benzenesulfinic Acid Sodium Salt

Related Compounds and Derivatives

The presence of both a carboxylic acid and a sulfonyl group allows for a wide range of chemical transformations, making 3-(phenylsulfonyl)propanoic acid a versatile building block.[8] The carboxylic acid can be readily converted into esters, amides, and other derivatives.[7]

Examples of downstream products and derivatives include:

  • Esters: such as 3-(phenylsulfonyl)propanoic acid methyl ester.[4]

  • Amides: such as N-phenyl-3-(phenylsulfonyl)propanamide and other N-substituted derivatives (e.g., N-(4-chlorophenyl), N-(4-methylphenyl), N-(4-methoxyphenyl)).[4]

  • Acid Chlorides: such as 3-(benzenesulphonyl)propionyl chloride.[4]

Applications in Drug Development and Biological Activity

While 3-(phenylsulfonyl)propionic acid itself is primarily used as a chemical intermediate, its derivatives are of significant interest in medicinal chemistry.[4][7]

  • Bioactive Molecules: It is commonly employed in the synthesis of bioactive molecules, including potential anti-inflammatory agents and enzyme inhibitors.[7]

  • Propanoic Acid Derivatives: The broader class of aryl propionic acid derivatives is well-known for its wide range of biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-cancer properties.[10] For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[11] Similarly, certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives have shown promising antibacterial activity.[12]

The logical relationship for its use in synthesis is outlined below.

cluster_deriv Derivative Classes cluster_apps Potential Therapeutic Areas core 3-(Phenylsulfonyl)propanoic Acid (Building Block) derivatization Chemical Derivatization (e.g., Esterification, Amidation) core->derivatization esters Esters derivatization->esters amides Amides derivatization->amides other Other Derivatives derivatization->other bioactive Synthesis of Bioactive Molecules esters->bioactive amides->bioactive other->bioactive anti_inflam Anti-inflammatory Agents bioactive->anti_inflam enzyme_inhib Enzyme Inhibitors bioactive->enzyme_inhib antimicrobial Antimicrobial Agents bioactive->antimicrobial

Figure 4: Role as a Building Block in Synthesis

References

Commercial Availability and Technical Profile of 3-(Phenylsulfonyl)propionic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylsulfonyl)propionic acid, a sulfone-containing carboxylic acid, is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its structural features, combining a flexible propionic acid chain with a rigid phenylsulfonyl group, make it an attractive scaffold for creating molecules with diverse biological activities. This technical guide provides a comprehensive overview of the commercial availability of 3-(Phenylsulfonyl)propionic acid for research purposes, its key physicochemical properties, detailed synthesis protocols, and potential biological applications, including a proposed signaling pathway based on related compounds.

Commercial Suppliers and Physicochemical Data

3-(Phenylsulfonyl)propionic acid is readily available from a variety of commercial suppliers, ensuring its accessibility for research and development. The purity and specifications may vary between suppliers, and it is recommended to consult the certificate of analysis for lot-specific data. A summary of key data from prominent suppliers is presented below.

PropertyValueSupplier Examples
CAS Number 10154-71-9Santa Cruz Biotechnology, Sigma-Aldrich, ChemScene
Molecular Formula C₉H₁₀O₄SSanta Cruz Biotechnology, Sigma-Aldrich, ChemScene
Molecular Weight 214.24 g/mol Santa Cruz Biotechnology, Sigma-Aldrich, ChemScene
Purity ≥96% to 99%ChemScene (≥96%), MySkinRecipes (98%), Sigma-Aldrich (99%)
Melting Point 128-130 °CSigma-Aldrich, MySkinRecipes
Appearance White to off-white solidChemicalBook
Solubility Soluble in methanol (25 mg/mL)Sigma-Aldrich
Storage Room temperature, in a dry and sealed containerMySkinRecipes, ChemScene

Experimental Protocols

While 3-(Phenylsulfonyl)propionic acid is primarily utilized as a synthetic intermediate, its potential for direct biological activity is an area of growing interest. Below are detailed protocols for its synthesis and suggested general protocols for evaluating its biological effects.

Synthesis of 3-(Phenylsulfonyl)propionic Acid

Two common synthetic routes for 3-(Phenylsulfonyl)propionic acid are outlined below.

Method 1: From Acrylic Acid and Benzenesulfonyl Hydrazide [1]

  • Reaction Setup: In a 38 mL thick-walled pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg).

  • Addition of Reagents: Add a solution of acrylic acid (3 mmol, 0.2 mL) and 4 mL of water to the pressure tube. Place a suitable magnetic stir bar in the tube.

  • Sealing and Reaction: Ensure the rubber gasket of the sealing plug is intact and tighten the screws of the sealed tube. Heat the reaction mixture in an oil bath at 120 °C for 24 hours with stirring.

  • Work-up: After 24 hours, stop heating and allow the tube to cool to room temperature naturally. Slowly unscrew the plug to release any pressure.

  • pH Adjustment and Extraction: Adjust the pH of the solution to 6 using 1 mol/L HCl. Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic phases and wash with saturated brine. Collect the organic phase and dry it over anhydrous sodium sulfate for 30 minutes.

  • Isolation: Remove the solvent by rotary evaporation to yield 3-(phenylsulfonyl)propionic acid as a white crystalline powder. The reported yield for this method is approximately 83%.

Method 2: From Sodium Benzenesulfinate and Maleic Anhydride [2]

  • Reaction Setup: In a 500 mL reaction flask, add maleic anhydride (10.9 g) and 200 mL of water.

  • Addition of Reagents: With stirring, add sodium benzenesulfinate (21 g).

  • pH Adjustment and Initial Reaction: Adjust the pH to approximately 8.5 using a 32% sodium hydroxide solution. Continue stirring at 25 °C until all solids have dissolved, indicating the formation of 2-benzenesulfonyl succinic acid.

  • Decarboxylation: Adjust the pH of the system to ~2 with 20% hydrochloric acid. Heat the reaction mixture to reflux for 5 hours.

  • Crystallization and Filtration: Cool the reaction mixture to 0 °C to allow for complete crystallization. Filter the solid product.

  • Recrystallization and Drying: Recrystallize the solid from 95% ethanol and dry to obtain 3-(phenylsulfonyl)propionic acid. The reported yield for this method is 83%, with a purity of 97.5%.

Proposed Biological Assay Protocols

Given that aryl propionic acid derivatives are known for their anti-inflammatory properties, the following are generalized protocols that could be adapted to evaluate the biological activity of 3-(Phenylsulfonyl)propionic acid.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Enzyme Preparation: Prepare solutions of human or ovine COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Inhibitor Preparation: Prepare a stock solution of 3-(Phenylsulfonyl)propionic acid in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

  • Reaction Mixture: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., indomethacin) as a positive control.

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).

  • Termination and Analysis: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., 2 M HCl). The product of the reaction, prostaglandin H2 (PGH2), is unstable and is typically converted to more stable prostaglandins like PGE2, which can be quantified using methods such as LC-MS/MS or ELISA.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Cell Viability and Proliferation Assay (MTT Assay)

This assay can be used to assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines or other relevant cell types.

  • Cell Seeding: Seed cells (e.g., HeLa cervical cancer cells) in a 96-well plate at a density of 6 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 3-(Phenylsulfonyl)propionic acid for 48 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by 3-(Phenylsulfonyl)propionic acid are limited, research on the structurally and functionally related gut microbiota metabolite, indole-3-propionic acid (IPA), provides valuable insights. IPA has been shown to exert anti-inflammatory and gut barrier-protective effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. It is plausible that 3-(Phenylsulfonyl)propionic acid may interact with this or similar pathways.

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis. Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-(Phenylsulfonyl)propionic acid (Hypothesized Ligand) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Ligand->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE XRE (DNA Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22, Tight Junction Proteins) XRE->Target_Genes Induction Biological_Response Biological Response (e.g., Anti-inflammation, Barrier Integrity) Target_Genes->Biological_Response

Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway for 3-(Phenylsulfonyl)propionic acid.

Conclusion

3-(Phenylsulfonyl)propionic acid is a commercially accessible and synthetically valuable compound for researchers in drug discovery and materials science. While its primary application has been as a chemical intermediate, the known biological activities of structurally similar propionic acid derivatives suggest its potential for direct pharmacological effects. The provided synthesis protocols offer reliable methods for its preparation, and the proposed in vitro assays serve as a starting point for investigating its potential anti-inflammatory and anti-proliferative properties. Further research into its interaction with signaling pathways, such as the Aryl Hydrocarbon Receptor pathway, may unveil novel therapeutic applications for this versatile molecule.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-(Phenylsulfonyl)propionic acid (CAS No. 10154-71-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

3-(Phenylsulfonyl)propionic acid is classified as an irritant. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides specific hazard statements and pictograms to communicate these risks. While there is some variation across suppliers, the most frequently cited classifications are presented below.

Table 1: GHS Hazard Classification

PictogramSignal WordHazard Statements
GHS07: Exclamation MarkWarning H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]

It is important to note that some suppliers do not provide GHS classification data.[3][4] Therefore, it is prudent to handle this chemical with a degree of caution appropriate for a potentially hazardous substance.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of 3-(Phenylsulfonyl)propionic acid

PropertyValue
CAS Number 10154-71-9[1][3][5]
Molecular Formula C₉H₁₀O₄S[1][5]
Molecular Weight 214.24 g/mol [1]
Appearance Solid
Melting Point 128-130 °C
Solubility Soluble in methanol (25 mg/mL, clear, colorless)
Storage Class Combustible Solids (Storage Class 11)
WGK (Water Hazard Class) WGK 3

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling 3-(Phenylsulfonyl)propionic acid to determine the appropriate level of personal protection. The following PPE is generally recommended:

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye Protection Eyeshields or safety glasses.
Hand Protection Protective gloves.
Respiratory Protection Type N95 (US) dust mask.
Handling Procedures
  • Handle in a well-ventilated area.

  • Avoid the formation of dust.

  • Avoid breathing dust, vapors, mist, or gas.[3]

  • Use personal protective equipment as required.[3]

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a dry, well-ventilated place.

  • Keep the container tightly closed.

  • Store at room temperature.[1]

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid measures should be taken:

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

In case of a spill, use personal protective equipment, avoid dust formation, and ensure adequate ventilation.[3] Sweep up the material and place it in a suitable, closed container for disposal.[3] Prevent further leakage or spillage if safe to do so and do not let the product enter drains.[3]

Experimental Protocols for Safety Evaluation

Should a comprehensive safety evaluation of 3-(Phenylsulfonyl)propionic acid be required, the following experimental methodologies would be typical:

  • Acute Oral Toxicity: A study following OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method) would be appropriate to determine the acute toxic potential of the substance.

  • Skin Irritation/Corrosion: An in vitro study using reconstructed human epidermis (RhE) models (OECD Guideline 439) is the preferred method to assess skin irritation potential.

  • Eye Irritation/Corrosion: An in vitro study using a method such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437) would be used to evaluate the potential for eye irritation.

  • Genotoxicity: A battery of in vitro tests, such as the Ames test (OECD Guideline 471) and an in vitro mammalian cell micronucleus test (OECD Guideline 487), would be conducted to assess the mutagenic potential.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 3-(Phenylsulfonyl)propionic acid, from initial hazard assessment to final disposal.

A Hazard Identification (GHS Classification) B Risk Assessment A->B C Engineering Controls (Ventilation) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) B->D E Safe Handling Procedures (Avoid Dust, Weighing) C->E D->E F Storage (Dry, Well-Ventilated) E->F G Emergency Procedures (Spill & Exposure) E->G J Waste Disposal (Follow Regulations) F->J H First Aid G->H I Spill Containment & Cleanup G->I I->J

Caption: Workflow for Safe Handling of 3-(Phenylsulfonyl)propionic acid.

References

Methodological & Application

Application Notes and Protocols: 3-(Phenylsulfonyl)propionic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(phenylsulfonyl)propionic acid as a versatile building block in organic synthesis. It is a valuable intermediate, particularly in the fields of pharmaceutical and agrochemical research, due to its dual functionality of a carboxylic acid and a phenylsulfonyl group.[1] The sulfone moiety can stabilize an adjacent carbanion, facilitating carbon-carbon bond formation, while the carboxylic acid allows for a variety of derivatizations into esters, amides, and other functional groups.[1]

Synthesis of 3-(Phenylsulfonyl)propionic Acid

Two primary methods for the synthesis of 3-(phenylsulfonyl)propionic acid are highlighted below, offering flexibility in starting materials and reaction conditions.

Method A: From Acrylic Acid and Benzenesulfonyl Hydrazide

This method provides a direct route to 3-(phenylsulfonyl)propionic acid in a high yield.[1]

Reaction Scheme:

cluster_0 AcrylicAcid Acrylic Acid reaction + AcrylicAcid->reaction BenzenesulfonylHydrazide Benzenesulfonyl Hydrazide BenzenesulfonylHydrazide->reaction PropionicAcid 3-(Phenylsulfonyl)propionic Acid reaction->PropionicAcid H2O, 120 °C, 24h

A one-step synthesis of 3-(Phenylsulfonyl)propionic acid.

Experimental Protocol: [1]

  • Combine benzenesulfonyl hydrazide (2 mmol, 355.2 mg) and acrylic acid (3 mmol, 0.2 mL) in a 38 mL thick-walled pressure tube.

  • Add 4 mL of water and a magnetic stir bar.

  • Seal the tube securely and heat the reaction mixture in an oil bath at 120 °C for 24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully open the tube and adjust the pH of the solution to 6 using 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 3-(phenylsulfonyl)propionic acid as a white crystalline powder.

Method B: From Sodium Benzenesulfinate and Maleic Anhydride

This two-step method involves an initial addition reaction followed by decarboxylation to yield the final product.[2]

Reaction Scheme:

cluster_0 SodiumBenzenesulfinate Sodium Benzenesulfinate reaction1 + SodiumBenzenesulfinate->reaction1 MaleicAnhydride Maleic Anhydride MaleicAnhydride->reaction1 Intermediate 2-Benzenesulfonyl succinic acid PropionicAcid 3-(Phenylsulfonyl)propionic Acid Intermediate->PropionicAcid H2O, H+, reflux reaction1->Intermediate H2O, pH 8.5, 25-35 °C

A two-step synthesis of 3-(Phenylsulfonyl)propionic acid.

Experimental Protocol: [2]

  • In a 200 L reaction kettle, add 24 kg of sodium benzenesulfinate and 100 kg of water. Adjust the pH to ~8.5 with 32% aqueous sodium hydroxide.

  • Add 10 kg of maleic anhydride portion-wise while maintaining the temperature at 25 °C.

  • Stir the reaction at 35 °C for 5 hours until the solution becomes clear.

  • Extract the aqueous solution with 10 L of toluene.

  • Adjust the pH of the aqueous layer to ~4 with glacial acetic acid and heat to reflux for 8 hours.

  • Cool the reaction mixture to 0 °C and adjust the pH to ~1 with concentrated hydrochloric acid.

  • Stir at 0 °C for 1 hour to facilitate crystallization.

  • Collect the solid by centrifugation and recrystallize from 95% ethanol.

  • Dry the product to obtain 3-(phenylsulfonyl)propionic acid.

Table 1: Comparison of Synthetic Protocols for 3-(Phenylsulfonyl)propionic Acid

ParameterMethod AMethod B
Starting Materials Acrylic acid, Benzenesulfonyl hydrazideSodium benzenesulfinate, Maleic anhydride
Solvent WaterWater
Reaction Temperature 120 °C25-35 °C, then reflux
Reaction Time 24 hours5 hours, then 8 hours
Yield 83%[1]92%[2]
Key Advantages One-step reactionHigh yield and purity

Applications in the Synthesis of Bioactive Molecules

3-(Phenylsulfonyl)propionic acid is a valuable precursor for the synthesis of various derivatives, including amides and esters, which can exhibit a range of biological activities. A key application is in the synthesis of hydrazides, which are known intermediates for various heterocyclic compounds with potential therapeutic applications.

Synthesis of 3-(Phenylsulfonyl)propanehydrazide

This protocol outlines the conversion of 3-(phenylsulfonyl)propionic acid to its corresponding hydrazide, a versatile intermediate for further synthetic transformations. The protocol is adapted from a similar synthesis of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide.[3]

Reaction Workflow:

cluster_0 Start 3-(Phenylsulfonyl)propionic Acid Esterification Esterification with Methanol and H2SO4 Start->Esterification Ester Methyl 3-(phenylsulfonyl)propanoate Esterification->Ester Hydrazinolysis Reaction with Hydrazine Hydrate Ester->Hydrazinolysis Hydrazide 3-(Phenylsulfonyl)propanehydrazide Hydrazinolysis->Hydrazide

Workflow for the synthesis of 3-(Phenylsulfonyl)propanehydrazide.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-(phenylsulfonyl)propanoate (Esterification)

  • To a solution of 3-(phenylsulfonyl)propionic acid (10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the methyl ester.

Step 2: Synthesis of 3-(Phenylsulfonyl)propanehydrazide (Hydrazinolysis) [3]

  • Dissolve methyl 3-(phenylsulfonyl)propanoate (5 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to afford 3-(phenylsulfonyl)propanehydrazide.

Table 2: Data for the Synthesis of 3-(Phenylsulfonyl)propanehydrazide and an Analog

CompoundStarting MaterialKey ReagentsReaction TimeYield
Methyl 3-(phenylsulfonyl)propanoate 3-(Phenylsulfonyl)propionic acidMethanol, H₂SO₄4 hours~95% (Typical)
3-(Phenylsulfonyl)propanehydrazide Methyl 3-(phenylsulfonyl)propanoateHydrazine hydrate6 hoursNot reported
3-[(4-Chlorophenyl)sulfonyl]propanehydrazide [3]Methyl 3-[(4-chlorophenyl)sulfonyl]propanoateHydrazine hydrate6 hours85%

This hydrazide can then be used in subsequent reactions to form various heterocyclic compounds such as pyrazoles, oxadiazoles, and pyrroles, which are of interest in medicinal chemistry.[3]

Physicochemical Properties and Safety Information

A summary of the key physical and chemical properties of 3-(phenylsulfonyl)propionic acid is provided below.

Table 3: Physicochemical Data for 3-(Phenylsulfonyl)propionic Acid

PropertyValueReference
CAS Number 10154-71-9[4]
Molecular Formula C₉H₁₀O₄S[4]
Molecular Weight 214.24 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 128-130 °C[4]
Solubility Soluble in methanol (25 mg/mL)[4]
Storage Room temperature, sealed, dry[1]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols: 3-(Phenylsulfonyl)propionic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylsulfonyl)propionic acid is a bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. The presence of both a carboxylic acid and a phenylsulfonyl group allows for diverse chemical transformations, making it an attractive building block in medicinal chemistry and drug discovery. The phenylsulfonyl moiety can act as a leaving group or activate adjacent positions for nucleophilic attack, while the carboxylic acid functionality provides a handle for cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of pyridazinone derivatives from 3-(phenylsulfonyl)propionic acid, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4][5][6]

Synthesis of Phenylsulfonyl-Substituted Pyridazinones

The reaction of 3-(phenylsulfonyl)propionic acid with hydrazine hydrate is a direct and efficient method for the synthesis of 6-(phenylsulfonyl)-4,5-dihydropyridazin-3(2H)-one. This reaction is analogous to the well-established synthesis of pyridazinones from γ-keto acids.[7][8][9] The cyclocondensation involves the formation of a hydrazone intermediate followed by intramolecular cyclization to yield the stable six-membered pyridazinone ring.

General Reaction Scheme

G start 3-(Phenylsulfonyl)propionic Acid intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate product 6-(Phenylsulfonyl)-4,5-dihydropyridazin-3(2H)-one intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for pyridazinone synthesis.

Experimental Protocol

Protocol 1: Synthesis of 6-(Phenylsulfonyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from established procedures for the synthesis of pyridazinones from γ-keto acids.[7][9]

Materials:

  • 3-(Phenylsulfonyl)propionic acid

  • Hydrazine hydrate (80-99% solution)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(phenylsulfonyl)propionic acid (0.05 mol) in ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (0.06 mol, 1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.5 mL) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated reaction mixture into 200 mL of ice-cold water with gentle stirring. The product will precipitate as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 6-(phenylsulfonyl)-4,5-dihydropyridazin-3(2H)-one.

Data Presentation
ParameterValueReference
Reactants 3-(Phenylsulfonyl)propionic acid, Hydrazine hydrateAnalogous reactions[7][9]
Solvent Ethanol[9]
Catalyst (optional) Glacial Acetic AcidAnalogous reactions
Reaction Temperature Reflux (approx. 78 °C)[9]
Reaction Time 4-8 hours[9]
Expected Yield 70-85% (based on analogous reactions)[7]

Proposed Synthesis of Other Heterocycles

Proposed Synthesis of Phenylsulfonyl-Substituted Pyrazoles

A plausible route to pyrazole derivatives could involve the initial conversion of 3-(phenylsulfonyl)propionic acid to a β-keto ester, which can then undergo cyclocondensation with hydrazine derivatives.

G cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Pyrazole Ring Formation 3-(Phenylsulfonyl)propionic Acid 3-(Phenylsulfonyl)propionic Acid β-Keto Ester Intermediate β-Keto Ester Intermediate 3-(Phenylsulfonyl)propionic Acid->β-Keto Ester Intermediate Esterification & Claisen Condensation Phenylsulfonyl-Substituted Pyrazole Phenylsulfonyl-Substituted Pyrazole β-Keto Ester Intermediate->Phenylsulfonyl-Substituted Pyrazole Cyclocondensation with Hydrazine Derivative

Caption: Proposed two-step synthesis of pyrazoles.

Proposed Synthesis of Phenylsulfonyl-Substituted Thiazoles

The synthesis of thiazoles could potentially be achieved through a Hantzsch-type synthesis. This would require the conversion of 3-(phenylsulfonyl)propionic acid into an α-haloketone intermediate, which can then react with a thioamide.

G cluster_0 Step 1: α-Haloketone Formation cluster_1 Step 2: Thiazole Ring Formation 3-(Phenylsulfonyl)propionic Acid 3-(Phenylsulfonyl)propionic Acid α-Haloketone Intermediate α-Haloketone Intermediate 3-(Phenylsulfonyl)propionic Acid->α-Haloketone Intermediate Halogenation Phenylsulfonyl-Substituted Thiazole Phenylsulfonyl-Substituted Thiazole α-Haloketone Intermediate->Phenylsulfonyl-Substituted Thiazole Reaction with Thioamide

Caption: Proposed two-step synthesis of thiazoles.

Biological Significance and Potential Applications

Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities.[2][4][6] The incorporation of a phenylsulfonyl moiety into the pyridazinone scaffold may modulate these activities and lead to the discovery of novel therapeutic agents.

Potential Signaling Pathway Involvement

Based on the known anti-inflammatory and antimicrobial activities of similar heterocyclic compounds, it is plausible that phenylsulfonyl-substituted pyridazinones could interact with key signaling pathways involved in inflammation and bacterial survival. For instance, they might inhibit enzymes like cyclooxygenase (COX) or interfere with bacterial cell wall synthesis.

G cluster_0 Potential Biological Targets cluster_1 Cellular Response Phenylsulfonyl\nPyridazinone Phenylsulfonyl Pyridazinone Inflammatory\nEnzymes (e.g., COX) Inflammatory Enzymes (e.g., COX) Phenylsulfonyl\nPyridazinone->Inflammatory\nEnzymes (e.g., COX) Inhibition Bacterial\nTargets Bacterial Targets Phenylsulfonyl\nPyridazinone->Bacterial\nTargets Inhibition Reduced\nInflammation Reduced Inflammation Inflammatory\nEnzymes (e.g., COX)->Reduced\nInflammation Bacterial\nCell Death Bacterial Cell Death Bacterial\nTargets->Bacterial\nCell Death

Caption: Potential mechanisms of action for phenylsulfonyl-pyridazinones.

Conclusion

3-(Phenylsulfonyl)propionic acid is a readily accessible and versatile building block for the synthesis of heterocyclic compounds, particularly pyridazinones. The straightforward cyclocondensation reaction with hydrazine hydrate provides an efficient route to novel phenylsulfonyl-substituted pyridazinones. These compounds are of significant interest for further investigation due to the diverse biological activities associated with the pyridazinone scaffold. The proposed synthetic routes to other heterocyclic systems, such as pyrazoles and thiazoles, offer opportunities for expanding the chemical space and exploring new structure-activity relationships. Further research into the synthesis and biological evaluation of these derivatives is warranted to unlock their full therapeutic potential.

References

Application of 3-(Phenylsulfonyl)propionic Acid in Medicinal Chemistry: A Scaffolding Approach for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Phenylsulfonyl)propionic acid is a versatile bifunctional molecule that has garnered interest in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its structure, featuring a phenylsulfonyl group and a propionic acid moiety, provides a unique combination of properties that make it an attractive starting point for the synthesis of enzyme inhibitors. The phenylsulfonyl group can engage in various non-covalent interactions with protein targets, while the carboxylic acid functionality serves as a convenient handle for derivatization, allowing for the introduction of diverse chemical groups to optimize potency and selectivity. This document provides an overview of the application of the 3-(phenylsulfonyl)propionic acid scaffold in the design of inhibitors for two key enzyme families: Matrix Metalloproteinases (MMPs) and 20-HETE Synthase (cytochrome P450 enzymes of the CYP4A and CYP4F families).

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix. Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. The 3-(phenylsulfonyl)propionic acid scaffold has been explored for the development of MMP inhibitors, where the carboxylic acid can be modified to incorporate a zinc-binding group (ZBG), and the phenylsulfonyl moiety can interact with the S1' pocket of the enzyme.

Quantitative Data: MMP Inhibition

While specific derivatives of 3-(phenylsulfonyl)propionic acid as MMP inhibitors are not extensively documented in publicly available literature with IC50 values, the broader class of arylsulfonamide hydroxamic acids has demonstrated significant potential. For context, a related compound, 3-[(1-hydroxycarbamoylcyclopentyl)-(4-phenoxybenzenesulfonyl)amino]propionic acid , highlights the potential of this structural motif. Although direct IC50 values for this specific compound are not provided in the initial search results, the patent literature suggests its utility in treating conditions characterized by MMP activity.

To illustrate the inhibitory potential of arylsulfonyl-based MMP inhibitors, the following table presents hypothetical data for a series of derivatives based on the 3-(phenylsulfonyl)propionic acid scaffold, which could be generated through a medicinal chemistry campaign.

Compound IDR Group ModificationMMP-2 IC50 (nM)MMP-9 IC50 (nM)
PSPA-001-NHOH (Hydroxamic acid)5075
PSPA-002-NH-CH2-COOH (Glycine)120200
PSPA-003-NH-Ph (Aniline)>1000>1000

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how quantitative data for derivatives of 3-(phenylsulfonyl)propionic acid would be presented.

Experimental Protocol: MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a general method for determining the in vitro potency of compounds against a specific MMP, such as MMP-2 or MMP-9.

Materials:

  • Recombinant human MMP-2 or MMP-9 (activated)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the activated MMP enzyme to the desired concentration in ice-cold Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the test compound solution in Assay Buffer. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add 25 µL of the diluted enzyme solution to each well (except the negative control). c. Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence in a kinetic mode at an excitation wavelength of 325 nm and an emission wavelength of 393 nm. Record data every minute for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (velocity) from the linear portion of the fluorescence versus time plot for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the positive control. c. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MMP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

MMP Inhibition Assay Workflow

Inhibition of 20-HETE Synthesis

20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoconstrictor and pro-inflammatory eicosanoid produced from arachidonic acid by cytochrome P450 enzymes of the CYP4A and CYP4F families. Elevated levels of 20-HETE are associated with hypertension and other cardiovascular diseases, making its synthesis a promising therapeutic target. The 3-(phenylsulfonyl)propionic acid scaffold can be utilized to develop inhibitors that target the active site of these CYP enzymes.

Quantitative Data: 20-HETE Synthesis Inhibition
Compound IDR Group (Amide)CYP4A11 IC50 (µM)CYP4F2 IC50 (µM)
PSPA-A01-NH22540
PSPA-A02-NH-CH31528
PSPA-A03-N(CH3)21835

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how quantitative data for derivatives of 3-(phenylsulfonyl)propionic acid would be presented.

Experimental Protocol: In Vitro 20-HETE Synthesis Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of test compounds on 20-HETE formation in human liver microsomes.[1][2]

Materials:

  • Pooled human liver microsomes

  • Arachidonic acid

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 2 N HCl (for reaction termination)

  • LC-MS/MS system for quantification of 20-HETE

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2 mg/mL protein) with various concentrations of the test compound or vehicle control in potassium phosphate buffer at 37°C for 5 minutes.

  • Substrate Addition: Add arachidonic acid (e.g., 10 µM final concentration) to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding 2 N HCl.

  • Extraction and Analysis: a. Extract the eicosanoids from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate). b. Evaporate the solvent and reconstitute the residue in the mobile phase. c. Analyze the sample using a validated LC-MS/MS method to quantify the amount of 20-HETE produced.

  • Data Analysis: a. Calculate the rate of 20-HETE formation in the presence and absence of the inhibitor. b. Determine the percent inhibition for each concentration of the test compound. c. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HETE_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid CYP4A_4F CYP4A/CYP4F Enzymes Arachidonic_Acid->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 Downstream Vasoconstriction & Inflammation HETE_20->Downstream Inhibitor 3-(Phenylsulfonyl)propionic Acid Derivative Inhibitor->CYP4A_4F

Inhibition of 20-HETE Synthesis

The 3-(phenylsulfonyl)propionic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential therapeutic applications in a range of diseases. Its synthetic tractability allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity against targets such as MMPs and 20-HETE synthase. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to fully explore its potential in medicinal chemistry.

References

Synthesis of 3-(Phenylsulfonyl)propionic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(Phenylsulfonyl)propionic acid, a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The compound's structure, featuring both a carboxylic acid and a sulfonyl group, allows for diverse chemical modifications, making it a versatile building block in the development of bioactive molecules and functionalized materials.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number10154-71-9[3][4]
Molecular FormulaC₉H₁₀O₄S[1][3][5]
Molecular Weight214.24 g/mol [1][3][4][5]
Melting Point128-130 °C[1][4][6]
AppearanceWhite crystal powder[3]
Purity≥96% - 99%[5][7]

Experimental Protocol: Synthesis from Benzenesulfonylhydrazide and Acrylic Acid

This protocol is adapted from a method involving the reaction of benzenesulfonylhydrazide and acrylic acid in water.[3] This approach offers a good yield and a straightforward workup procedure.

Materials:

  • Benzenesulfonylhydrazide (2 mmol, 355.2 mg)

  • Acrylic acid (3 mmol, 0.2 mL)

  • Water (4 mL)

  • 1 mol/L Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 38 mL thick-wall pressure tube with a sealing plug and magnet

Procedure:

  • Reaction Setup: To a 38 mL thick-wall pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg) and a suitable magnet.

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) to the tube, followed by 4 mL of water.

  • Ensure the rubber gasket of the sealing plug is intact and securely tighten the screw of the sealed tube.

  • Reaction: Heat the reaction mixture in an oil bath at 120 °C for 24 hours.[3]

  • Workup: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature naturally.

  • Slowly and carefully unscrew the plug to release any internal pressure.

  • Adjust the pH of the solution to 6 using 1 mol/L HCl.

  • Extraction: Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash with saturated brine solution.

  • Drying and Concentration: Collect the organic phase and dry it over anhydrous sodium sulfate for 30 minutes.

  • Remove the drying agent by filtration and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The resulting white crystalline powder of 3-(phenylsulfonyl)propionic acid can be further purified by recrystallization if necessary. The reported yield for this method is 83%.[3]

Alternative Synthetic Route

An alternative method for the synthesis of 3-(Phenylsulfonyl)propionic acid involves a two-step process:[8]

  • Addition Reaction: Benzenesulfinic acid sodium salt reacts with maleic anhydride in an aqueous phase to produce 2-benzenesulfonyl succinic acid. This reaction is typically carried out at a temperature of 15-65 °C and a pH of 7-10.[8]

  • Decarboxylation: The resulting 2-benzenesulfonyl succinic acid undergoes heating in an aqueous phase to induce decarboxylation, yielding 3-(Phenylsulfonyl)propionic acid. This step is generally performed at a temperature between 60-105 °C and a pH of 1-4.[8]

This method avoids some of the potential impurities associated with other routes but requires careful control of pH and temperature in both steps.[8]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-(Phenylsulfonyl)propionic acid from benzenesulfonylhydrazide and acrylic acid.

SynthesisWorkflow Reactants Reactants: Benzenesulfonylhydrazide Acrylic Acid Water ReactionVessel 38 mL Pressure Tube Reactants->ReactionVessel 1. Add Heating Heating 120 °C, 24 h ReactionVessel->Heating 2. Seal & Heat Cooling Cooling to Room Temperature Heating->Cooling 3. After 24h pH_Adjustment pH Adjustment to 6 with HCl Cooling->pH_Adjustment 4. Depressurize Extraction Extraction with EtOAc (3x) pH_Adjustment->Extraction 5. Adjust pH Washing Wash with Saturated Brine Extraction->Washing 6. Extract Drying Drying over Na2SO4 Washing->Drying 7. Wash Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration 8. Dry Product Product: 3-(Phenylsulfonyl)propionic acid (White Crystalline Powder) Concentration->Product 9. Concentrate

References

Application Notes and Protocols for the Derivatization of 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-(phenylsulfonyl)propionic acid into esters and amides. This compound serves as a valuable building block in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of a wide range of pharmacological activities.[1] The protocols outlined below are based on established methods for carboxylic acid modification and can be adapted for the synthesis of diverse libraries of 3-(phenylsulfonyl)propionic acid derivatives.

Introduction

3-(Phenylsulfonyl)propionic acid is a bifunctional molecule containing both a carboxylic acid and a sulfone group. The carboxylic acid moiety is a key handle for chemical modification, enabling the synthesis of esters and amides.[1] These derivatives are of significant interest in drug discovery, as aryl propionic acid derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The modification of the carboxylic acid group can significantly impact the pharmacokinetic and pharmacodynamic properties of the parent molecule. This document provides detailed experimental procedures for the synthesis of ester and amide derivatives of 3-(phenylsulfonyl)propionic acid, along with a discussion of relevant applications in a drug discovery context.

Physicochemical Properties of 3-(Phenylsulfonyl)propionic acid

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValueReference
CAS Number 10154-71-9[2]
Molecular Formula C₉H₁₀O₄S[2]
Molecular Weight 214.24 g/mol [2]
Melting Point 128-130 °C
Appearance White solid
Solubility Soluble in methanol

Synthesis of 3-(Phenylsulfonyl)propionic acid

A common synthetic route to 3-(phenylsulfonyl)propionic acid involves the reaction of benzenesulfonylhydrazide with acrylic acid in water at elevated temperatures, with reported yields of up to 83%.[2] Another method involves the reaction of sodium benzenesulfinate with maleic anhydride, followed by decarboxylation.[3]

Derivatization of the Carboxylic Acid Group

The carboxylic acid group of 3-(phenylsulfonyl)propionic acid can be readily converted into a variety of functional groups, most commonly esters and amides.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A general protocol for the synthesis of the methyl ester is provided below.

Protocol 1: Synthesis of Methyl 3-(phenylsulfonyl)propionate

This protocol describes the synthesis of methyl 3-(phenylsulfonyl)propionate via Fischer esterification.

Materials:

  • 3-(Phenylsulfonyl)propionic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve 3-(phenylsulfonyl)propionic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 3-(phenylsulfonyl)propionate.

  • Purify the crude product by column chromatography on silica gel if necessary.

A similar procedure for the synthesis of methyl 3-phenylpropionate reports a yield of 83.1% when using diazomethane.[4] For Fischer esterification of 3-phenylpropionic acid with methanol and sulfuric acid, the reaction is refluxed for 12 hours.[5]

Amide bond formation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Several coupling reagents are available for this purpose.

Protocol 2: General Amide Synthesis using EDC/NHS Coupling

This protocol describes a general method for the synthesis of amides from 3-(phenylsulfonyl)propionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • 3-(Phenylsulfonyl)propionic acid

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • 5% aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(phenylsulfonyl)propionic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add NHS (1.1 eq) and EDC (1.1 eq) to the solution and stir at room temperature for 30-60 minutes to form the active ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or recrystallization.

Protocol 3: General Amide Synthesis using HATU Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

  • 3-(Phenylsulfonyl)propionic acid

  • Amine (e.g., aniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve 3-(phenylsulfonyl)propionic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 2 (steps 5-8).

Quantitative Data Summary

The following table summarizes typical yields for the derivatization of carboxylic acids using various methods. Specific data for 3-(phenylsulfonyl)propionic acid is limited in the public domain, and these values represent general expectations.

Derivative TypeReagent/CatalystTypical Yield (%)Notes
Methyl EsterH₂SO₄ (catalytic)70-90%Reaction time and temperature dependent.
AmideEDC/NHS60-95%Substrate dependent.
AmideHATU80-99%Generally higher yields and faster reactions than EDC/NHS.
AmideDCC/HOBt70-90%Dicyclohexylurea byproduct can complicate purification.

Visualization of Experimental Workflow and Drug Discovery Logic

The following diagrams illustrate the general workflow for the derivatization of 3-(phenylsulfonyl)propionic acid and its application in a drug discovery context.

G cluster_synthesis Derivatization Workflow start 3-(Phenylsulfonyl)propionic acid esterification Esterification (e.g., Alcohol, H+) start->esterification amidation Amidation (e.g., Amine, Coupling Reagent) start->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides

General workflow for the derivatization of 3-(phenylsulfonyl)propionic acid.

G cluster_drug_discovery Drug Discovery Workflow synthesis Synthesis of Derivative Library screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

A simplified workflow for drug discovery utilizing derivatives.

Applications in Drug Discovery

The derivatization of 3-(phenylsulfonyl)propionic acid is a key strategy in drug discovery for several reasons:

  • Structure-Activity Relationship (SAR) Studies: By synthesizing a library of ester and amide derivatives with varying substituents, researchers can systematically probe the SAR of this chemical scaffold. This allows for the identification of key structural features that contribute to biological activity and selectivity.

  • Modulation of Physicochemical Properties: The carboxylic acid group is often associated with poor membrane permeability and metabolic instability.[6][7] Converting it to an ester or amide can improve lipophilicity, enhance cell penetration, and alter metabolic pathways, thereby improving the overall pharmacokinetic profile of a potential drug candidate.

  • Bioisosteric Replacement: In some cases, the carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres (e.g., tetrazoles, hydroxamic acids), to improve drug-like properties while maintaining the necessary interactions with the biological target.[6][7][8][9][10]

The derivatives of 3-(phenylsulfonyl)propionic acid can be screened in a variety of biological assays to identify compounds with therapeutic potential. A typical drug discovery workflow, as depicted in the diagram above, involves the synthesis of a diverse library of these compounds, followed by high-throughput screening to identify initial "hits." Promising hits are then subjected to lead optimization, where further chemical modifications are made to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

3-(Phenylsulfonyl)propionic acid is a versatile starting material for the synthesis of a wide range of ester and amide derivatives. The protocols provided in these application notes offer robust methods for accessing these compounds. The ability to readily modify the carboxylic acid functionality makes this scaffold an attractive platform for the discovery of new therapeutic agents. Further research into the biological activities of these derivatives is warranted and could lead to the identification of novel drug candidates.

References

Application Notes and Protocols for the Synthesis of Novel Polymers Using 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a theoretical framework and exemplary protocols for the synthesis and characterization of novel polymers incorporating 3-(phenylsulfonyl)propionic acid. While this monomer is not widely documented in existing polymer literature, its unique structure—combining a reactive carboxylic acid with a bulky, polar phenylsulfonyl group—suggests its potential for creating new functional materials. The protocols and applications described herein are proposed based on established principles of polymer chemistry and the known properties of sulfonyl-containing polymers.

Application Notes: Potential of 3-(Phenylsulfonyl)propionic Acid in Polymer Synthesis

3-(Phenylsulfonyl)propionic acid is a bifunctional molecule that can be theoretically incorporated into polymer backbones. The carboxylic acid group provides a reactive handle for step-growth polymerization, while the phenylsulfonyl moiety is expected to impart unique properties to the resulting polymers.

1. Predicted Polymer Properties:

Polymers incorporating the 3-(phenylsulfonyl)propionic acid moiety are hypothesized to exhibit the following characteristics, drawing parallels from existing sulfonyl-containing polymers such as poly(arylene ether sulfone)s (PAES):

  • Enhanced Thermal Stability: The rigid and bulky phenylsulfonyl group can restrict chain mobility, leading to higher glass transition temperatures (Tg) and improved thermal stability.[1]

  • Increased Mechanical Strength: The sulfonyl group is a key component in high-performance polysulfones, which are known for their exceptional mechanical strength and rigidity.[1]

  • Modified Solubility: The polar sulfonyl group can alter the solubility profile of the polymer, potentially increasing its affinity for polar organic solvents.

  • Biocompatibility and Bio-adhesion: Sulfonyl groups can participate in hydrogen bonding and dipole-dipole interactions, which may be leveraged for applications in biomaterials and drug delivery systems. The presence of sulfonic acid groups on polymer surfaces has been shown to be effective for inducing apatite nucleation, a key process in creating biomimetic bone-like materials.[2]

  • Gas Permeability: The introduction of bulky sulfonyl groups can decrease intermolecular chain interactions, thereby increasing free volume and potentially improving gas permeability, a desirable trait for membrane applications.[1]

2. Potential Applications:

Based on these predicted properties, novel polymers derived from 3-(phenylsulfonyl)propionic acid could be valuable in several advanced applications:

  • Drug Delivery Systems: The polymer backbone could be designed to be biodegradable (e.g., as a polyester), with the phenylsulfonyl group available for secondary functionalization or for modulating drug-polymer interactions.

  • High-Performance Engineering Plastics: As a component in copolyesters or copolyamides, it could enhance the thermal and mechanical properties of the base polymer.

  • Membranes for Separation: The altered free volume and polarity from the sulfonyl group could be optimized for specific gas or liquid separation applications.[1]

  • Biomaterials and Tissue Engineering: The potential for sulfonyl groups to induce apatite formation could be explored for creating scaffolds for bone regeneration.[2]

Exemplary Experimental Protocols

The following are hypothetical, yet detailed, protocols for the synthesis of polymers from 3-(phenylsulfonyl)propionic acid. These are based on standard polycondensation methods.

Protocol 1: Synthesis of a Novel Polyester via Melt Polycondensation

This protocol describes the synthesis of a linear polyester by reacting 3-(phenylsulfonyl)propionic acid with a diol, such as 1,6-hexanediol.

Materials:

  • 3-(Phenylsulfonyl)propionic acid (PSP)

  • 1,6-Hexanediol (HD)

  • Antimony(III) oxide (catalyst)

  • Toluene

  • Methanol

  • Chloroform

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 3-(phenylsulfonyl)propionic acid (1 mole equivalent), 1,6-hexanediol (1.05 mole equivalent), and antimony(III) oxide (0.05% by weight of monomers).

  • Azeotropic Dehydration: Add toluene to the flask (approx. 50% of the total monomer volume). Heat the mixture to 140-150°C under a slow stream of nitrogen to remove the water of esterification azeotropically.[3]

  • First Stage Polycondensation: After no more water is collected, slowly raise the temperature to 200°C while distilling off the toluene. Maintain this temperature for 2 hours under a nitrogen atmosphere.

  • Second Stage Polycondensation: Gradually increase the temperature to 250°C and slowly apply a vacuum (to <1 mmHg) over a period of 30 minutes.

  • Polymerization: Continue the reaction under high vacuum for 3-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will noticeably increase.

  • Product Recovery: Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in chloroform and precipitated in cold methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Protocol 2: Synthesis of a Novel Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from 3-(phenylsulfonyl)propionic acid and an aromatic diamine, 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi phosphorylation method.[4]

Materials:

  • 3-(Phenylsulfonyl)propionic acid (PSP)

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl)

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Monomer Dissolution: In a dry three-neck flask under a nitrogen atmosphere, dissolve 3-(phenylsulfonyl)propionic acid (1 mole equivalent), 4,4'-oxydianiline (1 mole equivalent), and LiCl (5% w/v) in NMP.

  • Addition of Condensing Agents: Add pyridine (2 mole equivalents) to the solution and stir until homogeneous. Then, add triphenyl phosphite (2 mole equivalents).[4]

  • Polymerization: Heat the reaction mixture to 110°C and maintain for 10-15 hours with continuous stirring under nitrogen.[4] The solution will become viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirring methanol.

  • Purification: Collect the fibrous precipitate by filtration, wash thoroughly with hot methanol and then with water to remove residual solvent and salts.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours.

Data Presentation: Expected Polymer Characteristics

Quantitative data obtained from the characterization of the synthesized polymers should be summarized for clarity and comparison.

Table 1: Molecular Weight and Thermal Properties of PSP-based Polymers

Polymer IDSynthesis MethodMₙ ( g/mol )¹Mₙ/Mₙ²Tg (°C)³Td, 5% (°C)⁴
PSP-PolyesterMelt PolycondensationDataDataDataData
PSP-PolyamideDirect PolycondensationDataDataDataData

¹ Number average molecular weight, determined by Gel Permeation Chromatography (GPC). ² Polydispersity Index, determined by GPC. ³ Glass transition temperature, determined by Differential Scanning Calorimetry (DSC). ⁴ Decomposition temperature at 5% weight loss, determined by Thermogravimetric Analysis (TGA).

Visualizations: Diagrams of Workflows and Reactions

Diagrams are provided to visualize the proposed synthetic pathways and the general workflow for evaluating a novel monomer.

polymerization_workflow cluster_prep Monomer Preparation & Synthesis cluster_analysis Characterization & Analysis cluster_application Application Testing Monomer 3-(Phenylsulfonyl) propionic acid Synthesis Polymerization (e.g., Polycondensation) Monomer->Synthesis CoMonomer Select Co-monomer (Diol, Diamine, etc.) CoMonomer->Synthesis Purification Purification (Precipitation) Synthesis->Purification Crude Polymer Structure Structural Analysis (NMR, FTIR) Purification->Structure MW Molecular Weight (GPC) Purification->MW Thermal Thermal Properties (DSC, TGA) Purification->Thermal Properties Property Evaluation (Mechanical, Solubility) MW->Properties Thermal->Properties Device Device Fabrication (Membranes, Scaffolds) Properties->Device Performance Performance Testing Device->Performance

Caption: General workflow for synthesis and evaluation of novel polymers.

polyester_synthesis PSP n 3-(Phenylsulfonyl)propionic acid Product -[CO-(CH2)2-SO2-Ph-CO-O-R-O]n- (Polyester) placeholder Diol n HO-R-OH (e.g., 1,6-Hexanediol) Water + (2n-1) H2O placeholder->Product Heat, Catalyst -H2O

Caption: Proposed reaction scheme for polyester synthesis.

polyamide_synthesis PSP n 3-(Phenylsulfonyl)propionic acid Product -[CO-(CH2)2-SO2-Ph-CO-NH-Ar-NH]n- (Polyamide) placeholder Diamine n H2N-Ar-NH2 (e.g., 4,4'-Oxydianiline) Water + (2n-1) H2O placeholder->Product TPP, Pyridine 110°C

Caption: Proposed reaction scheme for polyamide synthesis.

References

Application Notes and Protocols for 3-(Phenylsulfonyl)propionic Acid as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of 3-(Phenylsulfonyl)propionic acid as a linker in bioconjugation is a novel concept with limited specific documentation in publicly available literature. The following application notes and protocols are based on the general principles of bioconjugation chemistry, leveraging the reactivity of its carboxylic acid functional group. These are intended to serve as a foundational guide and will require optimization for specific applications.

Introduction

3-(Phenylsulfonyl)propionic acid is a chemical compound featuring a terminal carboxylic acid and a phenylsulfonyl moiety.[1][2] While primarily utilized as an intermediate in organic synthesis, its structure presents potential for application as a linker in bioconjugation.[1] The carboxylic acid can be activated to form a stable amide bond with amine-containing biomolecules, such as proteins, peptides, or modified oligonucleotides.[3][4] The phenylsulfonyl group, known for its chemical stability and ability to participate in hydrogen bonding, may offer advantages in terms of conjugate stability and pharmacokinetics.[5][6]

These notes provide a theoretical framework and generalized protocols for the use of 3-(Phenylsulfonyl)propionic acid as a linker in the development of bioconjugates, such as antibody-drug conjugates (ADCs).

Properties of 3-(Phenylsulfonyl)propionic Acid

A summary of the key physical and chemical properties of 3-(Phenylsulfonyl)propionic acid is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₄S[1]
Molecular Weight 214.24 g/mol [1]
Melting Point 128-130 °C[1]
Solubility Soluble in methanol[2]
Functional Groups Carboxylic Acid, Phenylsulfonyl[1]

Principle of Bioconjugation

The proposed bioconjugation strategy involves a two-step process targeting the carboxylic acid group of 3-(Phenylsulfonyl)propionic acid. This method utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond with a primary amine on a biomolecule.[7][8]

Step 1: Activation of 3-(Phenylsulfonyl)propionic acid. The carboxylic acid group is activated with EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable and amine-reactive NHS ester.[9]

Step 2: Conjugation to the Biomolecule. The NHS-activated linker is then reacted with a biomolecule containing free primary amine groups (e.g., lysine residues on an antibody), resulting in the formation of a stable amide linkage.

Bioconjugation_Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis Linker 3-(Phenylsulfonyl)propionic acid Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation EDC_NHS EDC / NHS Activation Activation EDC_NHS->Activation Bioconjugate Bioconjugate Activated_Linker->Bioconjugate Conjugation Biomolecule Amine-containing Biomolecule Conjugation Conjugation Biomolecule->Conjugation Purification Purification (e.g., SEC) Bioconjugate->Purification Analysis Characterization Purification->Analysis

General workflow for bioconjugation.

Experimental Protocols

The following are generalized protocols and require optimization for specific biomolecules and payloads.

Materials and Reagents
  • 3-(Phenylsulfonyl)propionic acid

  • Biomolecule of interest (e.g., antibody, protein)

  • Payload with a primary amine (if applicable)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Protocol 1: One-Step Conjugation of a Small Molecule Payload to a Biomolecule

This protocol is suitable when the payload already contains the 3-(phenylsulfonyl)propionic acid linker.

  • Biomolecule Preparation:

    • Dissolve the biomolecule in Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Payload-Linker Preparation:

    • Dissolve the payload-linker conjugate in a minimal amount of anhydrous DMF or DMSO.

  • Activation and Conjugation:

    • To the biomolecule solution, add the payload-linker solution to achieve the desired molar excess (e.g., 5-20 fold).

    • Freshly prepare a solution of EDC and NHS in Activation Buffer.

    • Add the EDC/NHS solution to the biomolecule/payload-linker mixture. A final concentration of 5-10 mM EDC and 10-20 mM NHS is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted payload-linker and reagents by size-exclusion chromatography (SEC) or dialysis using Coupling Buffer.

Protocol 2: Two-Step Conjugation of 3-(Phenylsulfonyl)propionic Acid to a Biomolecule

This protocol is for first attaching the linker to the biomolecule, followed by conjugation of a payload.

Step A: Conjugation of Linker to Biomolecule

  • Biomolecule Preparation:

    • Dissolve the biomolecule in Coupling Buffer.

  • Linker Activation:

    • Dissolve 3-(Phenylsulfonyl)propionic acid in anhydrous DMF or DMSO to a high concentration (e.g., 100 mM).

    • In a separate tube, add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Add the activated linker solution to the biomolecule solution. A 10- to 50-fold molar excess of the activated linker over the biomolecule is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess unreacted linker using a desalting column equilibrated with Coupling Buffer.

Step B: Conjugation of Payload to Linker-Modified Biomolecule

This step assumes the payload has a functional group that can react with a corresponding group introduced to the other end of the linker (this would require a bifunctional version of the linker). As 3-(Phenylsulfonyl)propionic acid is not bifunctional, a different linker would be needed for this two-step approach. For the purpose of these notes, we will assume a payload is being attached to the now linker-modified biomolecule via a different chemistry, which is beyond the scope of this specific protocol.

Characterization of the Bioconjugate

After purification, the bioconjugate should be thoroughly characterized.

Characterization MethodPurpose
UV-Vis Spectroscopy To determine the concentration of the biomolecule and the drug-to-biomolecule ratio (e.g., DAR for ADCs).
Size-Exclusion Chromatography (SEC-HPLC) To assess the purity of the conjugate and detect any aggregation or fragmentation.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) To confirm the molecular weight of the conjugate and verify the number of attached linkers/payloads.
SDS-PAGE To visualize the increase in molecular weight of the biomolecule after conjugation.
Functional Assays To ensure the biological activity of the biomolecule (e.g., antigen binding for an antibody) is retained after conjugation.

Application Notes

Potential Advantages of the Phenylsulfonyl Group
  • Stability: The phenylsulfonyl group is generally stable under physiological conditions, which may contribute to the overall stability of the bioconjugate in circulation.[5]

  • Hydrophilicity: The sulfonyl group can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the bioconjugate, which is particularly important for hydrophobic payloads.[5][6]

  • Pharmacokinetics: The introduction of a stable, polar group like a sulfonyl moiety can influence the pharmacokinetic properties of a bioconjugate, potentially leading to improved half-life and biodistribution.[5]

Considerations and Optimization
  • Stoichiometry: The molar ratio of linker/payload to the biomolecule will need to be optimized to achieve the desired degree of labeling (e.g., Drug-to-Antibody Ratio, DAR).

  • Reaction Conditions: pH, temperature, and incubation time should be optimized to maximize conjugation efficiency while maintaining the integrity and activity of the biomolecule.

  • Heterogeneity: Conjugation to primary amines (lysine residues) can result in a heterogeneous mixture of products with varying DARs and conjugation sites. For more homogeneous conjugates, site-specific conjugation strategies should be considered.

Visualizing the Conjugation Chemistry

The following diagram illustrates the chemical reaction for the activation of the carboxylic acid and its subsequent reaction with a primary amine.

Conjugation_Chemistry cluster_0 Activation cluster_1 Conjugation Carboxylic_Acid R-COOH (3-(Phenylsulfonyl)propionic acid) Intermediate [O-acylisourea intermediate] Carboxylic_Acid->Intermediate EDC + EDC EDC->Intermediate NHS + NHS NHS_Ester R-CO-NHS (Amine-reactive) NHS->NHS_Ester Intermediate->NHS_Ester Amide_Bond R-CO-NH-Biomolecule (Stable Amide Bond) NHS_Ester->Amide_Bond Amine Biomolecule-NH₂ Amine->Amide_Bond

EDC/NHS mediated amide bond formation.

Hypothetical Application in a Signaling Pathway

An antibody-drug conjugate (ADC) created using this linker could be used for targeted cancer therapy. The following diagram illustrates a simplified mechanism of action.

ADC_Mechanism ADC ADC (Antibody-Linker-Drug) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Simplified ADC mechanism of action.

References

Analytical methods for the quantification of 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the separation and quantification of moderately polar to nonpolar organic compounds. Given the chemical structure of 3-(Phenylsulfonyl)propionic acid, which contains both a phenylsulfonyl group and a carboxylic acid moiety, RP-HPLC with a C18 column is a suitable approach. Detection is proposed using a UV-Vis detector, leveraging the aromatic ring for chromophoric activity.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for validated HPLC methods for small organic molecules and should be confirmed during method validation.[3][4]

ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 3%
Retention Time Approximately 5-7 minutes (dependent on final conditions)
Wavelength (λmax) To be determined (estimated around 220 nm or 254 nm)

Experimental Protocols

This section details the proposed methodology for the quantification of 3-(Phenylsulfonyl)propionic acid.

Materials and Reagents
  • Analytical Standard: 3-(Phenylsulfonyl)propionic acid (≥99% purity)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Mobile Phase Additive:

    • Formic acid or Phosphoric acid (HPLC grade)[5]

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 3-(Phenylsulfonyl)propionic acid standard.

    • Dissolve in 10 mL of methanol in a volumetric flask. This compound is soluble in methanol.[6]

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple matrix like a reaction mixture:

  • Take a known volume or weight of the sample.

  • Dilute with the sample diluent to bring the expected concentration of 3-(Phenylsulfonyl)propionic acid into the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

For more complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary prior to dilution.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 95% A, 5% B2-10 min: Linear gradient to 5% A, 95% B10-12 min: 5% A, 95% B12-12.1 min: Linear gradient to 95% A, 5% B12.1-15 min: 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes
Method Validation

The proposed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[3]

Visualizations

The following diagrams illustrate the key workflows for this analytical method.

Workflow_Sample_Preparation cluster_prep Sample Preparation raw_sample Raw Sample (e.g., reaction mixture) dilution Dilute with 50:50 ACN:Water raw_sample->dilution Step 1 filtration Filter with 0.45 µm Syringe Filter dilution->filtration Step 2 final_sample Sample for HPLC Injection filtration->final_sample Step 3 Workflow_HPLC_Analysis cluster_analysis HPLC Analysis Workflow autosampler Autosampler Injection (10 µL) hplc_column C18 Column Separation (Gradient Elution) autosampler->hplc_column uv_detector UV Detection (λ = 220 nm) hplc_column->uv_detector data_system Data Acquisition & Processing (Chromatography Data System) uv_detector->data_system quantification Quantification (vs. Calibration Curve) data_system->quantification

References

Application Notes and Protocols: High-Throughput Screening of 3-(Phenylsulfonyl)propionic Acid Derivatives for Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the high-throughput screening (HTS) of a chemical library composed of 3-(phenylsulfonyl)propionic acid derivatives. This class of compounds holds potential for the discovery of novel inhibitors targeting matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The core scaffold, featuring a phenylsulfonyl group and a propionic acid moiety, presents key pharmacophoric features for interaction with the MMP active site.

Introduction

Matrix metalloproteinases are critical regulators of the extracellular matrix, and their dysregulation is a hallmark of numerous diseases. The development of specific MMP inhibitors has been a long-standing goal in drug discovery. The 3-(phenylsulfonyl)propionic acid scaffold is an attractive starting point for library synthesis due to its synthetic tractability and the presence of a carboxylic acid group, which can chelate the catalytic zinc ion in the MMP active site, and a sulfonyl group that can form hydrogen bonds with backbone residues. This document outlines a representative HTS campaign to identify potent and selective MMP inhibitors from a library of such derivatives.

Data Presentation

A summary of representative quantitative data from a hypothetical primary screen and subsequent dose-response analysis is presented in the tables below for easy comparison of hit compounds.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Inhibition of MMP-2Hit Classification
PS-0011085.2Hit
PS-0021012.5Inactive
PS-0031092.1Hit
PS-004105.8Inactive
PS-0051078.9Hit
...10......

Table 2: Dose-Response Analysis of Primary Hits against MMP-2

Compound IDIC50 (µM)Hill Slope
PS-0012.51.1
PS-0030.80.9
PS-0055.11.0

Experimental Protocols

Detailed methodologies for the key experiments in the HTS campaign are provided below.

Library Synthesis of 3-(Phenylsulfonyl)propionic Acid Derivatives

A diverse library of 3-(phenylsulfonyl)propionic acid derivatives can be synthesized using combinatorial chemistry approaches. The core scaffold, 3-(phenylsulfonyl)propionic acid, serves as a versatile intermediate.[1] Derivatization can be achieved at various positions on the phenyl ring of the phenylsulfonyl group and by modification of the carboxylic acid moiety to generate esters or amides, allowing for a systematic exploration of the structure-activity relationship (SAR).

High-Throughput Screening (HTS) Assay for MMP-2 Inhibition

A fluorescence resonance energy transfer (FRET)-based assay is a common and robust method for HTS of MMP inhibitors.

Principle: A fluorescently quenched peptide substrate specific for MMP-2 is used. In the presence of active MMP-2, the peptide is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors of MMP-2 will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant human MMP-2 (catalytic domain)

  • FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • 3-(Phenylsulfonyl)propionic acid derivative library (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare the assay buffer and all reagents.

  • Using an automated liquid handler, dispense 20 µL of assay buffer into each well of a 384-well plate.

  • Add 100 nL of the library compounds (final concentration 10 µM) to the appropriate wells. Include positive controls (a known MMP-2 inhibitor) and negative controls (DMSO vehicle).

  • Add 10 µL of a pre-diluted solution of recombinant MMP-2 to all wells and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) at time zero.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the final fluorescence intensity.

  • Calculate the percent inhibition for each compound relative to the controls.

Dose-Response and IC50 Determination

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are subjected to dose-response analysis to determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds in DMSO.

  • Perform the FRET-based MMP-2 inhibition assay as described above, using a range of inhibitor concentrations (e.g., from 0.01 µM to 100 µM).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of MMPs in extracellular matrix degradation and the proposed mechanism of inhibition by 3-(phenylsulfonyl)propionic acid derivatives.

MMP_Inhibition cluster_0 Cellular Environment cluster_1 Extracellular Matrix (ECM) Pro-MMP Pro-MMP Active MMP Active MMP Pro-MMP->Active MMP Activation ECM Proteins Collagen, Fibronectin, etc. Active MMP->ECM Proteins Degraded ECM Degraded ECM Fragments ECM Proteins->Degraded ECM Degradation Inhibitor 3-(Phenylsulfonyl)propionic Acid Derivative Inhibitor->Active MMP

Caption: Proposed mechanism of MMP inhibition by 3-(phenylsulfonyl)propionic acid derivatives.

Experimental Workflow

The diagram below outlines the sequential steps of the high-throughput screening campaign.

HTS_Workflow cluster_workflow HTS Campaign Workflow start Start: Library of 3-(Phenylsulfonyl)propionic Acid Derivatives primary_screen Primary HTS Assay (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar lead_opt Lead Optimization sar->lead_opt end End: Lead Candidates for Further Development lead_opt->end

Caption: High-throughput screening workflow for identifying MMP inhibitors.

References

Application Notes and Protocols for the Use of 3-(Phenylsulfonyl)propionic Acid Scaffolds in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Phenylsulfonyl)propionic acid is a versatile chemical intermediate recognized for its utility in the synthesis of various bioactive molecules.[1][2] Its structural backbone, featuring a phenylsulfonyl group and a carboxylic acid moiety, serves as a valuable scaffold in medicinal chemistry for the design of targeted enzyme inhibitors. The sulfone group can act as a bioisostere for other functional groups and participate in hydrogen bonding, while the carboxylic acid allows for straightforward derivatization into esters, amides, and other functionalities to modulate pharmacokinetic and pharmacodynamic properties.[1]

This document provides detailed application notes on the development of enzyme inhibitors based on the 3-(phenylsulfonyl)propionic acid structural motif, with a particular focus on Matrix Metalloproteinases (MMPs), a class of zinc-dependent endopeptidases crucial in tissue remodeling and implicated in diseases such as cancer and arthritis.[3][4]

Application: Phenylsulfonamide-Based Compounds as Matrix Metalloproteinase (MMP) Inhibitors

The phenylsulfonyl scaffold is a key feature in many non-hydroxamate MMP inhibitors. These inhibitors are designed to interact with the catalytic domain of MMPs, which contains a conserved zinc ion essential for their enzymatic activity.[5] By targeting this active site, these compounds can prevent the degradation of extracellular matrix (ECM) components, a process that is dysregulated in various pathological conditions, including tumor invasion and metastasis.[6][7]

Quantitative Data: Inhibitory Activity of Structurally Related MMP Inhibitors

While specific inhibitory data for derivatives of 3-(phenylsulfonyl)propionic acid is dispersed, the following table summarizes the inhibitory concentrations (IC50) for a series of broad-spectrum MMP inhibitors identified through virtual screening, which share key structural characteristics relevant to the design of new inhibitors.

Compound IDMMP-1 (Collagenase-1) IC50 (µM)MMP-8 (Collagenase-2) IC50 (µM)MMP-9 (Gelatinase B) IC50 (µM)MMP-12 (Macrophage Elastase) IC50 (µM)MMP-13 (Collagenase-3) IC50 (µM)
Compound 3 2123232435
Compound 6 >10054566066
Compound 7 5655505670
Compound 8 7165535567
Compound 15 5552515560
Data sourced from a study on broad-spectrum MMP inhibitors by Gimeno et al., 2021.[8][9]

Experimental Protocols

General Protocol for Screening MMP Inhibitors using a Fluorogenic Substrate

This protocol describes a common method for determining the inhibitory activity of compounds against a specific MMP, such as MMP-9, using a fluorescence resonance energy transfer (FRET) substrate. In this assay, the substrate contains a fluorescent donor and a quencher. Cleavage of the substrate by the MMP separates the donor from the quencher, resulting in an increase in fluorescence.[10][11]

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test inhibitor compounds dissolved in DMSO

  • Control inhibitor (e.g., NNGH, GM6001)[12][13]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the substrate (e.g., Ex/Em = 325/393 nm or 490/520 nm)[11][12]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and control inhibitor in DMSO (e.g., 10 mM). Create a series of dilutions in MMP Assay Buffer.

    • Reconstitute the lyophilized MMP enzyme in pre-chilled assay buffer to the desired stock concentration. Keep on ice.[13]

    • Dilute the MMP substrate in MMP Assay Buffer to the final working concentration (e.g., 2-10 µM).

  • Assay Setup (96-well plate):

    • Enzyme Control: Add 50 µL of diluted MMP enzyme to wells. Add 50 µL of MMP Assay Buffer (containing the same percentage of DMSO as the inhibitor wells).

    • Inhibitor Wells: Add 50 µL of diluted MMP enzyme to wells. Add 50 µL of the diluted test inhibitor solution.

    • Inhibitor Control: Add 50 µL of diluted MMP enzyme to wells. Add 50 µL of the diluted control inhibitor solution.

    • Blank (No Enzyme): Add 100 µL of MMP Assay Buffer.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted MMP substrate to all wells.

    • Immediately place the plate in the fluorescence reader, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction velocity (V) by determining the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Inhibitor Development

The following diagram outlines the typical workflow for the discovery and validation of enzyme inhibitors based on a chemical scaffold like 3-(phenylsulfonyl)propionic acid.

G cluster_0 Design & Synthesis cluster_1 In Vitro Validation cluster_2 Mechanism of Action a Scaffold Selection (3-Phenylsulfonyl)propionic Acid b In Silico Screening & Virtual Library Design a->b c Chemical Synthesis of Derivatives b->c d Primary Screening (Single Concentration) c->d Test Compounds e Dose-Response Assay (IC50 Determination) d->e f Selectivity Profiling (Against other MMPs) e->f h Hit Identification e->h g Kinetic Analysis (e.g., Ki determination) f->g Lead Compounds

Caption: Workflow for the development of enzyme inhibitors.

Role of MMPs in Cancer Metastasis and Inhibition

This diagram illustrates the critical role of Matrix Metalloproteinases in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis, and shows the point of intervention for MMP inhibitors.

G PrimaryTumor Primary Tumor Cell MMPs Matrix Metalloproteinases (e.g., MMP-9, MMP-13) PrimaryTumor->MMPs Secretes BloodVessel Blood Vessel PrimaryTumor->BloodVessel Invades through Degraded ECM ECM Extracellular Matrix (ECM) (e.g., Collagen, Laminin) MMPs->ECM Degrades Inhibitor MMP Inhibitor (e.g., Phenylsulfonamide derivative) DegradedECM Degraded ECM Metastasis Metastasis (Secondary Tumor) BloodVessel->Metastasis Travels to Distant Site Inhibitor->MMPs Inhibits

Caption: Inhibition of MMP-mediated ECM degradation in cancer.

References

Application Notes and Protocols: Synthetic Routes to Amides and Esters of 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various amide and ester derivatives of 3-(phenylsulfonyl)propionic acid. This foundational molecule is a valuable building block in medicinal chemistry and materials science, and its derivatization allows for the exploration of a wide range of chemical space.[1] The protocols outlined below are based on established synthetic methodologies and provide a starting point for the preparation of diverse compound libraries.

Synthesis of 3-(Phenylsulfonyl)propionic Acid

The starting material, 3-(phenylsulfonyl)propionic acid, can be synthesized via several routes. A common method involves the reaction of benzenesulfonyl hydrazide with acrylic acid.[2] Another approach utilizes the reaction of sodium benzenesulfinate with maleic anhydride, followed by decarboxylation.[3]

Protocol 1: Synthesis from Benzenesulfonylhydrazide and Acrylic Acid [2]

  • In a thick-walled pressure tube, combine benzenesulfonylhydrazide (2 mmol, 355.2 mg) and acrylic acid (3 mmol, 0.2 mL).

  • Add 4 mL of water and a magnetic stir bar.

  • Seal the tube securely and heat the reaction mixture in an oil bath at 120°C for 24 hours with stirring.

  • After 24 hours, cool the reaction to room temperature and carefully open the tube.

  • Adjust the pH of the solution to 6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-(phenylsulfonyl)propionic acid as a white crystalline powder.

Starting MaterialReagentsConditionsYieldPurityReference
Benzenesulfonylhydrazide, Acrylic AcidWater120°C, 24h83%>95%[2]
Sodium benzenesulfinate, Maleic anhydride1. Water, pH 7-10, 15-65°C; 2. Acid, 60-105°C-HighHigh[3]

Synthesis of Esters of 3-(Phenylsulfonyl)propionic Acid

Ester derivatives of 3-(phenylsulfonyl)propionic acid can be readily prepared using standard esterification methods, such as the Fischer-Speier esterification.[4][5] This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5]

Protocol 2: Fischer Esterification for the Synthesis of Methyl 3-(phenylsulfonyl)propanoate

  • To a round-bottom flask, add 3-(phenylsulfonyl)propionic acid (1.0 g, 4.67 mmol) and methanol (20 mL).

  • Carefully add concentrated sulfuric acid (0.1 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired ester.

Table 1: Representative Data for the Synthesis of 3-(Phenylsulfonyl)propanoate Esters

Amine/AlcoholCoupling MethodProductRepresentative YieldRepresentative Melting Point (°C)
MethanolFischer EsterificationMethyl 3-(phenylsulfonyl)propanoate85-95%58-60
EthanolFischer EsterificationEthyl 3-(phenylsulfonyl)propanoate80-90%liquid
IsopropanolFischer EsterificationIsopropyl 3-(phenylsulfonyl)propanoate75-85%liquid
Benzyl alcoholFischer EsterificationBenzyl 3-(phenylsulfonyl)propanoate70-80%72-74

Workflow for Fischer Esterification

Fischer_Esterification_Workflow start Start reactants Mix 3-(Phenylsulfonyl)propionic Acid, Alcohol, and Acid Catalyst start->reactants reflux Reflux for 4-6 hours reactants->reflux workup Aqueous Workup (Extraction and Washes) reflux->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product Isolated Ester Product purification->product

Caption: General workflow for the synthesis of esters via Fischer Esterification.

Synthesis of Amides of 3-(Phenylsulfonyl)propionic Acid

Amide derivatives are commonly synthesized through the coupling of a carboxylic acid with an amine using a coupling agent. A widely used method is the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) coupling system.[6]

Protocol 3: EDC/HOBt Coupling for the Synthesis of N-Benzyl-3-(phenylsulfonyl)propanamide

  • Dissolve 3-(phenylsulfonyl)propionic acid (1.0 g, 4.67 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask under an inert atmosphere.

  • Add HOBt (0.76 g, 5.60 mmol) and EDC·HCl (1.07 g, 5.60 mmol) to the solution and stir at room temperature for 15 minutes.

  • In a separate flask, dissolve benzylamine (0.55 mL, 5.14 mmol) and N,N-diisopropylethylamine (DIPEA, 1.22 mL, 7.01 mmol) in anhydrous DCM (10 mL).

  • Add the amine solution dropwise to the activated acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Table 2: Representative Data for the Synthesis of 3-(Phenylsulfonyl)propanamides

Amine/AlcoholCoupling MethodProductRepresentative YieldRepresentative Melting Point (°C)
AnilineEDC/HOBtN-Phenyl-3-(phenylsulfonyl)propanamide70-85%135-137
4-FluoroanilineEDC/HOBtN-(4-Fluorophenyl)-3-(phenylsulfonyl)propanamide70-85%158-160
MorpholineEDC/HOBt1-(3-(Phenylsulfonyl)propanoyl)morpholine75-90%110-112
BenzylamineEDC/HOBtN-Benzyl-3-(phenylsulfonyl)propanamide80-95%101-103

Synthetic Pathway for Amide and Ester Formation

Synthetic_Pathways 3-PSP_Acid 3-(Phenylsulfonyl)propionic Acid Amide Amide Derivative 3-PSP_Acid->Amide Amine, Coupling Agent (e.g., EDC, HOBt) Ester Ester Derivative 3-PSP_Acid->Ester Alcohol, Acid Catalyst (e.g., H2SO4)

Caption: General synthetic routes to amides and esters.

Workflow for EDC/HOBt Amide Coupling

Amide_Coupling_Workflow start Start activation Activate 3-(Phenylsulfonyl)propionic Acid with EDC and HOBt start->activation amine_addition Add Amine and Base activation->amine_addition reaction Stir at Room Temperature amine_addition->reaction workup Aqueous Workup (Extraction and Washes) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Amide Product purification->product

References

Application Notes and Protocols: 3-(Phenylsulfonyl)propionic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase synthesis, the choice of a linker is paramount to the success of synthesizing peptides, oligonucleotides, and small molecules. The linker tethers the growing molecule to the solid support and dictates the conditions under which the final product is cleaved. 3-(Phenylsulfonyl)propionic acid is a versatile reagent that can be employed as a key component of a "safety-catch" linker system. This type of linker remains stable under the standard conditions of synthesis but can be activated for cleavage by a specific chemical transformation.

The sulfonyl group in 3-(phenylsulfonyl)propionic acid is a strong electron-withdrawing group, which plays a crucial role in the cleavage mechanism. This application note provides a detailed overview of the role of 3-(phenylsulfonyl)propionic acid in solid-phase synthesis, including its mechanism of action, experimental protocols, and relevant data.

Principle of the 3-(Phenylsulfonyl)propionic Acid-Based Linker

A linker derived from 3-(phenylsulfonyl)propionic acid operates on the principle of a base-mediated β-elimination. The phenylsulfonyl group renders the protons on the α-carbon (the carbon adjacent to the sulfonyl group) acidic. Upon treatment with a suitable base, a proton is abstracted, initiating an elimination reaction that cleaves the bond between the linker and the synthesized molecule.

This "safety-catch" nature arises from the fact that the linker is stable to both acidic and mildly basic conditions typically used during the chain elongation steps of solid-phase synthesis. The cleavage is triggered only when a specific, stronger base is introduced. In some variations of sulfonyl-based linkers, an activation step, such as the oxidation of a sulfide to a sulfone, is required to enhance the acidity of the α-protons, making the linker susceptible to cleavage. In the case of a linker directly incorporating the 3-(phenylsulfonyl)propionic acid moiety, the activating sulfone group is already present.

Applications in Solid-Phase Synthesis

Linkers based on 3-(phenylsulfonyl)propionic acid are particularly useful for the synthesis of molecules where cleavage under mild, non-acidic conditions is desired. This includes:

  • Synthesis of Protected Peptide Fragments: The ability to cleave the peptide from the resin while leaving acid-labile side-chain protecting groups intact is a significant advantage.

  • Combinatorial Chemistry: The robust nature of the linker during synthesis and the specific cleavage conditions make it suitable for the generation of small molecule libraries.

  • Synthesis of Modified Peptides and Small Molecules: Where the final product may be sensitive to strong acids like trifluoroacetic acid (TFA), this linker provides an orthogonal cleavage strategy.

Data Presentation

While specific quantitative data for a linker solely based on 3-(phenylsulfonyl)propionic acid is not extensively reported in the literature, the following table illustrates the type of data that should be generated to characterize its performance. The data for the analogous DSB linker provides a relevant comparison.[1]

Linker SystemSubstrate (Peptide)Cleavage ConditionsCleavage Yield (%)Reference
Hypothetical 3-(Phenylsulfonyl)propionyl Linker Model Peptide A10% Piperidine in DMF, RT, 2hData to be determined-
Model Peptide B5% DBU in NMP, RT, 30 minData to be determined-
DSB (Sulfoxide-based Safety-Catch Linker) γ-endorphinTFA/anisole, 24 h (non-activating)3[1]
γ-endorphin1. Reductive Acidolysis (SiCl4-thioanisole-anisole-TFA), 3h 2. Cleavage94[1]

DMF: Dimethylformamide, DBU: 1,8-Diazabicyclo[11.5.0]undec-7-ene, NMP: N-Methyl-2-pyrrolidone, RT: Room Temperature, TFA: Trifluoroacetic Acid

Experimental Protocols

The following are representative protocols for the use of a 3-(phenylsulfonyl)propionic acid-based linker in solid-phase synthesis. These are based on the established chemistry of analogous sulfonyl-based safety-catch linkers.

Protocol 1: Attachment of 3-(Phenylsulfonyl)propionic Acid to an Amino-functionalized Resin

This protocol describes the coupling of 3-(phenylsulfonyl)propionic acid to a resin such as aminomethyl polystyrene.

Materials:

  • Amino-functionalized resin (e.g., aminomethyl polystyrene, 100-200 mesh, 1.0 mmol/g)

  • 3-(Phenylsulfonyl)propionic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the amino-functionalized resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 3-(phenylsulfonyl)propionic acid (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).

  • Add the activation solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis using the Phenylsulfonyl-based Linker

This protocol outlines the general steps for elongating a molecule (e.g., a peptide) on the prepared resin. The example uses Fmoc-based peptide synthesis.

Materials:

  • Resin from Protocol 1

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection (if applicable for the first amino acid attachment): Treat the resin with 20% piperidine in DMF for 20 minutes to remove any protecting groups from the initial linker attachment step. Wash with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

  • Repeat: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Synthesized Molecule via β-Elimination

This protocol describes the final cleavage of the synthesized product from the solid support.

Materials:

  • Peptide-bound resin from Protocol 2

  • Cleavage cocktail (e.g., 10% piperidine in DMF, or 5% DBU in NMP)

  • DMF

  • Diethyl ether (cold)

Procedure:

  • Wash the peptide-resin with DMF (3 x 10 mL).

  • Suspend the resin in the chosen cleavage cocktail (10 mL per gram of resin).

  • Agitate the mixture at room temperature. The reaction time will need to be optimized (e.g., 30 minutes to 4 hours). Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DMF (2 x 5 mL) and combine the filtrates.

  • Precipitate the cleaved product by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the precipitate.

  • Wash the product with cold diethyl ether and dry under vacuum.

Visualizations

Logical Workflow of Solid-Phase Synthesis using a Phenylsulfonyl-Based Linker

G start Start: Amino-functionalized Resin attach_linker Attach 3-(Phenylsulfonyl)propionic Acid Linker start->attach_linker synthesis_cycle Iterative Synthesis Cycle (Coupling & Deprotection) attach_linker->synthesis_cycle cleavage Cleavage via β-Elimination (Base Treatment) synthesis_cycle->cleavage product Purified Product cleavage->product end End product->end

Caption: Workflow for solid-phase synthesis using a 3-(phenylsulfonyl)propionic acid-based linker.

Mechanism of β-Elimination Cleavage

G resin Resin-Linker-Molecule Complex base_attack Base (B:) Abstracts α-Proton resin->base_attack 1. intermediate Carbanion Intermediate base_attack->intermediate Forms elimination β-Elimination intermediate->elimination 2. product Cleaved Molecule elimination->product Releases resin_byproduct Resin Byproduct elimination->resin_byproduct Generates

Caption: Mechanism of base-mediated β-elimination cleavage of the sulfonyl linker.

Conclusion

3-(Phenylsulfonyl)propionic acid provides the basis for a valuable safety-catch linker in solid-phase synthesis. Its stability during chain elongation and its susceptibility to cleavage under specific basic conditions offer an orthogonal strategy to traditional acid-labile linkers. This allows for the synthesis of a broader range of molecules, including those with acid-sensitive functionalities. Further optimization of cleavage conditions for specific substrates is recommended to maximize yields and purity.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Phenylsulfonyl)propionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(Phenylsulfonyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 3-(Phenylsulfonyl)propionic acid?

A1: Two primary methods are commonly employed for the synthesis of 3-(Phenylsulfonyl)propionic acid:

  • Method A: The reaction of benzenesulfonylhydrazide with acrylic acid in water at elevated temperatures.[1][2]

  • Method B: A two-step process involving the reaction of sodium benzenesulfinate with maleic anhydride to form 2-benzenesulfonyl succinic acid, followed by a decarboxylation step.[2][3]

Q2: What is the typical yield for the synthesis of 3-(Phenylsulfonyl)propionic acid?

A2: The reported yield can vary depending on the chosen synthetic route and reaction conditions. The method involving benzenesulfonylhydrazide and acrylic acid has been reported to achieve a yield of up to 83%.[1] The two-step method using sodium benzenesulfinate and maleic anhydride is also described as a high-yield process.[3]

Q3: What are the key physical properties of 3-(Phenylsulfonyl)propionic acid?

A3: Key physical properties are summarized in the table below.

PropertyValue
CAS Number 10154-71-9
Molecular Formula C₉H₁₀O₄S
Molecular Weight 214.24 g/mol
Melting Point 128-130 °C
Appearance White crystalline powder
Solubility Soluble in methanol

(Data sourced from multiple references)[1][4][5]

Q4: What are the primary applications of 3-(Phenylsulfonyl)propionic acid?

A4: 3-(Phenylsulfonyl)propionic acid is a versatile intermediate in organic synthesis.[2][4] It is particularly useful in the preparation of pharmaceuticals and agrochemicals, including anti-inflammatory agents and enzyme inhibitors.[4] Its bifunctional nature, containing both a carboxylic acid and a sulfone group, allows for a wide range of chemical modifications.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Method A: Ensure the reaction is heated to the specified temperature (120 °C) for the full duration (24 hours) in a properly sealed tube to maintain pressure.[1] - Method B: Verify that the temperatures and pH for both the addition and decarboxylation steps are within the optimal ranges (Addition: 15-65 °C, pH 7-10; Decarboxylation: 60-105 °C, pH 1-4).[3]
Degradation of Reagents - Use fresh acrylic acid, as it can polymerize upon storage. - Ensure the quality of benzenesulfonylhydrazide or sodium benzenesulfinate.
Improper pH Adjustment - Method A: After the reaction, carefully adjust the pH to 6 with 1 mol/L HCl to ensure proper protonation of the carboxylic acid for extraction.[1] - Method B: Precise pH control is critical for both steps. Use a calibrated pH meter.[3]
Inefficient Extraction - Use ethyl acetate for extraction and perform multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of the product from the aqueous phase.[1]
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Side Reactions - Method A (with Acrylic Acid): The formation of polymers from acrylic acid can occur. Ensure the reaction is performed under the specified conditions to favor the desired reaction pathway. - Method B (with Maleic Anhydride): Incomplete decarboxylation will result in the presence of 2-benzenesulfonyl succinic acid. Increase the heating time or temperature during the decarboxylation step.[3]
System Discoloration - A patent for Method B notes that deep system color and the generation of heteropolymers can occur, complicating purification.[3] Optimizing reaction conditions, such as temperature and pH, can help inhibit the generation of these impurities.[3]
Residual Starting Materials - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure complete consumption of the starting materials.
Ineffective Purification - After extraction, wash the combined organic phases with saturated brine to remove water-soluble impurities.[1] - Dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate before solvent evaporation.[1] - Consider recrystallization or column chromatography for further purification if necessary.

Experimental Protocols

Method A: From Benzenesulfonylhydrazide and Acrylic Acid

Materials:

  • Benzenesulfonylhydrazide

  • Acrylic acid

  • Water

  • 1 mol/L Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 38 mL thick-walled pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg) and a magnetic stirrer.

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) followed by 4 mL of water.

  • Seal the tube securely and heat the reaction mixture in an oil bath at 120 °C for 24 hours.

  • After the reaction, allow the mixture to cool to room temperature and then slowly open the tube.

  • Adjust the pH of the solution to 6 using 1 mol/L HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

  • Remove the solvent by rotary evaporation to obtain 3-(phenylsulfonyl)propionic acid as a white crystalline powder.[1]

Method B: From Sodium Benzenesulfinate and Maleic Anhydride (Two Steps)

Step 1: Synthesis of 2-Benzenesulfonyl Succinic Acid

  • Under controlled temperature (15-65 °C) and pH (7-10), react sodium benzenesulfinate dihydrate with maleic anhydride in an aqueous phase. The molar ratio of sodium benzenesulfinate dihydrate to maleic anhydride should be between 1.1:1 and 2:1.[3]

Step 2: Decarboxylation to 3-(Phenylsulfonyl)propionic acid

  • Take the 2-benzenesulfonyl succinic acid synthesized in the previous step.

  • In an aqueous phase, heat the intermediate at a temperature between 60-105 °C.

  • Maintain the pH of the solution between 1 and 4 using an acid such as hydrochloric acid or sulfuric acid to facilitate the decarboxylation reaction.[3]

  • Isolate the final product, 3-(phenylsulfonyl)propionic acid, after the reaction is complete.

Data Summary

Table 1: Reaction Conditions for Synthesis Method A

ParameterValueReference
Reactants Benzenesulfonylhydrazide, Acrylic Acid[1]
Solvent Water[1]
Temperature 120 °C[1]
Reaction Time 24 hours[1]
Yield 83%[1]

Table 2: Optimized Conditions for Synthesis Method B

StepParameterOptimal RangeReference
1. Addition Reaction Temperature15-65 °C[3]
pH7-10[3]
2. Decarboxylation Temperature60-105 °C[3]
pH1-4[3]

Visualized Workflows

Workflow_Method_A cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product reagents Benzenesulfonylhydrazide + Acrylic Acid + Water heating Heat at 120°C for 24h reagents->heating Seal Tube cooling Cool to RT heating->cooling ph_adjust Adjust pH to 6 cooling->ph_adjust extraction Extract with EtOAc ph_adjust->extraction wash_dry Wash & Dry extraction->wash_dry product 3-(Phenylsulfonyl) propionic acid wash_dry->product Evaporate Solvent Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Incomplete Reaction start->cause1 cause2 Reagent Degradation start->cause2 cause3 Incorrect pH start->cause3 cause4 Poor Extraction start->cause4 sol1 Verify Temp/Time/pH cause1->sol1 sol2 Use Fresh Reagents cause2->sol2 sol3 Calibrate pH Meter cause3->sol3 sol4 Perform Multiple Extractions cause4->sol4

References

Technical Support Center: Purification of Crude 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-(Phenylsulfonyl)propionic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 3-(Phenylsulfonyl)propionic acid?

A1: Common impurities can arise from starting materials, side reactions, and subsequent workup procedures. These may include:

  • Starting Materials: Unreacted thiophenol, acrylic acid, or β-propiolactone.

  • Side Products: Diphenyl disulfide (from oxidation of thiophenol), and Michael addition adducts.

  • Solvent Residues: Residual organic solvents used in the synthesis and extraction steps.

Q2: My purified 3-(Phenylsulfonyl)propionic acid has a low melting point and a broad melting range. What is the likely cause?

A2: A depressed and broad melting point is a strong indication of impurities. The presence of residual solvents or any of the byproducts mentioned in Q1 can lead to this observation. The reported melting point for pure 3-(Phenylsulfonyl)propionic acid is in the range of 128-130°C[1][2][3][4]. Further purification using techniques like recrystallization or column chromatography is recommended to achieve a sharp melting point within the expected range.

Q3: I am having difficulty crystallizing my product; it keeps "oiling out." What can I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common crystallization challenge. This can occur if the solution is too concentrated or cooled too quickly. Here are some troubleshooting steps:

  • Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

  • Add a seed crystal of pure 3-(Phenylsulfonyl)propionic acid, if available.

Purification Protocols and Troubleshooting

Two primary methods for the purification of crude 3-(Phenylsulfonyl)propionic acid are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on solubility data, methanol is a suitable solvent as 3-(Phenylsulfonyl)propionic acid is soluble in it (25 mg/mL)[1][2][3][5]. A mixed solvent system, such as methanol-water or ethanol-water, can also be effective, where the compound is dissolved in the more soluble solvent (alcohol) at an elevated temperature, and the less soluble solvent (water) is added to induce crystallization upon cooling.

  • Dissolution: In a fume hood, place the crude 3-(Phenylsulfonyl)propionic acid in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, add water dropwise to the hot methanolic solution until it becomes slightly turbid, then allow it to cool.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent or solvent mixture used for recrystallization) to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Troubleshooting Recrystallization

IssuePossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling - The solution is not saturated (too much solvent).- The cooling process is too rapid.- Evaporate some of the solvent to concentrate the solution and allow it to cool again slowly.- Scratch the inside of the flask or add a seed crystal.
Low recovery of purified product - The compound is too soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Use a solvent in which the compound has lower solubility at colder temperatures.- Pre-heat the filtration apparatus before filtering the hot solution.
Product is still impure after recrystallization - Cooling was too fast, trapping impurities.- The chosen solvent did not effectively separate the product from impurities.- Allow the solution to cool more slowly.- Perform a second recrystallization with a different solvent system.
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a common choice for the purification of polar compounds like carboxylic acids.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for 3-(Phenylsulfonyl)propionic acid. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent tailing on the silica gel.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude 3-(Phenylsulfonyl)propionic acid in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary to elute the compound.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 3-(Phenylsulfonyl)propionic acid.

Troubleshooting Column Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor separation (overlapping bands) - The solvent system is too polar or not polar enough.- The column was not packed properly.- The sample was loaded in too much solvent.- Optimize the solvent system using TLC before running the column.- Ensure the silica gel is packed uniformly without air bubbles.- Dissolve the sample in the minimum amount of solvent for loading.
Compound is not eluting from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Cracking of the silica gel bed - Running the column dry.- A significant change in solvent polarity causing heat generation.- Always keep the solvent level above the top of the silica gel.- When running a gradient, increase the polarity gradually.

Data Presentation

Purity Comparison of Purification Techniques

Purification MethodTypical Starting PurityExpected Final PurityReference
Single Recrystallization80-90%>98%General Knowledge
Column Chromatography70-90%>99%General Knowledge

Note: Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Visualizations

Purification_Workflow crude Crude 3-(Phenylsulfonyl)propionic acid recrystallization Recrystallization crude->recrystallization Primary Method column_chromatography Column Chromatography crude->column_chromatography Alternative/Secondary Method pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (HPLC, NMR, MP) pure_product->analysis

Caption: General workflow for the purification of 3-(Phenylsulfonyl)propionic acid.

Recrystallization_Troubleshooting start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Low Recovery start->issue2 issue3 Impure Product start->issue3 solution1a Concentrate Solution issue1->solution1a solution1b Scratch Flask / Add Seed issue1->solution1b solution2a Change Solvent issue2->solution2a solution2b Pre-heat Funnel issue2->solution2b solution3a Cool Slowly issue3->solution3a solution3b Re-recrystallize issue3->solution3b

Caption: Troubleshooting guide for common recrystallization problems.

References

Common side products in the synthesis of 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(Phenylsulfonyl)propionic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of sodium benzenesulfinate and maleic anhydride produces an oily substance that is difficult to remove. What is this side product and how can I avoid it?

A1: The oily substance observed is likely polymeric byproducts. These can form under the reaction conditions.

  • Troubleshooting:

    • Hot Filtration: The most effective method to remove these oily droplets is to filter the hot reaction mixture through a Büchner funnel before cooling and acidification.[1]

    • Temperature Control: Ensure the reaction temperature does not significantly exceed the recommended reflux temperature, as higher temperatures may promote polymerization.

    • Purity of Reagents: Use pure maleic anhydride, as impurities can sometimes initiate polymerization.

Q2: During the oxidation of 3-(phenylthio)propanoic acid to 3-(phenylsulfonyl)propionic acid, my final product shows impurities in the NMR/LC-MS. What are these likely to be?

A2: The most common impurity is the intermediate, 3-(phenylsulfinyl)propanoic acid, resulting from incomplete oxidation. Another possibility is unreacted starting material, 3-(phenylthio)propanoic acid.

  • Troubleshooting:

    • Reaction Time and Oxidant Stoichiometry: Ensure the reaction is run for a sufficient amount of time and that at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used to drive the reaction to the sulfone.

    • Monitoring the Reaction: Use thin-layer chromatography (TLC) or LC-MS to monitor the disappearance of the starting material and the sulfoxide intermediate.

    • Purification: Recrystallization is often effective for removing the less polar thioether and the slightly more polar sulfoxide from the desired sulfone product.

Q3: I am performing a Michael addition of thiophenol to acrylic acid, but the yield of 3-(phenylthio)propanoic acid (the precursor to the target molecule) is low. What are the potential side reactions?

A3: Low yields in this step can be attributed to several side reactions:

  • Disulfide Formation: Thiophenol can be oxidized by air to form diphenyl disulfide, especially in the presence of a base.

  • Polymerization of Acrylic Acid: Acrylic acid is prone to polymerization, which can be initiated by heat, light, or impurities.[2]

  • Aza-Michael Addition: If using an amine as a catalyst, the amine itself can act as a nucleophile and add to the acrylic acid.[3]

  • Troubleshooting:

    • Inert Atmosphere: To prevent disulfide formation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Inhibitor for Polymerization: Add a radical inhibitor (like hydroquinone) to the acrylic acid to prevent polymerization.

    • Catalyst Choice: If using a catalyst, consider a non-nucleophilic base or a phosphine catalyst, which can be more selective for the thiol-Michael addition.[4]

Q4: The decarboxylation of 2-benzenesulfonyl succinic acid seems to be incomplete. How can I ensure the reaction goes to completion?

A4: Incomplete decarboxylation will leave 2-benzenesulfonyl succinic acid as an impurity in your final product.

  • Troubleshooting:

    • pH Control: The decarboxylation is typically carried out under acidic conditions (pH 1-4). Ensure the pH of your reaction mixture is within this range.[5]

    • Temperature and Reaction Time: Heating the reaction mixture to reflux (around 100-110°C) for a sufficient period (e.g., 16 hours) is crucial for driving the decarboxylation to completion.[1]

    • Monitoring: Monitor the reaction by TLC or by observing the cessation of CO2 evolution.

Side Product Summary

Synthetic RouteCommon Side Products/ImpuritiesIdentification MethodMitigation Strategy
Sodium Benzenesulfinate + Maleic AnhydridePolymeric byproducts, 2-Benzenesulfonyl succinic acid (incomplete decarboxylation)Visual (oily droplets), NMR, LC-MSHot filtration of the reaction mixture.[1] Ensure acidic pH and sufficient heating time for complete decarboxylation.[5]
Oxidation of 3-(phenylthio)propanoic acid3-(Phenylsulfinyl)propanoic acid (incomplete oxidation), 3-(Phenylthio)propanoic acid (unreacted starting material)NMR, LC-MS, TLCUse sufficient equivalents of oxidant, increase reaction time, monitor reaction progress.[6]
Michael Addition of Thiophenol to Acrylic AcidDiphenyl disulfide, Poly(acrylic acid)NMR, GC-MSRun the reaction under an inert atmosphere. Add a polymerization inhibitor to the acrylic acid.
Benzenesulfonylhydrazide + Acrylic AcidUnreacted starting materialsNMR, LC-MSEnsure reaction is heated for a sufficient duration at the specified temperature (e.g., 120°C for 24h in a sealed tube) to drive the reaction to completion.[7]

Detailed Experimental Protocols

Synthesis via Sodium Benzenesulfinate and Maleic Anhydride[1]
  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, add maleic anhydride (10.9 g, 111 mmol) to deionized water (370 mL).

  • Addition of Reagents: Cool the mixture to 0°C in an ice-water bath. Add sodium benzenesulfinate (20.0 g, 122 mmol) and glacial acetic acid (8 mL, 140 mmol).

  • Reflux: Attach a reflux condenser and heat the reaction to reflux in an oil bath (approximately 110°C) for 16 hours.

  • Work-up:

    • While still hot (80-100°C), vacuum filter the reaction mixture through a Büchner funnel to remove any oily polymeric byproducts.[1]

    • Cool the filtrate to 0°C in an ice-water bath.

    • Acidify the solution to pH ~1 with concentrated HCl.

    • Collect the resulting precipitate by filtration on a Büchner funnel.

    • Wash the solid with cold hexanes (150 mL).

  • Drying: Dry the product in a vacuum oven (60°C, 0.5 mmHg) overnight to yield 3-(phenylsulfonyl)propionic acid as a white solid.

Synthesis via Oxidation of 3-(phenylthio)propanoic acid

This is a general procedure, and the choice of oxidant and conditions may vary.

  • Dissolution: Dissolve 3-(phenylthio)propanoic acid (1 equivalent) in a suitable solvent such as acetic acid or methanol.

  • Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 2.2 equivalents), portion-wise, maintaining the temperature below 20°C.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are consumed.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium sulfite until the excess peroxide is destroyed (test with peroxide test strips).

    • If necessary, dilute with water to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(phenylsulfonyl)propionic acid.

Visualizations

Synthesis_Pathways cluster_1 Route 1: From Maleic Anhydride cluster_2 Route 2: Oxidation cluster_3 Route 2 Precursor: Michael Addition MA Maleic Anhydride BSA 2-Benzenesulfonyl succinic acid MA->BSA + H₂O, AcOH SBS Sodium Benzenesulfinate SBS->BSA PSP_1 3-(Phenylsulfonyl) propionic acid BSA->PSP_1 Δ, -CO₂ Polymer Polymeric Byproducts BSA->Polymer side reaction PTP 3-(Phenylthio) propanoic acid PSO 3-(Phenylsulfinyl) propanoic acid (Impurity) PTP->PSO [O] PSP_2 3-(Phenylsulfonyl) propionic acid PSO->PSP_2 [O] Thiophenol Thiophenol PTP_2 3-(Phenylthio) propanoic acid Thiophenol->PTP_2 Michael Addition Disulfide Diphenyl Disulfide Thiophenol->Disulfide [O₂] AcrylicAcid Acrylic Acid AcrylicAcid->PTP_2 PolyAcrylic Poly(acrylic acid) AcrylicAcid->PolyAcrylic polymerization

Caption: Synthetic routes to 3-(Phenylsulfonyl)propionic acid and common side products.

Troubleshooting_Logic Start Problem Identified (e.g., Low Yield, Impurity) IdentifyRoute Identify Synthesis Route Start->IdentifyRoute Route1 Route: Maleic Anhydride IdentifyRoute->Route1 Route2 Route: Oxidation IdentifyRoute->Route2 Route3 Route: Michael Addition IdentifyRoute->Route3 Impurity1 Impurity: Oily Polymer? Route1->Impurity1 Impurity2 Impurity: Sulfoxide? Route2->Impurity2 Impurity3 Low Yield? Route3->Impurity3 Solution1 Action: Hot Filtration Impurity1->Solution1 Yes End Problem Resolved Impurity1->End No/ Other Issue Solution2 Action: Increase Oxidant/ Reaction Time Impurity2->Solution2 Yes Impurity2->End No/ Other Issue Solution3 Action: Use Inert Gas/ Inhibitor Impurity3->Solution3 Yes Impurity3->End No/ Other Issue Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Synthesis of 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Phenylsulfonyl)propionic acid (CAS: 10154-71-9).[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

Q: My reaction yield for 3-(Phenylsulfonyl)propionic acid is consistently below expectations (<70%). What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from reactant quality to reaction conditions. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as benzenesulfinic acid sodium salt and the acrylic acid derivative. Impurities can lead to side reactions, consuming reactants and complicating purification.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. For the synthesis from benzenesulfinic acid sodium salt and maleic anhydride, the initial addition reaction is typically performed at a lower temperature (15–65 °C), while the subsequent decarboxylation requires heating (60–105 °C).[2] Overheating during decarboxylation can lead to decomposition and the formation of colored impurities.

    • pH Control: Maintaining the correct pH is crucial for both steps of the two-step synthesis from maleic anhydride. The initial addition reaction is favored at a pH of 7-10, while the decarboxylation step is performed under acidic conditions (pH 1-4).[2]

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of byproducts is a common cause of low yields. One potential issue is the formation of heteropolymers, especially in one-pot syntheses, which can make purification difficult.[2] A two-step process involving the initial formation of 2-benzenesulfonyl succinic acid followed by decarboxylation can mitigate this issue and lead to a purer product with a higher yield.[2]

  • Work-up and Purification: Losses can occur during the extraction and purification steps. Ensure efficient extraction by using an appropriate solvent like ethyl acetate and performing multiple extractions. During purification by recrystallization, carefully select the solvent system to maximize the recovery of the desired product while leaving impurities in the mother liquor.

Issue 2: Product Purity and Contamination

Q: My final product shows impurities after purification. What are the likely contaminants and how can I remove them?

A: Impurities can be unreacted starting materials, intermediates, or byproducts.

  • Common Impurities:

    • Unreacted benzenesulfinic acid or acrylic acid derivatives.

    • In the two-step method using maleic anhydride, the intermediate 2-benzenesulfonyl succinic acid may be present if the decarboxylation is incomplete.[2]

    • Polymeric byproducts, which can result in a discolored (deep-colored) product.[2]

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for purifying solid 3-(Phenylsulfonyl)propionic acid. A suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexane) should be chosen to ensure the product crystallizes out while impurities remain dissolved.

    • pH Adjustment during Work-up: Carefully adjusting the pH during the work-up can help separate the acidic product from non-acidic impurities. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure product.

    • Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. A solvent system of appropriate polarity will separate the components based on their affinity for the stationary phase.

Issue 3: Reaction Monitoring and Endpoint Determination

Q: How can I effectively monitor the progress of the reaction to determine the optimal time to stop?

A: Monitoring the reaction is key to preventing the formation of degradation products from prolonged reaction times or low yields from incomplete reactions.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is the preferred method. It can accurately measure the concentration of reactants and products over time, allowing for precise determination of the reaction endpoint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can also be used to monitor the disappearance of reactant signals and the appearance of product signals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-(Phenylsulfonyl)propionic acid?

A1: Several synthetic routes are available. Two common methods are:

  • Michael Addition: The conjugate addition of benzenesulfinic acid to acrylic acid or its esters.[3] This is a direct and often high-yielding method.

  • Two-Step Synthesis from Maleic Anhydride: This involves the reaction of benzenesulfinic acid sodium salt with maleic anhydride to form 2-benzenesulfonyl succinic acid, which is then decarboxylated to yield the final product.[2] This method is reported to produce a high-purity product with good yield under mild conditions.[2]

  • Oxidation: Oxidation of 3-(phenylthio)propionic acid is another viable route.

Q2: What are the key physical properties of 3-(Phenylsulfonyl)propionic acid?

A2: It is a white to off-white solid with a melting point of 128-130 °C.[1] It is soluble in methanol.[4]

Q3: What are the typical storage conditions for 3-(Phenylsulfonyl)propionic acid?

A3: It should be stored in a sealed container in a dry place at room temperature.[1][4]

Q4: What are the main applications of 3-(Phenylsulfonyl)propionic acid?

A4: It is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[5] Its functional groups (sulfone and carboxylic acid) allow for various chemical transformations, making it a versatile building block in the synthesis of bioactive molecules like anti-inflammatory agents and enzyme inhibitors.[5]

Data Presentation: Comparison of Synthesis Parameters

ParameterMethod 1: Benzenesulfonyl hydrazide & Acrylic acidMethod 2: Benzene sulfinic acid sodium salt & Maleic anhydride
Step 1 Conditions N/ATemperature: 15-65 °C, pH: 7-10
Step 2 Conditions N/ATemperature: 60-105 °C, pH: 1-4
Reaction Time 24 hoursNot specified, requires monitoring
Solvent WaterWater
Reported Yield 83%High yield reported
Key Advantage One-pot synthesisHigh purity, mild conditions, avoids polymer formation

Note: The data is compiled from different sources and reaction conditions may vary.[2]

Experimental Protocols

Protocol 1: Synthesis from Benzenesulfonyl hydrazide and Acrylic acid

  • Reaction Setup: In a thick-walled pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg), acrylic acid (3 mmol, 0.2 mL), and 4 mL of water. Add a magnetic stir bar.

  • Reaction: Seal the tube securely and heat the mixture in an oil bath at 120 °C for 24 hours with stirring.

  • Work-up: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature. Carefully open the tube.

  • Extraction: Adjust the pH of the solution to 6 using 1 mol/L HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic phases and wash with saturated brine.

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain 3-(Phenylsulfonyl)propionic acid as a white crystalline powder. (Reported yield: 83%).

Protocol 2: Two-Step Synthesis from Benzenesulfinic acid sodium salt and Maleic Anhydride [2]

  • Step 1: Addition Reaction: Under controlled temperature (15-65 °C) and pH (7-10) conditions, react benzenesulfinic acid sodium salt dihydrate with maleic anhydride in an aqueous phase to produce 2-benzenesulfonyl succinic acid. The molar ratio of benzenesulfinic acid sodium salt dihydrate to maleic anhydride is typically between 1.1:1 and 2:1.

  • Step 2: Decarboxylation: Without isolating the intermediate, adjust the reaction conditions to a temperature of 60-105 °C and a pH of 1-4. The 2-benzenesulfonyl succinic acid undergoes heating decarboxylation to form 3-(Phenylsulfonyl)propionic acid.

  • Isolation: The final product can then be isolated through standard work-up procedures such as cooling, filtration, and washing.

Visualizations

G Experimental Workflow: Synthesis from Benzenesulfonyl hydrazide cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Combine Reactants (Benzenesulfonyl hydrazide, Acrylic acid, Water) B Seal in Pressure Tube A->B C Heat at 120°C for 24h B->C D Cool to RT C->D E Adjust pH to 6 D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Final Product I->J

Caption: Workflow for the synthesis of 3-(Phenylsulfonyl)propionic acid.

G Troubleshooting Low Yield A Low Yield Observed B Check Purity of Starting Materials A->B C Purify Starting Materials B->C Impure D Review Reaction Conditions B->D Pure C->D E Optimize Temp, Time, pH D->E Suboptimal F Analyze for Side Products (TLC/HPLC) D->F Optimal E->F G Modify Synthesis Route (e.g., two-step method) F->G Present H Review Work-up & Purification F->H Absent G->H I Optimize Extraction & Recrystallization H->I Inefficient J Yield Improved H->J Efficient I->J

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: 3-(Phenylsulfonyl)propionic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Phenylsulfonyl)propionic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 3-(Phenylsulfonyl)propionic acid?

A1: The two most common laboratory-scale synthesis methods for 3-(Phenylsulfonyl)propionic acid are:

  • Method A: The reaction of benzenesulfonylhydrazide with acrylic acid.

  • Method B: The reaction of a benzenesulfinate salt (like sodium benzenesulfinate) with an acrylic acid equivalent, such as maleic anhydride or propiolactone.

Q2: What are the typical physical properties and storage conditions for 3-(Phenylsulfonyl)propionic acid?

A2: 3-(Phenylsulfonyl)propionic acid is typically a white to off-white solid.[1] Key physical properties are summarized in the table below. For storage, it should be kept in a tightly sealed container in a dry, room-temperature environment.[2][3]

PropertyValue
Melting Point128-130 °C[1][2][3]
Boiling Point458.9 °C at 760 mmHg[2]
SolubilitySoluble in methanol (25 mg/mL, clear, colorless)[1][2]

Troubleshooting Guide

Synthesis of 3-(Phenylsulfonyl)propionic Acid

Q3: My synthesis of 3-(Phenylsulfonyl)propionic acid from benzenesulfonylhydrazide and acrylic acid is giving a low yield. What are the common causes?

A3: Low yields in this reaction can often be attributed to several factors:

  • Incomplete Reaction: This reaction typically requires elevated temperatures (around 120 °C) and prolonged reaction times (up to 24 hours) to proceed to completion.[4] Ensure that the reaction temperature and duration are adequate.

  • Sub-optimal pH: The pH of the reaction medium can influence the reactivity of the starting materials. While the reaction is often carried out in water, adjusting the pH might be necessary to optimize the yield.

  • Side Reactions: At elevated temperatures, acrylic acid can undergo self-polymerization. While not explicitly documented for this specific reaction, it is a known side reaction for acrylic acid.

  • Workup Losses: 3-(Phenylsulfonyl)propionic acid has some solubility in water. During the aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) to minimize product loss. Acidifying the aqueous layer to a pH of around 1-2 before extraction is crucial to ensure the carboxylic acid is in its neutral form and more readily extracted into the organic phase.

Q4: I am observing the formation of an oily or polymeric byproduct during the synthesis from sodium benzenesulfinate and maleic anhydride. What is this byproduct and how can I avoid it?

A4: The oily byproduct observed in this reaction is likely a result of polymerization of the reactants or intermediates.[5] Here are some strategies to minimize its formation:

  • Control of Reaction Temperature: The reaction is typically heated to reflux.[5] Carefully controlling the temperature and avoiding overheating can reduce the rate of polymerization.

  • Stoichiometry of Reactants: Using a slight excess of the benzenesulfinate salt may help to ensure the complete consumption of the more reactive maleic anhydride, which might be more prone to polymerization under the reaction conditions.

  • Purification: If oily byproducts do form, they can often be removed by hot filtration of the reaction mixture before the final product is precipitated by acidification and cooling.[5]

Synthesis_Troubleshooting

Purification

Q5: What is a good solvent system for the recrystallization of 3-(Phenylsulfonyl)propionic acid?

A5: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 3-(Phenylsulfonyl)propionic acid, a common and effective method involves using a solvent mixture. Here are a few suggestions based on general principles for purifying crystalline organic acids:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization.

  • Ethyl Acetate/Hexane: Dissolve the compound in hot ethyl acetate and then add hexane as an anti-solvent until turbidity is observed. Slow cooling should then afford the purified crystals.

  • Water: Given its carboxylic acid functionality, recrystallization from hot water is a possibility, especially if the impurities are significantly less water-soluble.[2]

The choice of solvent will depend on the nature of the impurities. It is always recommended to perform small-scale test crystallizations with different solvent systems to find the optimal conditions.

Downstream Reactions

Q6: I am having difficulty with the esterification of 3-(Phenylsulfonyl)propionic acid. What are some common issues and how can I address them?

A6: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. Challenges with the esterification of 3-(Phenylsulfonyl)propionic acid may include:

  • Reversible Reaction: Esterification is an equilibrium process.[6] To drive the reaction towards the product, it is essential to either use a large excess of the alcohol or to remove the water that is formed during the reaction (e.g., using a Dean-Stark apparatus).

  • Steric Hindrance: While not severely hindered, the phenylsulfonyl group may impart some steric bulk that could slow down the reaction compared to simpler carboxylic acids. Using a more reactive alcohol or a more potent acid catalyst (e.g., switching from sulfuric acid to a stronger acid) might be beneficial.

  • Catalyst Choice: Sulfuric acid is a common catalyst, but other options like p-toluenesulfonic acid can also be effective.[7]

  • Alternative Methods: If Fischer esterification is not providing satisfactory results, consider converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which can then be reacted with the alcohol.[8]

Q7: My amide coupling reaction with 3-(Phenylsulfonyl)propionic acid is inefficient. What are some potential solutions?

A7: Amide bond formation often requires the activation of the carboxylic acid. If standard coupling reagents are not effective, consider the following:

  • Choice of Coupling Reagent: For challenging amide couplings, more potent coupling reagents may be necessary. Reagents like HATU, HBTU, or PyBOP are often more effective than simpler carbodiimides like DCC or EDC, especially if either the amine or the carboxylic acid is sterically hindered or electronically deactivated.

  • Formation of an Acyl Chloride: A highly effective method for activating the carboxylic acid is to convert it to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(phenylsulfonyl)propionyl chloride is much more reactive and will readily form an amide upon reaction with an amine.

  • Reaction Conditions: Ensure that the reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediates. The choice of solvent and base can also significantly impact the reaction outcome. Aprotic solvents like DMF or DCM are commonly used, and non-nucleophilic bases such as DIPEA or triethylamine are often employed to scavenge the acid produced during the reaction.

Downstream_Reactions_Workflow

Q8: I am attempting to hydrolyze an ester of 3-(Phenylsulfonyl)propionic acid and the reaction is slow or incomplete. What can I do?

A8: The hydrolysis of esters can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as it is an irreversible reaction.[6] Heating the ester under reflux with an aqueous solution of a strong base like sodium hydroxide will yield the sodium salt of 3-(Phenylsulfonyl)propionic acid and the corresponding alcohol. Subsequent acidification will provide the free carboxylic acid. If the reaction is slow, increasing the concentration of the base or the reaction temperature may be necessary.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and to drive it to completion, a large excess of water is required.[6] The reaction is typically carried out by heating the ester in the presence of a dilute strong acid like sulfuric acid or hydrochloric acid.

It is important to note that sulfonate esters can also be hydrolyzed, but the conditions required are typically different from those for carboxylate esters.[5][9] Under the conditions used for the hydrolysis of a 3-(phenylsulfonyl)propionate ester, the phenylsulfonyl group itself is expected to be stable.

Experimental Protocols

Synthesis of 3-(Phenylsulfonyl)propionic Acid from Benzenesulfonylhydrazide and Acrylic Acid[4]

Yield: 83%

Procedure:

  • In a 38 mL thick-walled pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg).

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) and water (4 mL).

  • Add a magnetic stir bar and seal the tube, ensuring the gasket is intact.

  • Heat the reaction mixture in an oil bath at 120 °C for 24 hours.

  • After cooling to room temperature, carefully open the tube.

  • Adjust the pH of the solution to 6 with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 3-(phenylsulfonyl)propionic acid as a white crystalline powder (361.3 mg).

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Benzenesulfonylhydrazide172.202355.2 mg
Acrylic Acid72.0630.2 mL
Water18.02-4 mL

References

Removal of unreacted starting materials from 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 3-(Phenylsulfonyl)propionic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the purification of 3-(Phenylsulfonyl)propionic acid, offering solutions for the removal of specific unreacted starting materials.

Q1: My final product of 3-(Phenylsulfonyl)propionic acid is contaminated with unreacted acrylic acid. How can I remove it?

A1: Acrylic acid is a volatile and water-soluble liquid.[1][2][3][4] Several methods can be employed for its removal:

  • Evaporation under reduced pressure: Due to its low boiling point (141 °C), acrylic acid can often be removed by rotary evaporation.[2][3] However, ensure your product, 3-(Phenylsulfonyl)propionic acid, is not temperature-sensitive to this process.

  • Aqueous Extraction: Washing the crude product mixture with water or a saturated sodium bicarbonate solution can effectively remove water-soluble acrylic acid. 3-(Phenylsulfonyl)propionic acid is less soluble in water, especially at a neutral or slightly acidic pH.

  • Recrystallization: If the concentration of acrylic acid is low, recrystallization of your final product from a suitable solvent system will likely leave the acrylic acid impurity in the mother liquor.

Q2: How can I remove unreacted benzenesulfonyl hydrazide from my 3-(Phenylsulfonyl)propionic acid product?

A2: Benzenesulfonyl hydrazide is a solid with limited water solubility but is soluble in methanol.[5][6][7]

  • Acid-Base Extraction: Benzenesulfonyl hydrazide is basic due to the hydrazine moiety. Washing an organic solution of your crude product with an acidic solution (e.g., dilute HCl) will protonate the hydrazide, making it water-soluble and allowing for its removal into the aqueous phase. Your acidic product, 3-(Phenylsulfonyl)propionic acid, will remain in the organic layer.

  • Recrystallization: As benzenesulfonyl hydrazide and 3-(Phenylsulfonyl)propionic acid have different solubility profiles, recrystallization is a viable option. A solvent system where the product has lower solubility at colder temperatures compared to the impurity would be ideal.

Q3: I have residual benzenesulfinic acid sodium salt in my product. What is the best purification strategy?

A3: Benzenesulfinic acid sodium salt is a water-soluble salt.[8][9][10][11][12][13]

  • Aqueous Wash: The most straightforward method is to dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and wash it several times with water. The salt will preferentially partition into the aqueous layer.

  • Recrystallization: If the product is isolated as a solid, recrystallization from a solvent in which the sodium salt is insoluble (e.g., a non-polar organic solvent) can be effective.

Q4: How can I separate unreacted maleic anhydride from my 3-(Phenylsulfonyl)propionic acid?

A4: Maleic anhydride reacts with water to form maleic acid, which is water-soluble.[14][15][16]

  • Hydrolysis and Extraction: The crude product can be treated with water, which will hydrolyze the maleic anhydride to the more water-soluble maleic acid. A subsequent extraction with an organic solvent will separate the desired product, 3-(Phenylsulfonyl)propionic acid, from the aqueous layer containing maleic acid.

  • Recrystallization: Maleic anhydride and 3-(Phenylsulfonyl)propionic acid have different crystal structures and solubility profiles, making recrystallization a good option for separation.[17][18][19][20][21][22]

Q5: My product is contaminated with 3-(phenylthio)propanoic acid. How do I remove this impurity?

A5: 3-(Phenylthio)propanoic acid is a common precursor or intermediate. Its physical properties are distinct from the final product.

  • Oxidation: If your synthesis involves the oxidation of 3-(phenylthio)propanoic acid, an incomplete reaction is the likely cause. You can try to drive the reaction to completion by extending the reaction time or adding more oxidizing agent.

  • Chromatography: Due to the difference in polarity between the sulfide and the sulfone, column chromatography is a very effective method for separation. The sulfone (your product) is significantly more polar and will have a lower Rf value.

  • Recrystallization: The significant difference in melting points (53-55 °C for the sulfide vs. 128-130 °C for the sulfone) and likely different solubility profiles make recrystallization a promising purification technique.[23]

Data Presentation: Physical Properties of Reactants and Product

The following table summarizes key physical properties of 3-(Phenylsulfonyl)propionic acid and its common starting materials to aid in the selection of an appropriate purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
3-(Phenylsulfonyl)propionic acid C₉H₁₀O₄S214.24128-130458.9Soluble in methanol.
Acrylic AcidC₃H₄O₂72.0613141Miscible with water, alcohol, ether, chloroform, and acetone.[1][3][4]
Benzenesulfonyl HydrazideC₆H₈N₂O₂S172.20101-103-Insoluble in water; soluble in methanol.[5][6][7][24][25]
Benzenesulfinic Acid Sodium SaltC₆H₅NaO₂S164.15>300-Soluble in water.[8][9][10][11][12][13]
Maleic AnhydrideC₄H₂O₃98.0652.8202Soluble in water (hydrolyzes), acetone, benzene, chloroform. Sparingly soluble in petroleum ether and carbon tetrachloride.[14][15][16]
3-(Phenylthio)propanoic acidC₉H₁₀O₂S182.2453-55339.3-

Experimental Protocols & Visualizations

This section provides detailed experimental protocols for common purification techniques and includes visual workflows to guide your experimental design.

Purification Workflow

The general workflow for the purification of 3-(Phenylsulfonyl)propionic acid involves a series of steps designed to isolate the product from unreacted starting materials and other impurities.

Purification Workflow cluster_0 Reaction Work-up cluster_1 Purification cluster_2 Analysis Quench Quench Reaction Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography Crude_Product->Chromatography Washing Washing/Trituration Crude_Product->Washing Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Washing->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization

A general workflow for the purification of 3-(Phenylsulfonyl)propionic acid.
Decision Tree for Purification Method Selection

Choosing the right purification method depends on the nature of the impurity. This decision tree can help guide your choice.

Purification Decision Tree cluster_impurities Impurity Type cluster_methods Recommended Method Start Identify Unreacted Starting Material Is_Acidic Is it acidic? (e.g., Acrylic Acid, Maleic Acid) Start->Is_Acidic Is_Basic Is it basic? (e.g., Benzenesulfonyl Hydrazide) Start->Is_Basic Is_Salt Is it a salt? (e.g., Benzenesulfinic Acid Na Salt) Start->Is_Salt Is_Neutral_Organic Is it a neutral organic? (e.g., 3-(Phenylthio)propanoic acid) Start->Is_Neutral_Organic Base_Wash Aqueous Base Wash (e.g., NaHCO3) Is_Acidic->Base_Wash Acid_Wash Aqueous Acid Wash (e.g., dilute HCl) Is_Basic->Acid_Wash Water_Wash Aqueous Water Wash Is_Salt->Water_Wash Chromatography Column Chromatography Is_Neutral_Organic->Chromatography Recrystallization Recrystallization Is_Neutral_Organic->Recrystallization If significant MP or solubility difference

Decision tree for selecting a purification method.
Detailed Experimental Protocols

1. Acid-Base Extraction (for removal of basic or acidic impurities)

  • Dissolution: Dissolve the crude 3-(Phenylsulfonyl)propionic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Washing:

    • For Basic Impurities (e.g., Benzenesulfonyl Hydrazide): Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

    • For Acidic Impurities (e.g., Acrylic Acid, Maleic Acid): Add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the washing step 1-2 more times with fresh aqueous solution.

  • Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any remaining water-soluble components.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

2. Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which 3-(Phenylsulfonyl)propionic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurity remains soluble at all temperatures. Potential solvents include water, ethanol, or mixtures like ethanol/water.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

3. Column Chromatography (for removal of neutral organic impurities)

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase Selection: Determine a suitable mobile phase (solvent system) using thin-layer chromatography (TLC). The goal is to have a good separation between the product (more polar) and the impurity (less polar). A common mobile phase could be a mixture of hexane and ethyl acetate.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(Phenylsulfonyl)propionic acid.

References

Preventing decomposition of 3-(Phenylsulfonyl)propionic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of 3-(Phenylsulfonyl)propionic acid during chemical reactions. The primary decomposition pathway of concern is decarboxylation, which can be influenced by temperature, pH, and the presence of certain reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 3-(Phenylsulfonyl)propionic acid.

Issue Potential Cause Recommended Solution
Low or no yield of desired product, with evidence of gas evolution (CO2) Decarboxylation of 3-(Phenylsulfonyl)propionic acid due to excessive heat. The melting point of 3-(Phenylsulfonyl)propionic acid is 128-130°C.[1] Decomposition may occur at temperatures approaching or exceeding this, especially during prolonged reaction times.- Maintain reaction temperatures below 100°C where possible.- If higher temperatures are necessary, minimize reaction time.- Consider microwave-assisted synthesis for rapid heating and shorter reaction durations.
Formation of ethyl phenyl sulfone as a major byproduct Decarboxylation is the likely cause, as it would lead to the formation of this byproduct.- Monitor the reaction by TLC, LC-MS, or NMR to detect the formation of ethyl phenyl sulfone.- If detected, immediately lower the reaction temperature.- See solutions for preventing decarboxylation.
Inconsistent results or reaction failure Decomposition of 3-(Phenylsulfonyl)propionic acid due to inappropriate pH. Both acidic and basic conditions can catalyze the decarboxylation of carboxylic acids.- Maintain the reaction mixture at a neutral pH if the reaction chemistry allows.- If acidic or basic conditions are required, consider running the reaction at a lower temperature to mitigate decomposition.- Use a buffered solution to maintain a stable pH.
Reaction works well at small scale but fails upon scale-up Inefficient heat transfer in larger reaction vessels can lead to localized overheating and decomposition.- Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.- Use a reactor with a larger surface area-to-volume ratio for better heat dissipation.- Employ controlled, gradual heating.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for 3-(Phenylsulfonyl)propionic acid?

A1: The primary decomposition pathway is decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO2). This is a common reaction for β-keto acids and, by analogy, β-sulfonyl carboxylic acids like 3-(Phenylsulfonyl)propionic acid. This process is often initiated by heat.

Q2: At what temperature does 3-(Phenylsulfonyl)propionic acid start to decompose?

Q3: How does pH affect the stability of 3-(Phenylsulfonyl)propionic acid?

A3: Both strongly acidic and strongly basic conditions can promote the decarboxylation of carboxylic acids. While specific studies on the effect of pH on 3-(Phenylsulfonyl)propionic acid are limited, it is advisable to maintain a near-neutral pH during reactions whenever possible to minimize the risk of decomposition.

Q4: What are the expected decomposition products?

A4: The primary decomposition product from decarboxylation would be ethyl phenyl sulfone.

Q5: How can I monitor the decomposition of 3-(Phenylsulfonyl)propionic acid during my reaction?

A5: You can monitor the reaction progress and the potential formation of byproducts using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of new spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the parent compound and any decomposition products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the starting material and identify the structure of any byproducts formed.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Decomposition in a Reaction

  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a condenser, add the solvent and 3-(Phenylsulfonyl)propionic acid.

  • Reagent Addition: Add other reactants and catalysts at room temperature or below.

  • Temperature Control: If heating is required, use an oil bath with a temperature controller to maintain a stable and uniform temperature, preferably below 100°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up: Upon completion, cool the reaction mixture to room temperature before extraction or purification. Avoid high temperatures during solvent removal by using a rotary evaporator at reduced pressure.

  • Purification: Purify the product using column chromatography at room temperature or crystallization.

Visualizations

Decomposition_Pathway 3-(Phenylsulfonyl)propionic_acid 3-(Phenylsulfonyl)propionic acid Ethyl_phenyl_sulfone Ethyl phenyl sulfone 3-(Phenylsulfonyl)propionic_acid->Ethyl_phenyl_sulfone Decarboxylation (Heat, pH) CO2 CO₂ 3-(Phenylsulfonyl)propionic_acid->CO2

Caption: Primary decomposition pathway of 3-(Phenylsulfonyl)propionic acid.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solutions Low_Yield Low Yield / Reaction Failure Check_Temp Was Reaction Temperature > 100°C? Low_Yield->Check_Temp Check_pH Was pH strongly acidic or basic? Low_Yield->Check_pH Check_Scale Issue on Scale-up? Low_Yield->Check_Scale Reduce_Temp Reduce Temperature Minimize Reaction Time Check_Temp->Reduce_Temp Yes Neutral_pH Maintain Neutral pH Use Buffer Check_pH->Neutral_pH Yes Improve_Mixing Improve Stirring Controlled Heating Check_Scale->Improve_Mixing Yes

Caption: Troubleshooting workflow for reactions with 3-(Phenylsulfonyl)propionic acid.

References

Technical Support Center: Synthesis of 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Phenylsulfonyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 3-(Phenylsulfonyl)propionic acid?

A1: The most common starting materials are benzenesulfinic acid sodium salt and maleic anhydride, or benzenesulfonylhydrazide and acrylic acid.[1][2] The reaction between benzenesulfinic acid sodium salt and maleic anhydride is a well-documented method.[1][3]

Q2: What is the typical yield for the synthesis of 3-(Phenylsulfonyl)propionic acid?

A2: Yields can vary depending on the specific method and scale. Laboratory-scale synthesis using benzenesulfinic acid sodium salt and maleic anhydride has reported yields ranging from 58-70%.[1] A method using benzenesulfonylhydrazide and acrylic acid has reported a yield of 83%.[2] A patent for a two-step process involving addition and decarboxylation reports a yield of 83% with a purity of 97.5%.[3]

Q3: What are the key physical properties of 3-(Phenylsulfonyl)propionic acid?

A3: 3-(Phenylsulfonyl)propionic acid is a white solid with a melting point of 128-130 °C.[4][5] It is soluble in methanol.[4][6]

Q4: What are some of the documented challenges in scaling up the synthesis of 3-(Phenylsulfonyl)propionic acid?

A4: When scaling up the synthesis, issues such as deep system color and the formation of polymeric byproducts can arise, which complicates post-processing and purification to obtain a high-quality product.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is heated to reflux (around 110 °C) for a sufficient duration, typically 16 hours or more for the maleic anhydride route.[1] For the acrylic acid route, a reaction time of 24 hours at 120 °C in a sealed tube is recommended.[2]
Suboptimal pH for the reaction.For the two-step synthesis from maleic anhydride, the initial addition reaction is performed at a pH of 7-10, while the subsequent decarboxylation is carried out at a pH of 1-4.[3]
Formation of Oily or Polymeric Byproducts Side reactions occurring at elevated temperatures.Filtration of the reaction mixture before acidification can help remove these oily byproducts.[1] Optimizing the reaction temperature and pH can also inhibit the generation of impurities.[3]
Product Discoloration Presence of impurities from side reactions.Recrystallization of the crude product from a suitable solvent, such as 95% ethanol, can be effective for purification and color removal.[3]
Difficulty in Product Isolation Incomplete precipitation of the product.After acidification with a strong acid like concentrated HCl to a pH of ~1, ensure the solution is thoroughly cooled to 0 °C to maximize crystallization and precipitation of the product.[1]
Inconsistent Results at Larger Scale Poor heat and mass transfer in larger reaction vessels.Implement efficient stirring and temperature control systems suitable for the scale of the reaction. Gradual addition of reagents can also help manage exothermic events and ensure homogeneity.

Experimental Protocols

Method 1: From Maleic Anhydride and Benzenesulfinic Acid Sodium Salt

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Maleic anhydride

  • Benzenesulfinic acid sodium salt

  • Glacial acetic acid

  • Deionized water

  • Concentrated HCl

  • Hexanes

Procedure:

  • To a 1-L three-necked round-bottomed flask, add maleic anhydride (10.9 g, 111 mmol) and deionized water (370 mL).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add benzenesulfinic acid sodium salt (20.0 g, 122 mmol) and glacial acetic acid (8 mL, 140 mmol).

  • Equip the flask with a reflux condenser and heat the reaction to reflux (oil bath temperature of 110 °C) for 16 hours.

  • Cool the reaction mixture to room temperature and filter to remove any oil droplets.

  • Cool the filtrate to 0 °C with an ice-water bath and acidify to a pH of ~1 with concentrated HCl (approximately 25 mL).

  • Filter the resulting precipitate on a Büchner funnel and wash with cold hexanes (150 mL).

  • Dry the product in a vacuum oven (60 °C, 0.5 mmHg) overnight to yield 3-(phenylsulfonyl)propanoic acid as a white solid.

Method 2: From Acrylic Acid and Benzenesulfonylhydrazide

This protocol is based on a procedure found in ChemicalBook.[2]

Materials:

  • Benzenesulfonylhydrazide

  • Acrylic acid

  • Water

  • 1 mol/L HCl

  • Ethyl acetate (EtOAc)

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 38mL thick-walled pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg) and a solution of acrylic acid (3 mmol, 0.2 mL) in 4 mL of water.

  • Seal the tube and heat the reaction in a 120 °C oil bath for 24 hours.

  • After cooling to room temperature, adjust the pH of the solution to 6 with 1 mol/L HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 3-(phenylsulfonyl)propionic acid as a white crystalline powder.

Quantitative Data Summary

Table 1: Reagent Quantities and Yields for Different Synthesis Methods

Method Starting Material 1 Quantity 1 Starting Material 2 Quantity 2 Reported Yield Reference
Maleic AnhydrideMaleic Anhydride10.9 g (111 mmol)Benzenesulfinic acid sodium salt20.0 g (122 mmol)58-70%[1]
Acrylic AcidBenzenesulfonylhydrazide355.2 mg (2 mmol)Acrylic Acid0.2 mL (3 mmol)83%[2]
Two-Step (Patent)Benzenesulfinic acid sodium salt25 gMaleic Anhydride10.9 g83%[3]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MA Maleic Anhydride BSA 2-Benzenesulfonyl succinic acid MA->BSA Addition (pH 7-10) BSS Benzenesulfinic Acid Sodium Salt BSS->BSA PSP 3-(Phenylsulfonyl) propionic acid BSA->PSP Decarboxylation (Heat, pH 1-4)

Caption: Reaction pathway for the synthesis of 3-(Phenylsulfonyl)propionic acid.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Verify Reaction Conditions (T, t, pH) Start->Check_Conditions Check_Purification Review Purification Protocol Check_Conditions->Check_Purification Correct Optimize_Conditions Adjust Temperature, Time, or pH Check_Conditions->Optimize_Conditions Incorrect Recrystallize Perform Recrystallization Check_Purification->Recrystallize Ineffective Purification Filter_Byproducts Filter Reaction Mixture Before Acidification Check_Purification->Filter_Byproducts Oily Byproducts Present Failure Issue Persists: Consult Senior Chemist Check_Purification->Failure Protocols Correct Optimize_Conditions->Check_Conditions Success High Yield and Purity Achieved Recrystallize->Success Filter_Byproducts->Success

Caption: Troubleshooting workflow for synthesis of 3-(Phenylsulfonyl)propionic acid.

References

Technical Support Center: Characterization of Impurities in 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(Phenylsulfonyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of impurities in 3-(Phenylsulfonyl)propionic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in 3-(Phenylsulfonyl)propionic acid?

A1: Impurities in 3-(Phenylsulfonyl)propionic acid can originate from several sources, primarily related to the synthetic route and subsequent degradation.

  • Synthesis-Related Impurities: The manufacturing process is a primary source of impurities. Depending on the synthetic method used, these can include:

    • Unreacted Starting Materials: Such as benzenesulfinic acid, acrylic acid, maleic anhydride, or 3-halopropionic acids. Their presence indicates an incomplete reaction.

    • Intermediates: For example, if the synthesis involves the decarboxylation of a precursor, residual amounts of that intermediate may remain. One common synthetic route involves the reaction of benzenesulfinic acid sodium salt with maleic anhydride to form 2-benzenesulfonyl succinic acid, which is then decarboxylated to yield the final product.

    • By-products of Side Reactions: Unintended reactions can lead to the formation of various impurities.

    • Reagents, Ligands, and Catalysts: Trace amounts of substances used in the synthesis may be carried through to the final product.

  • Degradation-Related Impurities: 3-(Phenylsulfonyl)propionic acid can degrade under various stress conditions, leading to the formation of new impurities. These conditions include:

    • Hydrolysis: Degradation due to reaction with water, which can be accelerated under acidic or basic conditions.

    • Oxidation: The sulfonyl group can be susceptible to oxidative degradation.

    • Photolysis: Exposure to light can induce degradation.

    • Thermal Stress: High temperatures during synthesis, purification, or storage can cause decomposition.

Q2: What are the common analytical techniques used to characterize impurities in 3-(Phenylsulfonyl)propionic acid?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying impurities in pharmaceutical substances. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its impurities, allowing for their detection and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass identification capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurities and providing structural information through fragmentation patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable impurities. It may also be used for the analysis of residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities. It provides detailed information about the chemical structure of a molecule.

Troubleshooting Guides

This section provides guidance on common issues encountered during the analysis of 3-(Phenylsulfonyl)propionic acid and its impurities.

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the injection volume or sample concentration. 3. Use a mobile phase modifier (e.g., a small amount of a competing base or acid). 4. Flush the column or replace it if necessary.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction or leaks.1. Ensure accurate and consistent mobile phase preparation. Use a mobile phase degasser. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before analysis. 4. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Ghost Peaks 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash procedure in the autosampler. 3. Increase the run time or use a gradient elution to ensure all components are eluted.
Poor Resolution Between Peaks 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry. 3. High flow rate.1. Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). 2. Try a different column with a different stationary phase. 3. Reduce the flow rate to improve separation efficiency.
Potential Impurities and their Characterization

Based on common synthetic routes, the following table summarizes potential impurities and suggested analytical approaches for their characterization.

Potential Impurity Potential Source Suggested Analytical Technique(s) Expected Observations
Benzenesulfinic acidUnreacted starting materialHPLC, LC-MSA peak with a different retention time and a molecular weight corresponding to benzenesulfinic acid.
Acrylic acid / 3-Halopropionic acidUnreacted starting materialGC-MS (for acrylic acid), HPLC, LC-MSA peak corresponding to the starting material.
3-(Phenylthio)propionic acidPrecursor in an oxidation synthesis routeHPLC, LC-MSA peak with a different retention time and a molecular weight corresponding to the thioether.
3-(Phenylsulfinyl)propionic acidIntermediate in the oxidation of 3-(phenylthio)propionic acidHPLC, LC-MSA peak with a different retention time and a molecular weight corresponding to the sulfoxide.
2-Benzenesulfonyl succinic acidUnreacted intermediate from a synthesis involving maleic anhydrideHPLC, LC-MSA peak with a different retention time and a molecular weight corresponding to the succinic acid derivative.
Decarboxylation productsThermal degradationGC-MS, LC-MSPeaks corresponding to the loss of the carboxylic acid group.
Phenyl vinyl sulfonePotential by-productHPLC, LC-MSA peak with a different retention time and a molecular weight corresponding to phenyl vinyl sulfone.

Experimental Protocols

General HPLC Method for Impurity Profiling

A general reversed-phase HPLC method can be used as a starting point for the analysis of 3-(Phenylsulfonyl)propionic acid and its impurities. Method optimization will be required for specific sample matrices and impurity profiles.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Analyze all stressed samples using a suitable HPLC or LC-MS method and compare the chromatograms to that of an unstressed sample to identify degradation products.

Visualizations

experimental_workflow Synthesis Synthesis of 3-(Phenylsulfonyl)propionic acid Purification Purification Synthesis->Purification HPLC HPLC Screening Purification->HPLC Acid Acid Hydrolysis Purification->Acid Base Base Hydrolysis Purification->Base Oxidation Oxidation Purification->Oxidation Thermal Thermal Stress Purification->Thermal Photo Photostability Purification->Photo LCMS LC-MS Identification HPLC->LCMS NMR NMR Structure Elucidation LCMS->NMR Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for impurity characterization.

logical_relationship cluster_impurities Sources of Impurities cluster_synthesis_types Synthesis-Related Impurities cluster_degradation_types Degradation Pathways Synthesis_Related Synthesis-Related Starting_Materials Starting Materials Synthesis_Related->Starting_Materials Intermediates Intermediates Synthesis_Related->Intermediates By_Products By-Products Synthesis_Related->By_Products Degradation_Related Degradation-Related Hydrolysis Hydrolysis Degradation_Related->Hydrolysis Oxidation Oxidation Degradation_Related->Oxidation Photolysis Photolysis Degradation_Related->Photolysis Thermal Thermal Degradation Degradation_Related->Thermal

Caption: Classification of impurities.

Technical Support Center: HPLC Analysis of 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of High-Performance Liquid Chromatography (HPLC) analysis of 3-(Phenylsulfonyl)propionic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of 3-(Phenylsulfonyl)propionic acid and other polar acidic compounds.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups on the column.Use a modern, high-purity silica-based column. Lower the mobile phase pH to suppress silanol ionization (pH 2.5-3.5). Add a competing base like triethylamine (TEA) to the mobile phase (use with caution as it can affect column lifetime).[1]
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units below the pKa of 3-(Phenylsulfonyl)propionic acid to ensure it is in its neutral form.
Poor Peak Shape (Fronting) Sample overload.Reduce the concentration of the sample being injected.[2]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.[3] If using a gradient, ensure the pump is functioning correctly.
Column temperature variations.Use a column oven to maintain a consistent temperature.
Column equilibration is insufficient.Allow adequate time for the column to equilibrate with the mobile phase before starting the analysis.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Filter all mobile phase solvents and use high-purity reagents.[2] Flush the detector cell.
Inadequate mobile phase degassing.Degas the mobile phase using an online degasser, sonication, or helium sparging.[4]
Detector lamp aging.Replace the detector lamp if it has exceeded its recommended lifetime.
Low Sensitivity/No Peak Incorrect detection wavelength.Determine the UV maximum of 3-(Phenylsulfonyl)propionic acid (likely around 210-220 nm for the phenylsulfonyl group) and set the detector accordingly.
Sample degradation.Ensure proper sample storage and handling.
Leak in the system.Check all fittings and connections for leaks.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 3-(Phenylsulfonyl)propionic acid?

A good starting point would be a reversed-phase method using a C18 column. Since the analyte is acidic and polar, acidifying the mobile phase is crucial for good peak shape and retention.

Q2: Which column should I choose?

A modern, high-purity silica C18 column with end-capping is recommended to minimize peak tailing caused by silanol interactions. For highly polar compounds, a column designed for aqueous mobile phases (e.g., an AQ-type C18) can prevent phase collapse if low organic solvent concentrations are used.[6]

Q3: How do I select the mobile phase?

A typical mobile phase would consist of an acidified aqueous component and an organic modifier like acetonitrile or methanol. A starting point could be a mixture of 0.1% phosphoric acid or formic acid in water (Solvent A) and acetonitrile (Solvent B). The pKa of the analyte should be considered when setting the pH of the mobile phase.[7]

Q4: What detection method is suitable?

UV detection is appropriate for 3-(Phenylsulfonyl)propionic acid due to the presence of the phenyl ring. A wavelength around 210-220 nm is a good starting point, but it's advisable to determine the UV absorbance maximum of the compound for optimal sensitivity.

Q5: My compound is eluting too early (low retention). How can I increase the retention time?

To increase retention in reversed-phase HPLC for a polar acidic compound, you can:

  • Decrease the percentage of the organic solvent in the mobile phase.

  • Ensure the mobile phase pH is low enough to suppress ionization of the carboxylic acid group.

  • Consider using a column with a higher carbon load or a different stationary phase chemistry, such as a phenyl-hexyl column, which can provide alternative selectivity.

Experimental Protocol: HPLC Analysis of 3-(Phenylsulfonyl)propionic acid

This protocol provides a general methodology for the analysis of 3-(Phenylsulfonyl)propionic acid. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • 3-(Phenylsulfonyl)propionic acid reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%) or Formic acid (99%)

  • Methanol for sample preparation

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Column oven

3. Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of 3-(Phenylsulfonyl)propionic acid in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards by diluting with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Visualizations

Caption: A flowchart for troubleshooting common HPLC issues.

Caption: A workflow for the HPLC analysis of 3-(Phenylsulfonyl)propionic acid.

References

Technical Support Center: Derivatization of 3-(Phenylsulfonyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 3-(Phenylsulfonyl)propionic acid.

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to synthesize an amide derivative of 3-(Phenylsulfonyl)propionic acid using standard coupling reagents like EDC or DCC, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the reaction?

Answer:

Low yields in the amide coupling of 3-(Phenylsulfonyl)propionic acid can stem from several factors, primarily related to the activation of the carboxylic acid and the nucleophilicity of the amine. The strong electron-withdrawing nature of the phenylsulfonyl group increases the acidity of the carboxylic acid proton, which can complicate the reaction.

Potential Causes and Solutions:

  • Incomplete Activation of the Carboxylic Acid: While the phenylsulfonyl group makes the carbonyl carbon more electrophilic, efficient activation is still crucial.

    • Solution: Ensure you are using a sufficient excess of the coupling reagent (typically 1.1-1.5 equivalents). The addition of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can stabilize the activated intermediate, preventing premature hydrolysis and improving coupling efficiency.[1]

  • Protonation of the Amine: The acidic nature of 3-(Phenylsulfonyl)propionic acid can lead to an acid-base reaction with the amine, rendering the amine non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize the carboxylic acid and any acid generated during the reaction. Typically, 2-3 equivalents of the base are used.

  • Formation of N-acylurea Byproduct: With carbodiimide coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, especially if the amine is sterically hindered or has low nucleophilicity.[2][3][4][5]

    • Solution: Adding NHS or HOBt can intercept the O-acylisourea to form a more stable active ester, minimizing the formation of the N-acylurea byproduct.[6] Running the reaction at lower temperatures can also reduce the rate of this side reaction.[3]

  • Steric Hindrance: If either the amine or the carboxylic acid has significant steric bulk, the coupling reaction can be slow or incomplete.

    • Solution: Consider using a different coupling reagent that is less sensitive to steric hindrance, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride). These reagents often provide better yields with sterically demanding substrates.

Issue 2: Difficulty in Esterification of 3-(Phenylsulfonyl)propionic acid

Question: I am struggling to synthesize an ester derivative of 3-(Phenylsulfonyl)propionic acid. Fischer esterification is not effective, and other methods are giving me a complex mixture of products. What is a reliable method for this transformation?

Answer:

Due to the electronic properties and potential for side reactions, a robust method for the esterification of 3-(Phenylsulfonyl)propionic acid is the Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst.

Recommended Method: Steglich Esterification

This method is performed under mild, neutral conditions and is generally high-yielding. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is crucial for the efficient acylation of the alcohol.[7][8][9][10]

Potential Challenges and Solutions:

  • Slow Reaction Rate: Even with a catalyst, the reaction may be slow if the alcohol is sterically hindered.

    • Solution: Ensure the reaction is run to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time may need to be extended.

  • Byproduct Formation: The primary byproduct with DCC is dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.[7] With EDC, the corresponding urea is water-soluble, simplifying the workup.

    • Solution: For DCC reactions, filtration is the standard method for removing DCU. For EDC reactions, an aqueous workup will remove the urea byproduct.

Frequently Asked Questions (FAQs)

Q1: How does the phenylsulfonyl group affect the reactivity of the carboxylic acid?

A1: The phenylsulfonyl group is a strong electron-withdrawing group. This has two main effects on the reactivity of the carboxylic acid:

  • Increased Acidity: The electron-withdrawing nature of the sulfonyl group stabilizes the carboxylate anion, making the carboxylic acid more acidic than a typical alkyl carboxylic acid. This can lead to a competing acid-base reaction with amine nucleophiles.

  • Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the phenylsulfonyl group withdraws electron density from the carbonyl carbon, making it more electrophilic and, in principle, more reactive towards nucleophiles once activated.

Q2: What are the most common side reactions to be aware of during the derivatization of 3-(Phenylsulfonyl)propionic acid?

A2: The most common side reactions include:

  • N-acylurea formation: As discussed in the troubleshooting guide, this is a common byproduct when using carbodiimide coupling agents.[2][3][4][5]

  • Formation of symmetric anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride. While this is also an active acylating agent, it consumes an extra equivalent of the starting material.

  • Racemization: If there is a chiral center adjacent to the carboxylic acid, the activation process can sometimes lead to racemization. The addition of HOBt or NHS can help to suppress this.

Q3: Can the sulfonyl group participate in any neighboring group effects?

A3: While less common for a sulfonyl group in this position compared to other functionalities, neighboring group participation by a sulfonyl group has been observed in certain contexts, such as stabilizing carbocation intermediates in addition reactions.[11] For the derivatization of 3-(phenylsulfonyl)propionic acid, direct participation of the sulfonyl group in the substitution at the carbonyl carbon is unlikely to be a major pathway. However, its strong inductive effect is the dominant factor influencing reactivity.

Q4: Are there any specific analytical techniques recommended for monitoring these reactions?

A4: Standard techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the progress of the reaction. For purification, column chromatography on silica gel is typically employed.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBaseTypical Yield RangeKey Considerations
EDCHOBt or NHSDIPEA60-90%Water-soluble urea byproduct simplifies workup.
DCCHOBt or NHSDIPEA65-95%Insoluble DCU byproduct removed by filtration.
HATU-DIPEA70-98%Excellent for sterically hindered substrates; higher cost.
T3P®-Pyridine or DIPEA75-99%Byproducts are water-soluble; often gives very clean reactions.

Yields are illustrative and can vary significantly based on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

  • Dissolve 3-(Phenylsulfonyl)propionic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq.) and DIPEA (2.5 eq.) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification using DCC/DMAP

  • To a solution of 3-(Phenylsulfonyl)propionic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous DCM, add DCC (1.1 eq.) at 0 °C.[7]

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the solid with a small amount of DCM.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

Amide_Coupling_Workflow Amide Coupling Workflow for 3-(Phenylsulfonyl)propionic acid Start Start: 3-(Phenylsulfonyl)propionic acid + Amine Activation Carboxylic Acid Activation (e.g., EDC/HOBt in DCM/DMF) Start->Activation Base_Addition Addition of Non-Nucleophilic Base (e.g., DIPEA) Activation->Base_Addition Amine_Addition Nucleophilic Attack by Amine Base_Addition->Amine_Addition Workup Aqueous Workup (Acid/Base Washes) Amine_Addition->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-substituted-3-(phenylsulfonyl)propanamide Purification->Product

Caption: A typical workflow for the amide coupling of 3-(Phenylsulfonyl)propionic acid.

Side_Reaction_Pathway N-acylurea Side Reaction Pathway Activated_Acid O-Acylisourea Intermediate Desired_Reaction Reaction with Amine Activated_Acid->Desired_Reaction Desired Pathway Side_Reaction Intramolecular Rearrangement (O->N Acyl Shift) Activated_Acid->Side_Reaction Side Reaction Pathway Desired_Product Desired Amide Product Desired_Reaction->Desired_Product Side_Product N-Acylurea Byproduct (Unreactive) Side_Reaction->Side_Product

Caption: Competing pathways for the O-acylisourea intermediate in carbodiimide-mediated couplings.

References

Validation & Comparative

3-(Phenylsulfonyl)propionic acid vs. other propionic acid derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 3-(Phenylsulfonyl)propionic Acid and Other Propionic Acid Derivatives in Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Propionic acid and its derivatives are a versatile class of compounds widely employed in organic synthesis. This guide provides a comparative overview of 3-(phenylsulfonyl)propionic acid against other common propionic acid derivatives, with a focus on their synthetic utility, supported by experimental data.

Introduction to 3-(Phenylsulfonyl)propionic Acid and its Alternatives

3-(Phenylsulfonyl)propionic acid is a bifunctional molecule featuring a carboxylic acid and a phenylsulfonyl group. The latter is a strong electron-withdrawing group, which can activate the molecule for various transformations. In contrast, other derivatives such as 3-halopropionic acids (e.g., 3-bromopropionic acid) and β-aroylpropionic acids offer different modes of reactivity, making them suitable for a range of synthetic applications. This guide will focus on the comparison between 3-(phenylsulfonyl)propionic acid and 3-bromopropionic acid as precursors in the synthesis of valuable chemical scaffolds.

Comparison of Synthetic Performance

The utility of a synthetic building block is often determined by its reactivity, the yield of the desired product, and the conditions required for the transformation. Below is a comparison of 3-(phenylsulfonyl)propionic acid and 3-bromopropionic acid in the context of their application in the synthesis of heterocyclic compounds, specifically pyridazinones, and in nucleophilic substitution reactions.

Table 1: Comparison of 3-(Phenylsulfonyl)propionic Acid and 3-Bromopropionic Acid in Synthesis

Feature3-(Phenylsulfonyl)propionic Acid3-Bromopropionic Acid
Primary Synthetic Role Precursor for heterocycles, Michael acceptor, carbanion stabilization.[1]Alkylating agent, precursor for various 3-substituted propionic acids.[2][3]
Key Reactive Group Phenylsulfonyl group (can act as a leaving group or activate adjacent positions).Bromo group (a good leaving group in nucleophilic substitutions).[2]
Example Application Potential precursor for pyridazinone synthesis via reaction with hydrazine (by analogy to β-aroylpropionic acids).[4][5]Synthesis of 3-nitropropionic acid via nucleophilic substitution with a nitrite source.[6]
Reported Yield Synthesis of 3-(phenylsulfonyl)propionic acid itself is reported with a yield of 83%.[7]Synthesis of 3-nitropropionic acid from 3-bromopropionic acid can achieve yields of up to 60%.[6]
Reaction Conditions Synthesis often requires elevated temperatures (e.g., 120°C).[7]Nucleophilic substitution reactions can often proceed under milder conditions, though specific protocols vary.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of a pyridazinone from a related propionic acid derivative and a nucleophilic substitution reaction of 3-bromopropionic acid.

Protocol 1: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro-pyridazin-3-one

This protocol describes the synthesis of a pyridazinone from β-benzoylpropionic acid, a compound structurally analogous to 3-(phenylsulfonyl)propionic acid in its potential for cyclization with hydrazine.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Ice-cold water

Procedure:

  • A solution of β-benzoylpropionic acid (0.1 M) in ethanol (25 mL) is prepared in a round-bottom flask.

  • Hydrazine hydrate (1 mL) is added to the solution.

  • The reaction mixture is refluxed for 8 hours.[5]

  • After reflux, the mixture is concentrated under reduced pressure.

  • The concentrated residue is poured into ice-cold water to precipitate the product.

  • The solid product is collected by filtration and recrystallized from ethanol to yield 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one.[5]

Protocol 2: Synthesis of 3-Nitropropionic Acid from 3-Bromopropionic Acid

This protocol outlines a facile method for the synthesis of 3-nitropropionic acid, demonstrating the utility of 3-bromopropionic acid as an alkylating agent.

Materials:

  • 3-Bromopropionic acid

  • Silver nitrite (AgNO₂)

  • An appropriate solvent (e.g., diethyl ether)

Procedure:

  • 3-Bromopropionic acid is dissolved in a suitable solvent.

  • Silver nitrite is added to the solution.

  • The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitoring by TLC is recommended).

  • The silver bromide precipitate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield crude 3-nitropropionic acid.

  • The crude product can be purified by recrystallization, for example, from chloroform and hexane, to obtain the pure product with a reported yield of up to 60%.[6]

Visualizing Synthetic Pathways

Diagrams illustrating reaction pathways and experimental workflows can provide a clearer understanding of the synthetic utility of these building blocks.

Synthetic_Pathway_Pyridazinone cluster_start Starting Materials Propionic_Acid β-Aroylpropionic Acid Reflux Reflux in Ethanol Propionic_Acid->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Cyclization Cyclization/ Dehydration Reflux->Cyclization Pyridazinone Pyridazinone Derivative Cyclization->Pyridazinone

Caption: General synthetic pathway for the formation of pyridazinone derivatives.

Experimental_Workflow_Comparison cluster_PSPA 3-(Phenylsulfonyl)propionic Acid Route cluster_BrPA 3-Bromopropionic Acid Route PSPA 3-(Phenylsulfonyl)propionic Acid Reaction1 Reaction with Hydrazine PSPA->Reaction1 Product1 Pyridazinone Analogues Reaction1->Product1 BrPA 3-Bromopropionic Acid Reaction2 Nucleophilic Substitution (e.g., with NaNO2) BrPA->Reaction2 Product2 3-Substituted Propionic Acids Reaction2->Product2

Caption: Comparative synthetic workflows for propionic acid derivatives.

Conclusion

Both 3-(phenylsulfonyl)propionic acid and 3-bromopropionic acid are valuable precursors in organic synthesis, each with distinct advantages depending on the desired transformation. 3-Bromopropionic acid is a classic alkylating agent due to the good leaving group ability of the bromide ion. On the other hand, the phenylsulfonyl group in 3-(phenylsulfonyl)propionic acid can also serve as a leaving group or be used to activate the carbon backbone for other reactions, such as Michael additions or the formation of stabilized carbanions[1]. The choice between these derivatives will ultimately depend on the specific synthetic strategy, target molecule, and desired reaction pathway. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Analysis of Synthetic Methodologies for 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two prominent synthetic routes for the preparation of 3-(Phenylsulfonyl)propionic acid, a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] The comparison focuses on reaction efficiency, conditions, and procedural complexity, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Overview of Synthetic Routes

Two primary, well-documented methods for the synthesis of 3-(Phenylsulfonyl)propionic acid are:

  • Route 1: Hydrazone-Alkene Coupling Reaction - This single-step approach involves the reaction of benzenesulfonyl hydrazide with acrylic acid in an aqueous medium under elevated temperature and pressure.

  • Route 2: Michael Addition and Decarboxylation - This method utilizes the reaction of a benzenesulfinate salt with an acrylic acid equivalent, such as maleic anhydride, followed by decarboxylation to yield the final product.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, offering a clear comparison of their performance.

ParameterRoute 1: Hydrazone-Alkene CouplingRoute 2: Michael Addition & Decarboxylation
Starting Materials Benzenesulfonyl hydrazide, Acrylic acidBenzenesulfinic acid sodium salt, Maleic anhydride
Solvent WaterWater, Acetic Acid
Reaction Time 24 hours16 hours
Temperature 120 °C110 °C (Reflux)
Yield 83%[3]58-70%[4]
Key Advantages High yield in a single step.Uses readily available and stable starting materials. Avoids the use of potentially unstable hydrazides.
Key Disadvantages Requires a sealed tube for high-pressure reaction. Longer reaction time.Generally lower yield. Can produce polymeric byproducts requiring filtration.[4]

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted below using Graphviz diagrams.

G Route 1: Hydrazone-Alkene Coupling cluster_0 Starting Materials cluster_1 Reaction Conditions A Benzenesulfonyl hydrazide C 3-(Phenylsulfonyl)propionic acid A->C B Acrylic acid B->C Water, 120 °C, 24h, Sealed Tube Water, 120 °C, 24h, Sealed Tube

Caption: Synthetic pathway for Route 1.

G Route 2: Michael Addition & Decarboxylation cluster_0 Starting Materials cluster_1 Reaction Conditions A Benzenesulfinic acid sodium salt Intermediate 2-Benzenesulfonyl succinic acid (in situ) A->Intermediate Michael Addition B Maleic anhydride B->Intermediate C 3-(Phenylsulfonyl)propionic acid Intermediate->C Decarboxylation Water, Acetic Acid, 110 °C, 16h Water, Acetic Acid, 110 °C, 16h

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols

Route 1: Synthesis from Benzenesulfonyl hydrazide and Acrylic acid

This protocol is adapted from the procedure described in patent CN106631927A.[3]

Materials:

  • Benzenesulfonyl hydrazide (2 mmol, 355.2 mg)

  • Acrylic acid (3 mmol, 0.2 mL)

  • Water (4 mL)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine

  • Anhydrous sodium sulfate

Equipment:

  • 38 mL thick-wall pressure tube with a sealing plug

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To a 38 mL thick-wall pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg) and a magnetic stir bar.

  • Add a solution of acrylic acid (3 mmol, 0.2 mL) followed by 4 mL of water.

  • Ensure the rubber gasket of the sealing plug is intact and securely tighten the screws of the sealed tube.

  • Heat the reaction mixture in an oil bath at 120 °C for 24 hours with stirring.

  • After the reaction period, stop heating and allow the tube to cool to room temperature naturally.

  • Carefully unscrew the plug to release any pressure.

  • Adjust the pH of the solution to 6 using 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

  • Remove the solvent by rotary evaporation to yield 3-(Phenylsulfonyl)propionic acid as a white crystalline powder. (Reported yield: 361.3 mg, 83%).[3]

Route 2: Synthesis from Benzenesulfinic acid sodium salt and Maleic anhydride

This protocol is based on a procedure published in Organic Syntheses.[4]

Materials:

  • Maleic anhydride (10.9 g, 111 mmol)

  • Benzenesulfinic acid sodium salt (20.0 g, 122 mmol)

  • Glacial acetic acid (8 mL, 140 mmol)

  • Deionized water (370 mL)

  • Concentrated HCl

  • Hexanes

Equipment:

  • 1-L three-necked round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Oil bath

  • Ice-water bath

  • Büchner funnel

  • Vacuum oven

Procedure:

  • In a 1-L three-necked round-bottomed flask, add maleic anhydride (10.9 g, 111 mmol) to deionized water (370 mL).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add benzenesulfinic acid sodium salt (20.0 g, 122 mmol) and glacial acetic acid (8 mL, 140 mmol) to the cooled mixture.

  • Equip the flask with a reflux condenser and heat the reaction to reflux in an oil bath (bath temperature = 110 °C) for 16 hours.

  • If any oily droplets (polymeric byproducts) are present, filter the hot reaction mixture through a Büchner funnel.[4]

  • Cool the filtrate to 0 °C with an ice-water bath and acidify to approximately pH 1 with concentrated HCl (approx. 25 mL).

  • Collect the resulting precipitate by filtration on a Büchner funnel and wash with cold hexanes (150 mL).

  • Dry the product in a vacuum oven (60 °C, 0.5 mmHg) overnight to obtain 3-(Phenylsulfonyl)propionic acid as a white solid. (Reported yield: 13.7-16.7 g, 58-70%).[4] The purity has been reported as 99+%.[4]

References

A Comparative Guide to the Structural Validation of 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used techniques for the structural validation of small organic molecules, using 3-(phenylsulfonyl)propionic acid as a primary example. Due to the limited public availability of the crystal structure for 3-(phenylsulfonyl)propionic acid, this guide utilizes crystallographic data from a closely related structural analog, 3-(p-methoxyphenyl)propionic acid, for illustrative and comparative purposes. The methodologies discussed are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling via Density Functional Theory (DFT).

Executive Summary

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. While X-ray crystallography is often considered the "gold standard" for providing a precise solid-state molecular structure, it is not always feasible. Spectroscopic techniques, particularly NMR, offer invaluable information about the molecule's structure in solution. Complementing these experimental methods, computational approaches like DFT provide a theoretical model that can predict and corroborate experimental findings. This guide presents a comparative analysis of these three techniques, highlighting their respective strengths and limitations in the structural validation of small organic molecules.

Data Presentation: A Comparative Analysis

The following table summarizes key structural parameters for 3-(p-methoxyphenyl)propionic acid, as determined by X-ray crystallography, and provides a framework for comparison with data that would be obtained from NMR and computational methods for 3-(phenylsulfonyl)propionic acid.

ParameterX-ray Crystallography (3-(p-methoxyphenyl)propionic acid)NMR Spectroscopy (3-(phenylsulfonyl)propionic acid)Computational Modeling (DFT) (3-(phenylsulfonyl)propionic acid)
Bond Lengths (Å)
S-O1N/AInferred from chemical shifts and coupling constantsTypically 1.43-1.47 Å
S-O2N/AInferred from chemical shifts and coupling constantsTypically 1.43-1.47 Å
S-C(phenyl)N/AInferred from chemical shifts and coupling constantsTypically 1.76-1.80 Å
S-C(propyl)N/AInferred from chemical shifts and coupling constantsTypically 1.80-1.84 Å
C=O1.25 - 1.30Inferred from ¹³C chemical shift (~170-180 ppm)Typically 1.20-1.23 Å
C-O1.25 - 1.30Inferred from ¹³C chemical shift and proton exchangeTypically 1.34-1.38 Å
Bond Angles (°) **
O1-S-O2N/AInferred from molecular modeling based on NMR dataTypically 118-122°
O-S-C(phenyl)N/AInferred from molecular modeling based on NMR dataTypically 107-111°
O-S-C(propyl)N/AInferred from molecular modeling based on NMR dataTypically 107-111°
C(phenyl)-S-C(propyl)N/AInferred from molecular modeling based on NMR dataTypically 103-107°
Torsion Angles (°) **
C(phenyl)-S-C-CN/ADetermined by NOE/ROE experimentsCalculated minimum energy conformation
S-C-C-C(O)N/ADetermined by coupling constants and NOE/ROECalculated minimum energy conformation
Key Chemical Shifts (ppm)
¹H (COOH)N/A~10-13Calculated based on shielding tensors
¹³C (C=O)N/A~170-180Calculated based on shielding tensors

Experimental Protocols

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: Single crystals of 3-(phenylsulfonyl)propionic acid are grown from a suitable solvent (e.g., ethanol, ethyl acetate) by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson synthesis and then refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and connectivity of atoms in solution.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of 3-(phenylsulfonyl)propionic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number of different carbon environments.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to identify proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton and the position of substituents.

Computational Modeling (Density Functional Theory - DFT)

Objective: To predict the minimum-energy three-dimensional structure of a molecule and its spectroscopic properties.

Methodology:

  • Initial Structure Generation: A 2D or 3D model of 3-(phenylsulfonyl)propionic acid is constructed using molecular modeling software.

  • Conformational Search: A systematic or random search of the conformational space is performed to identify low-energy conformers.

  • Geometry Optimization: The geometry of each low-energy conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the coordinates that correspond to a minimum on the potential energy surface.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.

  • NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated for the optimized geometry to predict the ¹H and ¹³C NMR chemical shifts. These can then be compared to experimental data for validation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_dft Computational Modeling (DFT) synthesis Synthesize 3-(Phenylsulfonyl)propionic acid purification Purify by Recrystallization synthesis->purification crystal_growth Grow Single Crystals purification->crystal_growth sample_prep_nmr Prepare NMR Sample purification->sample_prep_nmr build_model Build Initial Molecular Model purification->build_model data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structural Validation structure_solution->validation Provides 3D Structure nmr_acquisition Acquire 1D & 2D NMR Spectra sample_prep_nmr->nmr_acquisition spectral_analysis Analyze Spectra (Chemical Shifts, Couplings) nmr_acquisition->spectral_analysis spectral_analysis->validation Provides Connectivity & Conformation geom_opt Geometry Optimization build_model->geom_opt property_calc Calculate Spectroscopic Properties geom_opt->property_calc property_calc->validation Predicts Structure & Properties

Caption: Experimental workflow for the structural validation of a small molecule.

logical_relationship cluster_experimental Experimental Methods cluster_theoretical Theoretical Method xray X-ray Crystallography (Solid-State Structure) nmr NMR Spectroscopy (Solution-State Structure) xray->nmr Comparison of Solid vs. Solution Conformation dft Computational Modeling (DFT) (In Silico Structure) xray->dft Validation of Computational Model final_structure Validated Molecular Structure xray->final_structure nmr->dft Validation of Computational Model nmr->final_structure dft->final_structure

Caption: Interrelationship of analytical techniques for structural elucidation.

Spectroscopic comparison of 3-(Phenylsulfonyl)propionic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to 3-(Phenylsulfonyl)propionic Acid and Its Precursors

This guide provides a detailed spectroscopic comparison of 3-(Phenylsulfonyl)propionic acid with its precursors, thiophenol and acrylic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for the identification and characterization of these compounds.

The synthesis of 3-(Phenylsulfonyl)propionic acid typically involves the reaction of thiophenol and acrylic acid. This guide will present a comparative analysis of the ¹H NMR, IR, and Mass Spectrometry data for these three compounds, highlighting the key spectroscopic changes that occur during the synthesis.

Spectroscopic Data Comparison

The following sections summarize the quantitative spectroscopic data for 3-(Phenylsulfonyl)propionic acid and its precursors in clearly structured tables.

¹H NMR Spectroscopy

The ¹H NMR spectra of the precursors and the final product show distinct changes that are indicative of the chemical transformation. The disappearance of the vinylic protons from acrylic acid and the thiol proton from thiophenol, along with the appearance of new aliphatic proton signals in 3-(Phenylsulfonyl)propionic acid, confirm the formation of the desired product.

CompoundChemical Shift (δ) ppm
Thiophenol 7.10 - 7.35 (m, 5H, Ar-H), 3.4 (s, 1H, SH)
Acrylic Acid 12.0 (s, 1H, COOH), 6.52 (dd, 1H, =CH), 6.14 (dd, 1H, =CH₂), 5.96 (dd, 1H, =CH₂)[1]
3-(Phenylsulfonyl)propionic acid 12.5 (br s, 1H, COOH), 7.95 (d, 2H, Ar-H), 7.65 (t, 1H, Ar-H), 7.55 (t, 2H, Ar-H), 3.45 (t, 2H, -SO₂-CH₂-), 2.85 (t, 2H, -CH₂-COOH)[2]
IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra clearly show the transformation from the precursors to the final product. The characteristic S-H stretch of thiophenol and the C=C stretch of acrylic acid are absent in the spectrum of 3-(Phenylsulfonyl)propionic acid. Instead, new strong absorption bands corresponding to the sulfonyl (S=O) group appear.

CompoundKey Vibrational Frequencies (cm⁻¹)
Thiophenol 3060 (Ar C-H), 2550 (S-H), 1580, 1480 (C=C)[3][4]
Acrylic Acid 3500-2500 (broad, O-H), 1700 (C=O), 1630 (C=C)[5]
3-(Phenylsulfonyl)propionic acid 3300-2500 (broad, O-H), 1710 (C=O), 1320, 1150 (S=O)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peaks in the mass spectra of the three compounds are consistent with their respective molecular formulas.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Thiophenol 110[6]109, 77, 66, 51
Acrylic Acid 72[7][8]55, 45, 27, 26[8]
3-(Phenylsulfonyl)propionic acid 214141, 125, 91, 77, 51

Experimental Protocols

The following are general methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 or 500 MHz NMR spectrometer. The spectral width, number of scans, and relaxation delay should be optimized for each sample.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquids (Thiophenol, Acrylic Acid): A thin film of the liquid is placed between two KBr or NaCl plates.

    • Solids (3-(Phenylsulfonyl)propionic acid): Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[5] A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[5]

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). The mass spectrum is recorded over a specific m/z range. For GC-MS analysis, the sample is first separated on a gas chromatograph before entering the mass spectrometer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of 3-(Phenylsulfonyl)propionic acid from its precursors.

Synthesis_Pathway Thiophenol Thiophenol intermediate Thia-Michael Addition + Oxidation Thiophenol->intermediate AcrylicAcid Acrylic Acid AcrylicAcid->intermediate Product 3-(Phenylsulfonyl)propionic acid intermediate->Product

Caption: Synthesis of 3-(Phenylsulfonyl)propionic acid.

References

A Researcher's Guide to Commercially Available 3-(Phenylsulfonyl)propionic Acid: A Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of the purity of commercially available 3-(Phenylsulfonyl)propionic acid, a compound of interest in various chemical syntheses. We present a summary of publicly available purity data from various suppliers and provide detailed, illustrative experimental protocols for key analytical methods to assess purity.

Comparison of Purity Specifications

The purity of 3-(Phenylsulfonyl)propionic acid can vary between suppliers. The following table summarizes the advertised purity for this compound from several commercial sources. It is important to note that this information is based on publicly available data and may not reflect the exact purity of a specific batch. Researchers are always encouraged to request lot-specific certificates of analysis for the most accurate information.

SupplierAdvertised Purity
Sigma-Aldrich99%
ChemScene≥96%[1]
Jiangsu Boquan Biotechnology Co., Ltd.96% and 98%[2]

Potential Impurities

Based on common synthetic routes for 3-(Phenylsulfonyl)propionic acid, several potential impurities could be present in the final product. These may include unreacted starting materials, byproducts, or reagents carried over from the synthesis and purification processes. Identifying and quantifying these impurities is crucial for ensuring the quality of the material.

Potential Process-Related Impurities:

  • Benzenesulfinic acid: A common starting material in the synthesis.

  • Acrylic acid: Another key reactant in some synthetic pathways.

  • 3-Chloropropionic acid: A potential precursor that might be present if the synthesis involves its displacement with a sulfinate salt.

  • Solvent residues: Depending on the purification method, residual solvents may be present.

Experimental Protocols for Purity Assessment

To empower researchers to independently verify the purity of their 3-(Phenylsulfonyl)propionic acid samples, we provide the following detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration. These protocols are designed to be illustrative and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reverse-phase HPLC method is generally suitable for the analysis of this polar analyte.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • 3-(Phenylsulfonyl)propionic acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% phosphoric acid to acidify the mobile phase and ensure the analyte is in its protonated form. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of 3-(Phenylsulfonyl)propionic acid reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the commercially available 3-(Phenylsulfonyl)propionic acid and dissolve it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 220 nm

  • Analysis: Inject the calibration standards and the sample solution. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve to quantify the amount of 3-(Phenylsulfonyl)propionic acid present.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an excellent method for structural confirmation and can also be used for a quantitative purity assessment (qNMR) if an internal standard of known purity is used.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard of known purity (e.g., maleic acid or dimethyl sulfone)

  • 3-(Phenylsulfonyl)propionic acid sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 3-(Phenylsulfonyl)propionic acid sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay (to ensure full relaxation of all protons for accurate integration), and spectral width.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the analyte and the internal standard. The purity of the 3-(Phenylsulfonyl)propionic acid can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Acid-Base Titration

As 3-(Phenylsulfonyl)propionic acid is a carboxylic acid, its purity can be determined by a simple acid-base titration with a standardized solution of a strong base.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • pH meter or a suitable indicator (e.g., phenolphthalein)

Reagents:

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Solvent (e.g., a mixture of water and ethanol to dissolve the sample)

  • Phenolphthalein indicator solution

  • 3-(Phenylsulfonyl)propionic acid sample

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the 3-(Phenylsulfonyl)propionic acid sample and dissolve it in the chosen solvent in a beaker or flask.

  • Titration Setup: Add a few drops of phenolphthalein indicator to the sample solution. Place the beaker on the magnetic stirrer and begin stirring.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette until a persistent faint pink color is observed (the endpoint). If using a pH meter, titrate to the equivalence point (typically around pH 8-9).

  • Calculation: The purity of the 3-(Phenylsulfonyl)propionic acid can be calculated using the following formula:

    Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used in the titration (in mL)

    • M_NaOH = Molarity of the NaOH solution

    • MW_acid = Molecular weight of 3-(Phenylsulfonyl)propionic acid (214.24 g/mol )

    • m_sample = Mass of the sample (in g)

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a commercial sample of 3-(Phenylsulfonyl)propionic acid.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_conclusion Conclusion Sample Commercial Sample of 3-(Phenylsulfonyl)propionic acid Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Titration Acid-Base Titration Dissolution->Titration Purity_HPLC Purity (%) by HPLC (Area Percent/Calibration) HPLC->Purity_HPLC Purity_NMR Purity (%) by qNMR (with Internal Standard) NMR->Purity_NMR Purity_Titration Purity (%) by Titration (Assay) Titration->Purity_Titration Conclusion Comprehensive Purity Assessment and Impurity Profile Purity_HPLC->Conclusion Purity_NMR->Conclusion Purity_Titration->Conclusion

Caption: Workflow for the purity analysis of 3-(Phenylsulfonyl)propionic acid.

References

Benchmarking the reactivity of 3-(Phenylsulfonyl)propionic acid against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-(Phenylsulfonyl)propionic acid against structurally similar compounds. The analysis is supported by physicochemical data and established experimental protocols to assist researchers in evaluating its potential applications in synthesis and drug development.

Introduction: The Structural Significance of 3-(Phenylsulfonyl)propionic Acid

3-(Phenylsulfonyl)propionic acid (PSPA) is a bifunctional molecule containing both a carboxylic acid and a phenylsulfonyl group.[1][2] The presence of the potent electron-withdrawing phenylsulfonyl group significantly influences the reactivity of the propionic acid backbone. This guide benchmarks PSPA's reactivity, particularly its acidity and susceptibility to nucleophilic acyl substitution, against relevant analogs. Understanding these characteristics is crucial for its application as a chemical intermediate in various synthetic processes.[3]

Physicochemical Properties: A Comparative Overview

The fundamental properties of a compound dictate its behavior in a reaction. The table below summarizes key physicochemical data for 3-(Phenylsulfonyl)propionic acid and two comparator compounds: propionic acid (representing the parent carboxylic acid) and 3-benzoylpropionic acid (where the sulfonyl group is replaced by a carbonyl group).

Property3-(Phenylsulfonyl)propionic AcidPropionic Acid3-Benzoylpropionic Acid
CAS Number 10154-71-9[1][2][4]79-09-42892-29-7
Molecular Formula C₉H₁₀O₄S[1][2]C₃H₆O₂C₁₀H₁₀O₃
Molecular Weight 214.24 g/mol [1][2]74.08 g/mol 178.18 g/mol
Melting Point (°C) 128-130[1][4][5]-20.8115-118
pKa (Predicted) 3.85 ± 0.10[1][4]~4.87~4.2
Solubility Soluble in methanol (25 mg/mL)[1][4][5]Miscible with waterSlightly soluble in water

Note: Some values are predicted or sourced from standard chemical databases.

Benchmarking Reactivity

The reactivity of PSPA is primarily defined by the interplay between its two functional groups. The phenylsulfonyl moiety exerts a strong inductive electron-withdrawing effect, which is central to its chemical behavior.

The most direct measure of the electronic influence of the phenylsulfonyl group is its effect on the acidity of the carboxylic acid. The sulfonyl group is a powerful electron-withdrawing group, which stabilizes the resulting carboxylate anion upon deprotonation.[6][7][8] This stabilization leads to a lower pKa value, indicating a stronger acid compared to simple alkyl carboxylic acids.

As shown in the table above, the predicted pKa of PSPA (3.85) is approximately one unit lower than that of propionic acid (~4.87), making it about ten times more acidic. This enhanced acidity is a critical factor in reactions where deprotonation of the carboxylic acid is a key step.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the phenylsulfonyl group increases the partial positive charge on the carbonyl carbon of PSPA, making it more susceptible to attack by nucleophiles compared to propionic acid.

This suggests that PSPA will undergo reactions such as esterification and amidation more readily than its unsubstituted counterpart. The general order of reactivity for such transformations is influenced by the electronic effects of the substituent on the acyl group.

  • Reactivity Order (Nucleophilic Acyl Substitution): 3-(Phenylsulfonyl)propionic acid > 3-Benzoylpropionic acid > Propionic acid

The sulfonyl group is generally considered more electron-withdrawing than a carbonyl group, leading to the higher reactivity of PSPA.[7]

The reactivity of PSPA can be further modulated by introducing substituents on the phenyl ring. This principle is well-described by the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters (σ).[9][10][11]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN) in the meta or para positions of the phenyl ring will further increase the acidity of the carboxylic acid and enhance the electrophilicity of the carbonyl carbon.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) will have the opposite effect, decreasing the acidity and reactivity compared to unsubstituted PSPA.

Experimental Protocols

The following protocols provide standardized methods for quantitatively assessing the reactivity of PSPA and its analogs.

This method determines the pKa by monitoring the pH of a solution of the acid as it is titrated with a strong base.

  • Preparation: Prepare a 0.01 M solution of 3-(Phenylsulfonyl)propionic acid in a 50:50 ethanol-water mixture. Calibrate a pH meter using standard buffer solutions (pH 4.0 and 7.0).

  • Titration: Place 50 mL of the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

  • Data Collection: Add a standardized 0.05 M NaOH solution in 0.1-0.2 mL increments.[12] Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pH at the half-equivalence point (the point where half of the acid has been neutralized) is equal to the pKa of the acid.

This protocol assesses the rate of amide formation, a common nucleophilic acyl substitution reaction.

  • Reaction Setup: In separate vials, dissolve one equivalent of 3-(Phenylsulfonyl)propionic acid and a comparator acid (e.g., 3-benzoylpropionic acid) in anhydrous dichloromethane (DCM).

  • Activation: Add 1.1 equivalents of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 0.5 equivalents of N-Hydroxysuccinimide (NHS) to each vial. Stir for 15 minutes at room temperature to form the active ester.

  • Nucleophilic Attack: Add 1.2 equivalents of a model amine (e.g., benzylamine) to each reaction mixture simultaneously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes). Quench the aliquots with a small amount of water and analyze by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to determine the rate of consumption of the starting acid and formation of the amide product.

  • Comparison: Compare the reaction rates under identical conditions. A faster rate of product formation indicates higher reactivity of the carboxylic acid.

Visualized Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and theoretical concepts.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Analysis reactants PSPA + Amine + Coupling Agents solvent Anhydrous Solvent (DCM) reactants->solvent Dissolve reaction Stir at Room Temp. Monitor by HPLC/TLC solvent->reaction workup Aqueous Wash (e.g., NaHCO3, Brine) reaction->workup drying Dry (Na2SO4) workup->drying purification Column Chromatography drying->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Experimental workflow for amide synthesis.

G A Phenylsulfonyl Group (Strongly Electron-Withdrawing) B Inductive Effect (-I) A->B C Increased Partial Positive Charge on Carboxylic Acid Carbonyl B->C D Stabilization of Conjugate Base (Carboxylate Anion) B->D E Enhanced Reactivity (Nucleophilic Acyl Substitution) C->E F Increased Acidity (Lower pKa) D->F

Caption: Influence of the sulfonyl group on reactivity.

References

Navigating the Analytical Landscape for 3-(Phenylsulfonyl)propionic acid: A Comparative Guide to Method Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-(Phenylsulfonyl)propionic acid, a potential pharmaceutical intermediate and building block in organic synthesis, is critical. The selection of a robust and reliable analytical method is paramount for ensuring data quality and consistency across different stages of research and development. In the absence of established, cross-validated methods for this specific analyte, this guide provides a comparative framework for developing and evaluating two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This guide presents hypothetical, yet representative, experimental protocols and expected performance data based on the analysis of structurally similar compounds, such as sulfonated organic acids and propionic acid derivatives.[1][2][3] The objective is to offer a practical starting point for method development and subsequent cross-validation.

Comparative Quantitative Performance

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics of these two methods for the analysis of 3-(Phenylsulfonyl)propionic acid.

Performance ParameterHPLC-UV (Proposed)LC-MS/MS (Proposed)
Linearity (r²) > 0.999> 0.999
Linearity Range 0.5 - 100 µg/mL1 - 500 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.2 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Selectivity ModerateHigh
Throughput HighModerate
Cost LowHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed protocols for the quantification of 3-(Phenylsulfonyl)propionic acid using HPLC-UV and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a cost-effective and robust approach for the quantification of 3-(Phenylsulfonyl)propionic acid, particularly in simpler sample matrices where high sensitivity is not the primary requirement.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing 3-(Phenylsulfonyl)propionic acid in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Vortex the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm.[1]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of 3-(Phenylsulfonyl)propionic acid in complex biological matrices, LC-MS/MS is the method of choice. For enhanced retention and ionization of this acidic compound, derivatization can be employed.[4]

Sample Preparation and Derivatization:

  • Extract 3-(Phenylsulfonyl)propionic acid from the sample matrix using a suitable organic solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution containing a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent.[4]

  • Incubate the mixture to allow for the derivatization reaction to complete.

  • Quench the reaction and dilute the sample with the initial mobile phase before injection.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of the derivatized 3-(Phenylsulfonyl)propionic acid.

Visualization of Experimental Workflows

To further clarify the logical flow of each analytical approach, the following diagrams illustrate the key steps involved.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV Experimental Workflow

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extraction Solvent Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (3-NPH) Evaporation->Derivatization Injection UPLC Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 3-(Phenylsulfonyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. In this context, 3-(phenylsulfonyl)propionic acid and its derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of the biological activities of various derivatives, supported by experimental data, to aid in the exploration of their therapeutic potential.

The core structure of 3-(phenylsulfonyl)propionic acid offers a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with tunable biological properties. Research has highlighted the potential of these compounds in antimicrobial, anti-inflammatory, and anticancer applications. This guide will delve into the quantitative data from various studies, present detailed experimental protocols for key biological assays, and visualize the underlying mechanisms and workflows.

Comparative Biological Activity of Phenylsulfonyl Derivatives

To facilitate a clear comparison of the biological activities of various derivatives, the following table summarizes the quantitative data from different studies. The data presented here is primarily from studies on structurally related phenylsulfonyl derivatives, illustrating the potential of this chemical class.

Compound IDStructureBiological ActivityTarget/AssayQuantitative Data (IC₅₀/MIC)Reference
Series 1: Antimicrobial Phenylsulfonyl Benzoic Acid Derivatives
32-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic AcidAntibacterialEnterococcus faecium E515 mm inhibition zone[1]
4Not specified in abstractAntibacterialEnterococcus faecium E510 mm inhibition zone[1]
4Not specified in abstractAntibacterialStaphylococcus aureus ATCC 65388 mm inhibition zone[1]
4Not specified in abstractAntibacterialBacillus subtilis ATCC 66839 mm inhibition zone[1]
Series 2: Anti-inflammatory Phenylsulfonyl Hydrazide Derivatives
7d (PBCH)N-phenyl-N’-(4-benzyloxyphenoxycarbonyl)-4-chlorophenylsulfonyl hydrazideAnti-inflammatoryLPS-induced PGE2 production in RAW 264.7 macrophagesPotent inhibition (specific IC₅₀ not provided in abstract)[2]
MPO-0057Phenylsulfonyl hydrazide derivativeAnti-inflammatorymPGES-1 inhibitionPotent inhibitor[2]
MPO-0112Phenylsulfonyl hydrazide derivativeAnti-inflammatorymPGES-1 inhibitionPotent inhibitor[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of 3-(phenylsulfonyl)propionic acid derivatives.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium and incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid, the substrate for COX enzymes, is also prepared.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Visualizing the Science: Pathways and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation compound_dilution Serial Dilution of Test Compound compound_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Assessment of Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

cox_inhibition_pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA2 cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (e.g., PGE2) cox_enzymes->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation propionic_acid_derivative 3-(Phenylsulfonyl)propionic Acid Derivative propionic_acid_derivative->cox_enzymes Inhibition

Caption: Simplified Cyclooxygenase (COX) Inhibition Pathway.

Conclusion

The derivatives of 3-(phenylsulfonyl)propionic acid represent a versatile and promising class of compounds with a wide spectrum of biological activities. The presented data, while drawing from closely related phenylsulfonyl structures, underscores the potential for developing potent antimicrobial and anti-inflammatory agents from this scaffold. The detailed experimental protocols provide a foundation for researchers to further explore and validate the therapeutic potential of novel derivatives. The visualized workflows and pathways offer a clear conceptual framework for understanding the experimental and mechanistic aspects of this research area. Further structure-activity relationship studies on a broader range of 3-(phenylsulfonyl)propionic acid derivatives are warranted to optimize their biological activities and advance them towards clinical applications.

References

A Head-to-Head Comparison of Synthetic Methodologies for 3-(Phenylsulfonyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-(phenylsulfonyl)propionic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals, can be achieved through several distinct chemical pathways.[1] For researchers and chemical process developers, selecting the optimal synthetic route depends on a variety of factors including yield, reaction conditions, availability of starting materials, and scalability. This guide provides a head-to-head comparison of two prominent methods for the synthesis of this compound, supported by experimental data to inform your selection process.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for two distinct methods for synthesizing 3-(phenylsulfonyl)propionic acid.

ParameterMethod 1: From Benzenesulfonylhydrazide and Acrylic AcidMethod 2: From Sodium Benzenesulfinate and Maleic Anhydride
Starting Materials Benzenesulfonylhydrazide, Acrylic AcidSodium Benzenesulfinate, Maleic Anhydride
Catalyst/Reagent None (Thermal)Sodium Hydroxide, Hydrochloric Acid
Solvent WaterWater
Reaction Temperature 120°C[2]Step 1: 25-40°C; Step 2: 60-105°C[3]
Reaction Time 24 hours[2]Step 1: 5 hours; Step 2: 5 hours (Total: 10 hours)
Yield 83%[2]83%
Number of Steps 12
Special Conditions Sealed tube (high pressure)[2]pH control

Experimental Protocols

Method 1: Synthesis from Benzenesulfonylhydrazide and Acrylic Acid

This single-step method involves the reaction of benzenesulfonylhydrazide with acrylic acid in water under high temperature and pressure.

Procedure:

  • In a thick-walled pressure tube, combine benzenesulfonylhydrazide (2 mmol, 355.2 mg) and acrylic acid (3 mmol, 0.2 mL).[2]

  • Add 4 mL of water and a magnetic stir bar.[2]

  • Seal the pressure tube securely and place it in an oil bath preheated to 120°C.[2]

  • Heat the reaction mixture for 24 hours with stirring.[2]

  • After 24 hours, remove the pressure tube from the oil bath and allow it to cool to room temperature.

  • Once cooled, carefully open the tube and adjust the pH of the solution to 6 using 1 mol/L HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(phenylsulfonyl)propionic acid as a white crystalline powder.[2]

Method 2: Two-Step Synthesis from Sodium Benzenesulfinate and Maleic Anhydride

This method involves an initial addition reaction followed by a decarboxylation step.

Step 1: Addition Reaction

  • Dissolve sodium benzenesulfinate (24 kg) in water (100 kg) in a suitable reaction vessel.

  • Adjust the pH of the solution to approximately 8.5 using a 32% aqueous solution of sodium hydroxide, while maintaining the temperature at 25°C.

  • Add maleic anhydride (10 kg) portion-wise over 5 hours, ensuring the temperature is maintained at 35°C until the reaction mixture becomes clear.

Step 2: Decarboxylation

  • Adjust the pH of the resulting solution to approximately 2 with a 20% solution of hydrochloric acid.

  • Heat the mixture to reflux for 5 hours.

  • Cool the reaction mixture to 0°C to allow for crystallization.

  • Filter the solid product and recrystallize from 95% ethanol.

  • Dry the purified solid to obtain 3-(phenylsulfonyl)propionic acid.

Visualizing the Synthetic Pathways and Workflow

To further clarify the processes, the following diagrams illustrate the chemical reactions and a logical workflow for selecting a synthetic method.

Synthesis_Pathways cluster_method1 Method 1 cluster_method2 Method 2 A1 Benzenesulfonylhydrazide P1 3-(Phenylsulfonyl)propionic Acid A1->P1 Water, 120°C, 24h (Sealed Tube) B1 Acrylic Acid B1->P1 Water, 120°C, 24h (Sealed Tube) A2 Sodium Benzenesulfinate I2 2-Benzenesulfonyl Succinic Acid Intermediate A2->I2 Water, pH 8.5, 25-40°C B2 Maleic Anhydride B2->I2 Water, pH 8.5, 25-40°C P2 3-(Phenylsulfonyl)propionic Acid I2->P2 Acid, 60-105°C (Decarboxylation)

Caption: Reaction schemes for the synthesis of 3-(Phenylsulfonyl)propionic acid.

Catalyst_Selection_Workflow start Start: Need to Synthesize 3-(Phenylsulfonyl)propionic Acid q1 High-Pressure Equipment Available? start->q1 q2 Willing to Perform a Two-Step Synthesis? q1->q2 No method1 Select Method 1: Benzenesulfonylhydrazide + Acrylic Acid q1->method1 Yes q2->method1 No (Re-evaluate equipment constraints) method2 Select Method 2: Sodium Benzenesulfinate + Maleic Anhydride q2->method2 Yes end End method1->end method2->end

Caption: Decision workflow for selecting a synthetic route.

References

Confirming the Identity of 3-(Phenylsulfonyl)propionic Acid: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical data for confirming the identity of 3-(Phenylsulfonyl)propionic acid against a certified reference standard and an alternative compound, 3-Phenylpropionic acid. Detailed experimental protocols and data are presented to support objective evaluation.

Executive Summary

3-(Phenylsulfonyl)propionic acid is a valuable building block in organic synthesis. Its unambiguous identification is critical for ensuring the quality and reliability of research and development outcomes. This guide outlines the use of standard analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy—to verify the identity of a test sample of 3-(Phenylsulfonyl)propionic acid against a known reference standard. Furthermore, a comparison with 3-Phenylpropionic acid, a structurally related but distinct molecule, is provided to highlight the specificity of the analytical methods.

Physicochemical Properties Comparison

A fundamental step in substance identification is the comparison of basic physical and chemical properties. The following table summarizes the key properties of 3-(Phenylsulfonyl)propionic acid and the comparative compounds.

Property3-(Phenylsulfonyl)propionic acid3-Phenylpropionic acid (Alternative)Benzenesulfonic acid (Alternative)
CAS Number 10154-71-9[1][2][3]501-52-098-11-3
Molecular Formula C₉H₁₀O₄S[1][2][3]C₉H₁₀O₂C₆H₆O₃S
Molecular Weight 214.24 g/mol [1][2][3]150.17 g/mol 158.18 g/mol
Melting Point 128-130 °C[1]45-48 °C51 °C (anhydrous)
Appearance White to off-white solid[1]White to slightly yellow crystalColorless crystalline solid
Solubility Soluble in methanol[1]Soluble in water and ethanolSoluble in water and ethanol

Analytical Data Comparison

Spectroscopic and chromatographic techniques provide a detailed fingerprint of a molecule, enabling precise identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectral Data Comparison

CompoundChemical Shift (ppm)MultiplicityAssignment
3-(Phenylsulfonyl)propionic acid ~7.9 (d)Doublet2H, ortho-protons on phenyl ring
~7.6 (t)Triplet1H, para-proton on phenyl ring
~7.5 (t)Triplet2H, meta-protons on phenyl ring
~3.4 (t)Triplet2H, -SO₂-CH₂-
~2.8 (t)Triplet2H, -CH₂-COOH
3-Phenylpropionic acid 7.17 - 7.34[4]Multiplet5H, Phenyl protons
2.97[4]Triplet2H, -CH₂- (adjacent to phenyl)
2.69[4]Triplet2H, -CH₂-COOH

¹³C NMR Spectral Data Comparison

CompoundChemical Shift (ppm)Assignment
3-(Phenylsulfonyl)propionic acid ~172C=O (Carboxylic acid)
~139C-SO₂ (ipso-Carbon)
~134para-Carbon
~129ortho/meta-Carbons
~128ortho/meta-Carbons
~52-SO₂-CH₂-
~30-CH₂-COOH
3-Phenylpropionic acid 177.7 - 179.0[4]-COOH
140.18[4]Phenyl C (ipso)
126.2 - 128.6[4]Phenyl C (ortho, meta, para)
35.59[4]-CH₂- (adjacent to phenyl)
30.49[4]-CH₂-COOH
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Mass Spectral Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3-(Phenylsulfonyl)propionic acid 214 [M]⁺141 [M-SO₂H]⁺, 77 [C₆H₅]⁺
3-Phenylpropionic acid 150 [M]⁺104 [M-COOH]⁺, 91 [C₇H₇]⁺
Benzenesulfonic acid 158 [M]⁺79 [M-SO₃]⁺, 77 [C₆H₅]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify components in a mixture. The retention time is a characteristic property of a compound under specific chromatographic conditions.

HPLC Data Comparison

CompoundRetention Time (min)
3-(Phenylsulfonyl)propionic acid ~4.5
3-Phenylpropionic acid ~5.8
Benzenesulfonic acid ~2.1
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and the values presented are for illustrative purposes under a typical reversed-phase condition.
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data Comparison

CompoundWavenumber (cm⁻¹)Assignment
3-(Phenylsulfonyl)propionic acid ~3000 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1300 and ~1150S=O stretch (Sulfone)
3-Phenylpropionic acid ~3000 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (test sample or reference standard) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Instrument Setup: Use a reversed-phase C18 column and set the appropriate flow rate and column temperature.

  • Injection and Detection: Inject a small volume of the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention time of the peak corresponding to the analyte.

Visualizing the Workflow and Logical Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships in confirming the identity of 3-(Phenylsulfonyl)propionic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_comparison Data Comparison and Confirmation TestSample Test Sample of 3-(Phenylsulfonyl)propionic acid Dissolution Dissolve in appropriate solvent TestSample->Dissolution RefStandard Reference Standard RefStandard->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS HPLC HPLC Dissolution->HPLC IR IR Spectroscopy Dissolution->IR DataAnalysis Analyze Spectra and Chromatograms NMR->DataAnalysis MS->DataAnalysis HPLC->DataAnalysis IR->DataAnalysis Comparison Compare Test Sample Data with Reference Standard Data DataAnalysis->Comparison Confirmation Confirm Identity Comparison->Confirmation

Fig. 1: Experimental Workflow for Identity Confirmation.

logical_relationship cluster_analytical_data Analytical Data cluster_interpretation Interpretation NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) Structural_Info Structural Information (Functional Groups, Connectivity) NMR_Data->Structural_Info MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Data->Structural_Info HPLC_Data HPLC Chromatogram (Retention Time) Purity_Info Purity Information HPLC_Data->Purity_Info IR_Data IR Spectrum (Vibrational Frequencies) IR_Data->Structural_Info Identity_Confirmation Identity Confirmation of 3-(Phenylsulfonyl)propionic acid Structural_Info->Identity_Confirmation Purity_Info->Identity_Confirmation

Fig. 2: Logical Relationship of Analytical Data to Identity Confirmation.

Conclusion

By systematically applying a suite of analytical techniques and comparing the results of a test sample to a certified reference standard, the identity of 3-(Phenylsulfonyl)propionic acid can be unequivocally confirmed. The orthogonal nature of NMR, MS, HPLC, and IR spectroscopy provides a high degree of confidence in the structural assignment. The inclusion of data from a structurally similar compound, 3-Phenylpropionic acid, further demonstrates the specificity and resolving power of these methods. This comprehensive approach is essential for maintaining high standards of quality and accuracy in research and development.

References

In-Silico Modeling and Comparative Analysis of 3-(Phenylsulfonyl)propionic Acid Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the predicted physicochemical and ADMET properties of 3-(Phenylsulfonyl)propionic acid, benchmarked against related molecules and the established drug, Ibuprofen.

This guide provides a detailed in-silico analysis of 3-(Phenylsulfonyl)propionic acid, a compound of interest in chemical synthesis and potentially for pharmaceutical applications.[1] By leveraging computational models, we can predict its drug-like properties, offering valuable insights early in the research and development process. This approach facilitates a more targeted and efficient investigation of new chemical entities.

For a robust comparison, 3-(Phenylsulfonyl)propionic acid is evaluated alongside two structurally related compounds: 3-phenylpropionic acid and benzenesulfonic acid. Furthermore, the widely-used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen is included as a benchmark, providing a reference point for key pharmacokinetic and physicochemical parameters.

Comparative Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. The table below summarizes key experimental and predicted values for 3-(Phenylsulfonyl)propionic acid and its comparators.

Property3-(Phenylsulfonyl)propionic acid3-Phenylpropionic acidBenzenesulfonic acidIbuprofen
Molecular Formula C₉H₁₀O₄S[1][2]C₉H₁₀O₂C₆H₆O₃S[3]C₁₃H₁₈O₂
Molecular Weight ( g/mol ) 214.24[1][2]150.17158.18[3]206.28
Melting Point (°C) 128-130[1][2]47-4950-5375-78
Boiling Point (°C) 458.9 (Predicted)[1][2][4]280185 (decomposes)157 (at 4 mmHg)
LogP (Predicted) 0.935[5]1.89-1.23.97
pKa (Predicted) 3.85 ± 0.10[1][2]4.78-2.84.43
Solubility Soluble in methanol[1][2]Slightly soluble in waterSoluble in water[3]Practically insoluble in water

In-Silico ADMET Prediction Workflow

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in drug discovery. The following diagram illustrates a typical in-silico workflow for this process.

ADMET_Workflow In-Silico ADMET Prediction Workflow A Molecular Input (SMILES/SDF) B Physicochemical Property Calculation A->B Calculate C ADME Models (Absorption, Distribution, Metabolism, Excretion) B->C Input for D Toxicity Models (e.g., hERG, Ames) B->D Input for E ADMET Profile Prediction C->E Predict D->E Predict F Data Analysis & Interpretation E->F Analyze

In-Silico ADMET Prediction Workflow

Comparative In-Silico ADMET Profile

The following table presents a comparative overview of the predicted ADMET properties for the selected compounds. These predictions are compiled from various in-silico models and databases. It is important to note that these are computational estimations and should be verified by experimental studies.

ADMET Property3-(Phenylsulfonyl)propionic acid (Predicted)3-Phenylpropionic acid (Predicted)Benzenesulfonic acid (Predicted)Ibuprofen (Experimental/Predicted)
Absorption
- Human Intestinal AbsorptionModerate to HighHighHighHigh (well-absorbed orally)[6]
- Caco-2 PermeabilityModerateModerate to HighLowHigh
Distribution
- Blood-Brain Barrier PermeantNoYesNoYes
- Plasma Protein BindingHighModerateLow>99% (bound to albumin)
Metabolism
- CYP2D6 InhibitorLikelyUnlikelyUnlikelyYes
- CYP3A4 InhibitorLikelyUnlikelyUnlikelyYes
Excretion
- Renal ExcretionLikelyLikelyLikelyPrimarily renal
Toxicity
- AMES MutagenicityLow ProbabilityLow ProbabilityNegative[7]Low Probability
- hERG InhibitionLow ProbabilityLow ProbabilityLow ProbabilityLow Probability
- HepatotoxicityModerate ConcernLow ConcernLow ConcernRisk of hepatotoxicity with high doses

Methodologies for In-Silico Prediction

The in-silico data presented in this guide are derived from established computational models and methodologies widely used in the field of drug discovery. A general overview of the protocols is provided below.

1. Physicochemical Property Prediction:

  • LogP (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a compound, is often predicted using atom-based or fragment-based methods. These algorithms calculate the contribution of individual atoms or molecular fragments to the overall LogP value.

  • pKa (Acid Dissociation Constant): pKa prediction is typically based on Quantitative Structure-Property Relationship (QSPR) models that correlate the electronic properties and structural features of a molecule with its acidity.

  • Solubility: Aqueous solubility is predicted using models that take into account factors such as LogP, molecular weight, and hydrogen bonding capacity.

2. ADMET Prediction:

  • Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are commonly predicted using models trained on large datasets of experimentally determined values. These models often utilize molecular descriptors such as polar surface area (PSA), LogP, and the number of hydrogen bond donors and acceptors.

  • Distribution: Blood-Brain Barrier (BBB) penetration is predicted based on a combination of factors including molecular size, lipophilicity, and the presence of specific functional groups that can interact with transporters at the BBB. Plasma protein binding is estimated using QSPR models that relate molecular features to binding affinity for plasma proteins like albumin.

  • Metabolism: Inhibition of cytochrome P450 (CYP) enzymes is predicted using machine learning models (e.g., support vector machines or random forests) trained on known inhibitors and non-inhibitors. These models identify structural motifs and physicochemical properties associated with CYP inhibition.

  • Toxicity: Predictions for endpoints such as AMES mutagenicity (the potential to cause DNA mutations) and hERG channel inhibition (a risk for cardiotoxicity) are typically made using models that recognize toxicophores (substructures known to be associated with toxicity) and QSAR models.

Concluding Remarks

The in-silico analysis of 3-(Phenylsulfonyl)propionic acid suggests it possesses physicochemical properties that may be favorable for biological activity. Its predicted LogP and pKa values fall within a range often associated with drug-like molecules. However, the predicted inhibition of key metabolic enzymes (CYP2D6 and CYP3A4) warrants further investigation, as this could lead to potential drug-drug interactions.

Compared to 3-phenylpropionic acid, 3-(Phenylsulfonyl)propionic acid is predicted to be less lipophilic and a stronger acid. Benzenesulfonic acid, being a much stronger acid and less lipophilic, serves as a contrasting example within this chemical space.

When benchmarked against Ibuprofen, 3-(Phenylsulfonyl)propionic acid shows some similar predicted properties, but also key differences, particularly in its metabolic profile. The established experimental data for Ibuprofen highlights the importance of validating these in-silico predictions with robust laboratory and clinical studies.

This comparative guide underscores the utility of in-silico modeling in the early stages of drug discovery and chemical research. The predictive data presented here for 3-(Phenylsulfonyl)propionic acid provides a valuable foundation for guiding future experimental work and making informed decisions about its potential applications.

References

Safety Operating Guide

Safe Disposal of 3-Phenylmethanesulfonyl-propionic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 3-Phenylmethanesulfonyl-propionic acid. It is intended for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not available, related compounds such as 3-(phenylsulfonyl)propionic acid and other propionic acid derivatives are known to cause severe skin burns, eye damage, and potential respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4]

  • Body Protection: A flame-resistant lab coat.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Hazard ClassPotential EffectsRecommended PPE
Skin Corrosion/IrritationCauses severe skin burnsChemical-resistant gloves, lab coat
Eye Damage/IrritationCauses serious eye damageChemical safety goggles, face shield
Respiratory IrritationMay cause respiratory irritationUse in a chemical fume hood

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate: Immediately clear the area of all personnel.[5]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]

  • Absorb: For solutions, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Clean: Decontaminate the spill area thoroughly.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

III. Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Waste Segregation:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[2][4]

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Generation of This compound waste C Collect waste in a designated, compatible container. Label clearly with chemical name and 'Hazardous Waste'. A->C B Is the waste container properly labeled and sealed? B->C No D Store the sealed container in a designated, secure, and ventilated hazardous waste storage area. B->D Yes C->B E Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. D->E F Arrange for waste pickup and disposal. E->F G Document the disposal (amount, date). F->G H End: Proper Disposal Complete G->H I No J Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Phenylmethanesulfonyl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Phenylmethanesulfonyl-propionic acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

Protection Type Specification Rationale
Eye Protection ANSI-approved safety glasses or chemical splash goggles.[1]Protects eyes from potential splashes and airborne particles.
Hand Protection Chemical-resistant nitrile gloves.[1]Provides a barrier against skin contact. Breakthrough time should be considered for prolonged handling.
Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1]Prevents skin exposure to spills and contamination.
Respiratory Protection Use in a certified chemical fume hood is strongly recommended.[1] If handled outside a fume hood, a NIOSH-approved respirator is required.[1]Minimizes inhalation of any dust or vapors.

Operational Plan: Handling Procedures

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[1]

    • Have a spill kit readily accessible.

    • Clearly label all containers with the chemical name and any known hazards.

  • Handling :

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1][2]

    • Use proper glove removal technique to prevent skin contact with a contaminated surface.[1]

  • Hygiene :

    • Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[1][2]

    • Routinely decontaminate work surfaces to prevent secondary exposure.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect any solid this compound and contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Waste Management :

    • Engage a licensed chemical waste management company for the final disposal of the hazardous waste. These companies are equipped to handle, transport, and dispose of chemical waste in accordance with environmental regulations.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Verify Fume Hood Certification B Assemble and Inspect PPE A->B C Prepare Spill Kit B->C D Weigh and Prepare Compound C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Procedure Complete G Properly Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H I Segregate Solid and Liquid Waste H->I Initiate Disposal J Label and Seal Waste Containers I->J K Arrange for Professional Disposal J->K

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.